1-Cyclohexyl-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKJYZTELKRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203005 | |
| Record name | 1-Cyclohexyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-48-0 | |
| Record name | 1-Cyclohexyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5458-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Cyclohexyl-4-nitrobenzene | |
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| Record name | 1-cyclohexyl-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.291 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYCLOHEXYL-4-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BET7K4YQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Cyclohexyl-4-nitrobenzene from Cyclohexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Section 1: Strategic Overview and Synthesis Rationale
The nitration of cyclohexylbenzene is a classic example of an electrophilic aromatic substitution reaction. The primary objective is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring of cyclohexylbenzene. The product, 1-cyclohexyl-4-nitrobenzene, serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility stems from the versatile chemistry of the nitro group, which can be readily reduced to an amino group, a key functional handle for further molecular elaboration.
The synthesis of the starting material, cyclohexylbenzene, can be achieved through several methods, including the Friedel-Crafts alkylation of benzene with cyclohexene or a cyclohexyl halide in the presence of a Lewis acid catalyst like aluminum chloride or a strong protic acid like sulfuric acid.[4][5][6][7] This initial step is critical as the purity of the cyclohexylbenzene directly impacts the outcome of the subsequent nitration reaction.
Section 2: The Mechanism of Electrophilic Aromatic Nitration
The nitration of cyclohexylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process can be dissected as follows:
-
Generation of the Electrophile (Nitronium Ion): The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[8][9] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11][12][13][14]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the cyclohexylbenzene ring acts as a nucleophile, attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][14]
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[11]
Regioselectivity: The Directing Effect of the Cyclohexyl Group
The cyclohexyl group is an alkyl substituent on the benzene ring. Alkyl groups are known to be activating and ortho, para-directing. This directing effect is primarily due to two factors:
-
Inductive Effect: The cyclohexyl group is electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the cyclohexyl group with the π-system of the benzene ring further stabilizes the ortho and para arenium ion intermediates.
Due to steric hindrance from the bulky cyclohexyl group, the para position is significantly favored over the ortho positions. This leads to this compound being the major product.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Hazards |
| Cyclohexylbenzene | C₁₂H₁₆ | 160.26 | 98%+ | Flammable, Skin/Eye Irritant |
| Nitric Acid | HNO₃ | 63.01 | 70% (Concentrated) | Oxidizer, Severe Skin/Eye Burns, Toxic if Inhaled[15] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% (Concentrated) | Severe Skin/Eye Burns, Corrosive[16] |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Carcinogen, Skin/Eye Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Mild Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Mild Irritant |
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[16][17]
-
The addition of sulfuric acid to nitric acid is exothermic and should be done slowly and with cooling.
-
Handle concentrated acids with extreme care. An acid spill kit should be readily available.[18]
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[15][16][17][19]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. The flask should be immersed in an ice-water bath to manage the exothermic reaction. Swirl the mixture gently to ensure homogeneity.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 20 g (0.125 mol) of cyclohexylbenzene. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred cyclohexylbenzene over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.[20][21]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid, can be purified by recrystallization from ethanol to yield pure this compound.[1]
Section 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂[22] |
| Molar Mass | 205.25 g/mol [22] |
| Appearance | Yellow to brown solid[1] |
| Melting Point | 58.5 °C[23] |
| Boiling Point | 142 °C[23] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H ortho to -NO₂)
-
δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H meta to -NO₂)
-
δ 2.58 (tt, J = 11.6, 3.2 Hz, 1H, Ar-CH)
-
δ 1.89-1.72 (m, 5H, cyclohexyl-H)
-
δ 1.45-1.20 (m, 5H, cyclohexyl-H)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 154.2 (C-NO₂)
-
δ 146.8 (C-Ar)
-
δ 128.4 (2C, CH-Ar)
-
δ 123.8 (2C, CH-Ar)
-
δ 44.8 (CH-cyclohexyl)
-
δ 34.1 (2C, CH₂-cyclohexyl)
-
δ 26.8 (2C, CH₂-cyclohexyl)
-
δ 26.0 (CH₂-cyclohexyl)
-
(Note: Specific chemical shifts can be found in spectral databases like SpectraBase)[24]
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~3080 (Ar C-H stretch)
-
~2930, 2850 (Aliphatic C-H stretch)
-
~1595, 1490 (Ar C=C stretch)
-
~1515 (asymmetric N-O stretch of -NO₂)
-
~1345 (symmetric N-O stretch of -NO₂)
-
~850 (para-disubstituted C-H bend)
-
Section 5: Conclusion
The synthesis of this compound from cyclohexylbenzene is a robust and well-understood electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired para-isomer can be achieved. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
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Overcoming the Challenge: A Technical Guide to the Friedel-Crafts Alkylation of Nitrobenzene with Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts alkylation of nitrobenzene represents a formidable challenge in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which severely deactivates the aromatic ring towards electrophilic attack. Historically, nitrobenzene has been considered so unreactive that it is often employed as a solvent for Friedel-Crafts reactions.[1][2][3] This guide delves into the intricacies of this reaction, exploring the underlying mechanistic hurdles and presenting potential strategies to achieve the synthesis of cyclohexylnitrobenzene. We will examine the limitations of classical Lewis acid catalysis and explore the promise of advanced catalytic systems and forcing conditions to overcome the inherent deactivation of the nitrobenzene ring.
The Fundamental Hurdle: Electronic Deactivation by the Nitro Group
The primary obstacle to the Friedel-Crafts alkylation of nitrobenzene is the powerful deactivating effect of the nitro (-NO₂) group. This deactivation arises from two key electronic factors:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[4]
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via resonance, creating positive charges at the ortho and para positions.[5]
This electron deficiency renders the benzene ring significantly less nucleophilic and therefore less susceptible to attack by the electrophilic carbocation generated from cyclohexene.[4] Consequently, traditional Friedel-Crafts conditions using Lewis acids like aluminum chloride (AlCl₃) typically fail to yield any significant product.[1]
Reaction Mechanism: A Stepwise Look at the Electrophilic Substitution
Despite the challenges, the fundamental mechanism of the Friedel-Crafts alkylation of nitrobenzene with cyclohexene follows the established pathway of electrophilic aromatic substitution.[6]
Figure 1: General mechanism of Friedel-Crafts alkylation.
Step 1: Generation of the Electrophile. The reaction is initiated by the protonation of cyclohexene by a strong acid catalyst, leading to the formation of a cyclohexyl carbocation.[6]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The electron-deficient nitrobenzene ring, acting as a nucleophile, attacks the cyclohexyl carbocation. This step is the slowest and most challenging due to the deactivated nature of the ring. The attack results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]
Step 3: Deprotonation and Rearomatization. A proton is abstracted from the sigma complex, typically by the conjugate base of the catalyst, to restore the aromaticity of the ring and yield the final product, cyclohexylnitrobenzene.[6]
Overcoming Deactivation: Advanced Catalytic Strategies
The key to a successful Friedel-Crafts alkylation of nitrobenzene lies in the use of highly active catalyst systems or forcing reaction conditions that can overcome the energy barrier of the initial electrophilic attack.
The Promise of Solid Acid Catalysts
Conventional Lewis acids like AlCl₃ often prove ineffective.[1] However, solid acid catalysts, particularly zeolites, offer several advantages, including high acidity, shape selectivity, and ease of separation.[2][7] For the analogous reaction of benzene alkylation with cyclohexene, zeolites such as ultrastable Y (USY) have demonstrated high conversion and selectivity.[8]
Table 1: Comparison of Catalyst Systems for Aromatic Alkylation
| Catalyst Type | Aromatic Substrate | Alkylating Agent | Key Advantages | Key Disadvantages | Reference(s) |
| AlCl₃ | Benzene | Cyclohexene | High activity for activated rings | Ineffective for deactivated rings, moisture sensitive | [6] |
| Sulfuric Acid | Benzene | Cyclohexene | Readily available, strong acid | Corrosive, potential for side reactions | [8] |
| Zeolite (USY) | Benzene | Cyclohexene | High activity, reusable, shape selectivity | May require higher temperatures | [8] |
| Ti-β Zeolites | Benzene | Cyclohexene | Synergistic Lewis and Brønsted acidity | Catalyst synthesis can be complex | [9] |
While specific data for nitrobenzene alkylation with cyclohexene over zeolites is scarce, the principles of enhanced acidity and tailored active sites from zeolite catalysis for benzene alkylation provide a strong rationale for their investigation in this more challenging transformation.[8][9]
Superacid Catalysis: Pushing the Reactivity Envelope
Superacid catalysts, with an acidity greater than that of 100% sulfuric acid, represent another promising avenue.[10] These catalysts can protonate even very weak bases and could potentially generate a sufficiently high concentration of the cyclohexyl carbocation to effect the alkylation of the deactivated nitrobenzene ring.
Experimental Protocol: A Proposed Approach
Figure 2: Proposed experimental workflow.
Materials:
-
Nitrobenzene (anhydrous)
-
Cyclohexene (anhydrous)
-
Solid acid catalyst (e.g., H-USY zeolite, calcined prior to use)
-
Anhydrous solvent (e.g., dichloromethane, if required)
-
Standard workup reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated under vacuum at an elevated temperature to remove any adsorbed water.
-
Reaction Setup: In a multi-necked flask equipped with a condenser, thermometer, and addition funnel, charge the activated catalyst and anhydrous nitrobenzene.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 100-180°C, to be optimized) with vigorous stirring.
-
Addition of Alkylating Agent: Add anhydrous cyclohexene dropwise to the reaction mixture over an extended period.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC-MS to observe the formation of cyclohexylnitrobenzene isomers.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate can then be washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired cyclohexylnitrobenzene isomers. The existence of 1-cyclohexyl-4-nitrobenzene is confirmed by its CAS number 5458-48-0.[11][12]
Challenges and Side Reactions
Several challenges and potential side reactions must be considered when attempting the Friedel-Crafts alkylation of nitrobenzene:
-
Low Reactivity: The primary challenge is the inherently low reactivity of the nitrobenzene ring.[1][4]
-
Polyalkylation: Although the nitro group is deactivating, once the first cyclohexyl group is introduced, it has a weak activating effect, which could lead to the formation of dicyclohexylnitrobenzene products.[13]
-
Isomerization: The cyclohexyl carbocation is not prone to rearrangement, but the position of substitution on the nitrobenzene ring will be influenced by the directing effect of the nitro group (meta-directing) and steric hindrance.
-
Catalyst Deactivation: The catalyst can be deactivated by the strong adsorption of reactants, products, or byproducts.[10]
Figure 3: Key challenges in the alkylation of nitrobenzene.
Conclusion and Future Perspectives
The Friedel-Crafts alkylation of nitrobenzene with cyclohexene remains a largely unexplored and challenging transformation. While conventional methods are generally unsuccessful, the use of highly active solid acid catalysts, such as zeolites, and potentially superacid systems, offers a promising path forward. Further research is needed to develop and optimize a robust and efficient protocol. Success in this area would not only provide a novel route to functionalized nitroaromatics but also expand the scope of the Friedel-Crafts reaction to include a wider range of deactivated substrates, a significant advancement for the pharmaceutical and fine chemical industries.
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Enantioselective Friedel–Crafts reaction of hydroxyarenes with nitroenynes to access chiral heterocycles via sequential catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! (2017, December 6). YouTube. [Link]
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physical and chemical properties of 1-Cyclohexyl-4-nitrobenzene
An In-Depth Technical Guide to 1-Cyclohexyl-4-nitrobenzene: Properties, Synthesis, and Reactivity
Introduction
This compound (CAS No. 5458-48-0) is an organic compound featuring a cyclohexane ring bonded to a nitrobenzene moiety at the para position.[1][2] This structure imparts a unique combination of properties, blending the aliphatic, bulky nature of the cyclohexyl group with the electron-withdrawing and synthetically versatile nitroaromatic system. Typically appearing as a yellow to brown solid, it is largely insoluble in water but shows good solubility in common organic solvents.[1]
While not a final drug product itself, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The nitro group is a critical functional handle; its strong electron-withdrawing nature influences the molecule's reactivity and it can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical scaffolds.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, with a focus on its practical application in research and development.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The fundamental are summarized below. These data are critical for experimental design, safety assessments, and predicting its behavior in various chemical systems.
| Property | Value | Source(s) |
| CAS Number | 5458-48-0 | [2][5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |
| Molecular Weight | 205.25 g/mol | [2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 58.5 °C | [5] |
| Boiling Point | 142 °C | [5] |
| Density | 1.124 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| XLogP3 | 4.2 - 4.4 | [2][5] |
| Flash Point | 146.8 °C | [5] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While a comprehensive public database of all spectra for this specific molecule is limited, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by features from the nitro group, the aromatic ring, and the aliphatic ring.
-
NO₂ Stretch: Two strong, characteristic absorption bands are expected for the nitro group: one for the asymmetric stretch around 1515-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹ . The exact position is influenced by the electronic environment of the aromatic ring.[8]
-
Aromatic C-H Stretch: A peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Stronger, sharper peaks will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.
-
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for a 1,4-disubstituted (para) benzene ring typically result in a strong absorption in the 800-860 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic Protons (δ 7.4-8.3 ppm): The strong electron-withdrawing effect of the nitro group significantly deshields the aromatic protons. Two distinct signals, each integrating to 2H, are expected. The protons ortho to the nitro group (and meta to the cyclohexyl group) will be the most deshielded, appearing as a doublet around δ 8.1-8.3 ppm . The protons meta to the nitro group (and ortho to the cyclohexyl group) will appear as a doublet further upfield, around δ 7.4-7.6 ppm .[7]
-
Cyclohexyl Protons (δ 1.2-2.6 ppm): The 11 protons of the cyclohexane ring will produce a series of complex, overlapping multiplets in the aliphatic region. The single methine proton attached directly to the benzene ring (the benzylic proton) will be the most deshielded of this group, likely appearing as a multiplet around δ 2.5-2.7 ppm . The remaining 10 protons will appear as broad multiplets between δ 1.2-1.9 ppm .[6]
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (δ 120-155 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon bearing the nitro group (ipso-carbon) will be highly deshielded, as will the carbon attached to the cyclohexyl group. Based on data for nitrobenzene, the expected shifts are approximately: ~δ 148 ppm (C-NO₂), ~δ 150 ppm (C-Cyclohexyl), ~δ 129 ppm (C-meta to NO₂), and ~δ 124 ppm (C-ortho to NO₂).[7]
-
Cyclohexyl Carbons (δ 25-45 ppm): The aliphatic carbons of the cyclohexane ring will appear in the upfield region. The benzylic carbon will be the most deshielded at ~δ 44 ppm , with the other carbons appearing in the δ 26-35 ppm range.[6]
-
Mass Spectrometry (MS)
In a GC-MS analysis, the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak ([M]⁺) at m/z = 205 .[2] Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 159, and cleavage of the cyclohexyl ring.
Synthesis and Purification
Recommended Synthetic Pathway: A Tale of Two Reactions
A common initial thought for synthesizing this compound is a direct Friedel-Crafts alkylation of nitrobenzene with a cyclohexyl source (e.g., cyclohexene or cyclohexyl chloride). However, this approach is fundamentally flawed. The nitro group is a powerful deactivating group, meaning it withdraws electron density from the benzene ring.[9] This makes the ring electron-poor and thus a poor nucleophile, effectively shutting down the electrophilic aromatic substitution required for the Friedel-Crafts reaction.[10][11][12] In fact, nitrobenzene is so unreactive it is sometimes used as a solvent for these reactions.[11]
Therefore, the most logical and field-proven synthesis involves a two-step sequence that respects the directing effects of the substituents:
-
Step 1: Friedel-Crafts Alkylation of Benzene: Benzene is first alkylated with cyclohexene to form cyclohexylbenzene. This reaction proceeds readily as benzene is activated towards electrophilic attack.
-
Step 2: Nitration of Cyclohexylbenzene: The resulting cyclohexylbenzene is then nitrated. The alkyl (cyclohexyl) group is an ortho-, para-director. While a mixture of ortho and para products will be formed, the para product is often favored due to reduced steric hindrance from the bulky cyclohexyl group. The two isomers can then be separated via standard techniques like column chromatography or recrystallization.
Caption: Recommended two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of Cyclohexylbenzene This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[13]
-
Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: To the flask, add benzene (6 moles, ~530 mL) and concentrated sulfuric acid (92 g, 50 mL).
-
Cooling: Cool the mixture in an ice bath to maintain an internal temperature between 5-10 °C.
-
Addition: While stirring vigorously, add cyclohexene (2 moles, 164 g) dropwise from the dropping funnel over approximately 1.5 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring for an additional hour in the ice bath.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the upper hydrocarbon layer. Wash this layer sequentially with four 50-mL portions of cold concentrated sulfuric acid, two portions of warm water, two portions of 3% sodium hydroxide solution, and finally two portions of pure water.
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Isolate the crude cyclohexylbenzene by distilling off the excess benzene. The product can be purified by vacuum distillation.
Step 2: Nitration of Cyclohexylbenzene
-
Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid.
-
Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the cyclohexylbenzene synthesized in Step 1. Cool the flask to 0-5 °C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred cyclohexylbenzene. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The para-isomer, being more symmetrical, may also be purified by recrystallization from a suitable solvent like ethanol.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from the reactivity of the nitroaromatic system.
Electrophilic Aromatic Substitution
As previously discussed, the nitro group is strongly deactivating and meta-directing.[14] Therefore, further electrophilic substitution on the this compound ring is difficult and, if forced, would occur at the positions meta to the nitro group (i.e., ortho to the cyclohexyl group). This reactivity profile is generally not exploited for further functionalization.
Reduction to 4-Cyclohexylaniline: A Gateway to Bioactive Molecules
The most pivotal reaction of this compound in a drug development context is the reduction of the nitro group to a primary amine, yielding 4-cyclohexylaniline.[15] Aromatic amines are exceptionally valuable building blocks in medicinal chemistry, serving as precursors for the synthesis of amides, sulfonamides, ureas, and a vast array of heterocyclic ring systems found in countless approved drugs.
This transformation converts a deactivating group (NO₂) into a strongly activating, ortho-, para-directing group (NH₂), completely altering the electronic character of the aromatic ring and opening up new avenues for synthetic elaboration.
Caption: Key reduction of the nitro group to form 4-cyclohexylaniline.
Representative Protocol: Catalytic Hydrogenation
-
Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with this compound and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 1-5 mol%.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi).
-
Reaction: Shake or stir the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 4-cyclohexylaniline, which can be further purified if necessary.
Safety and Handling
Hazard Analysis
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled. Nitro compounds can cause methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[16]
-
Organ Damage: May cause damage to organs (particularly the blood) through prolonged or repeated exposure.
-
Carcinogenicity: Suspected of causing cancer.
-
Irritation: May cause skin and eye irritation.
Recommended Precautions
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
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1-Cyclohexyl-4-nitrobenzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclohexyl-4-nitrobenzene (CAS No. 5458-48-0), a key chemical intermediate with applications in materials science and as a scaffold in medicinal chemistry. This document delves into its molecular structure, physicochemical properties, synthesis via electrophilic aromatic substitution, spectroscopic characterization, and its reactivity profile. Furthermore, it explores its potential applications in drug development, supported by an analysis of its structural motifs in relevant patents. Detailed experimental protocols, safety information, and visualizations are included to equip researchers with the practical knowledge required for its synthesis and handling.
Introduction and Core Properties
This compound is an organic compound featuring a cyclohexyl moiety bonded to a benzene ring that is substituted with a nitro group at the para position.[1][2] This substitution pattern, with the electron-withdrawing nitro group, significantly influences the electronic properties and reactivity of the aromatic ring, making it a versatile precursor in organic synthesis.[2] Its physical state is typically a yellow to brown solid, and it is largely insoluble in water but soluble in common organic solvents.[1][2]
Molecular Structure and Identifiers
The molecular structure consists of a saturated six-membered cyclohexyl ring attached to the C1 position of a benzene ring, with a nitro group (-NO2) at the C4 position.
-
IUPAC Name: this compound[3]
-
Molecular Weight: 205.25 g/mol [3]
-
SMILES: O=--INVALID-LINK--c1ccc(cc1)C2CCCCC2[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 58.5 °C | [4] |
| Boiling Point | 142 °C | [4] |
| Density | 1.124 g/cm³ | [4] |
| Flash Point | 146.8 °C | [4] |
| XLogP3 | 4.16570 | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic nitration of cyclohexylbenzene. This reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich benzene ring.[5][6][7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a potent electrophile.[5][6][7]
-
Electrophilic Attack: The π-electron system of the cyclohexylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7]
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[7]
The cyclohexyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is the major isomer formed.
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spectroscopic data of 1-Cyclohexyl-4-nitrobenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 1-Cyclohexyl-4-nitrobenzene
Introduction
This compound is a disubstituted aromatic compound featuring a cyclohexane ring and a nitro group attached to a central benzene moiety. As a molecule with distinct aliphatic and aromatic regions, modified by a potent electron-withdrawing group, its structural elucidation presents a classic case for the application of modern spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and serves as a comprehensive reference for researchers in organic synthesis, medicinal chemistry, and materials science. The synergy of these analytical methods provides an unambiguous confirmation of the compound's molecular structure.
Molecular Structure and Identification
A thorough characterization begins with the fundamental identity of the molecule. The structure consists of a nitrobenzene core where the C4 position (para) is substituted with a cyclohexyl group.
-
IUPAC Name: this compound[1]
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is defined by the distinct electronic environments of the aromatic and aliphatic protons. The potent electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.[4]
Interpretation and Causality:
-
Aromatic Region (δ 7.40 - 8.20 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the nitro group (H-2, H-6) are the most deshielded due to strong inductive and resonance effects, appearing at the lowest field (highest ppm).[4]
-
The protons meta to the nitro group (H-3, H-5) are less affected and appear at a relatively higher field.
-
-
Aliphatic Region (δ 1.20 - 2.60 ppm): The cyclohexyl protons produce a series of complex, overlapping multiplets.
-
The benzylic proton (H-1' on the cyclohexyl ring attached to the benzene) is the most deshielded of the aliphatic protons and typically appears as a multiplet around 2.5 ppm.
-
The remaining ten protons on the cyclohexyl ring appear as broad, overlapping signals in the 1.20-1.90 ppm range. Their exact shifts and multiplicities are difficult to resolve without advanced 2D NMR techniques but their integration confirms their presence.
-
Predicted ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.15 | d | 2H | Aromatic (H-2, H-6) |
| ~ 7.45 | d | 2H | Aromatic (H-3, H-5) |
| ~ 2.55 | m | 1H | Cyclohexyl (H-1') |
| 1.20 - 1.90 | m | 10H | Cyclohexyl (remaining CH₂) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Interpretation and Causality:
-
Aromatic Region (δ 120 - 155 ppm): Four distinct signals are expected for the aromatic carbons due to symmetry.
-
The carbon atom bearing the nitro group (C-1, ipso-carbon) is highly deshielded and appears at a low field.
-
The carbon atom attached to the cyclohexyl group (C-4) is also a quaternary carbon, appearing downfield.
-
The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the nitro group are distinct, with the ortho carbons typically appearing at a higher chemical shift than the meta carbons.[4]
-
-
Aliphatic Region (δ 25 - 45 ppm): Four signals are expected for the cyclohexyl carbons, assuming a chair conformation and free rotation. The benzylic carbon (C-1') is the most deshielded.
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 154 | C-4 (Aromatic, C-CH) |
| ~ 147 | C-1 (Aromatic, C-NO₂) |
| ~ 128 | C-3, C-5 (Aromatic CH) |
| ~ 124 | C-2, C-6 (Aromatic CH) |
| ~ 44 | C-1' (Cyclohexyl CH) |
| ~ 34 | C-2', C-6' (Cyclohexyl CH₂) |
| ~ 27 | C-3', C-5' (Cyclohexyl CH₂) |
| ~ 26 | C-4' (Cyclohexyl CH₂) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize resolution and lineshape.[5]
-
Data Acquisition: Standard ¹H acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (5-10 s) are used, with proton decoupling to simplify the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.[5]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]
Interpretation and Causality: The IR spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the aliphatic C-H bonds.
-
Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically near 1520 cm⁻¹ and a symmetric stretch near 1345 cm⁻¹. These are often the most prominent peaks in the spectrum.
-
Aromatic Ring: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Aliphatic Group: The cyclohexyl ring produces C-H stretching vibrations just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹).
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2935 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |
| ~ 1520 | Very Strong | Asymmetric NO₂ Stretch |
| ~ 1345 | Very Strong | Symmetric NO₂ Stretch |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Interpretation and Causality: Upon ionization, the molecular ion ([M]⁺) is formed, which can then undergo fragmentation.
-
Molecular Ion Peak: The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 205, corresponding to the molecular weight of C₁₂H₁₅NO₂.[1]
-
Key Fragmentations:
-
Loss of NO₂: A very common fragmentation pathway for nitroaromatics is the loss of the nitro group (mass = 46) to give a prominent peak at m/z 159 ([M-46]⁺).
-
Loss of the Cyclohexyl Group: Cleavage of the bond between the benzene and cyclohexane rings can lead to a fragment at m/z 122 ([M-C₆H₁₁]⁺, the nitrophenyl cation) or a fragment at m/z 83 ([C₆H₁₁]⁺, the cyclohexyl cation).
-
Phenyl Cation Formation: Loss of a proton from the benzene ring of the [M-NO₂]⁺ fragment can lead to the formation of a phenyl-type cation at m/z 77, a characteristic peak for aromatic compounds.[7]
-
Major Mass Spectrometry Fragments (Predicted)
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 159 | [C₁₂H₁₅]⁺ | [M - NO₂]⁺ |
| 122 | [C₆H₄NO]⁺ | [M - C₆H₁₁]⁺ |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion: An Integrated Analysis
The structural assignment of this compound is robustly confirmed through the congruent data from NMR, IR, and MS.
-
MS establishes the molecular weight at 205 amu and confirms the presence of both the nitrobenzene and cyclohexyl moieties through characteristic fragmentation.
-
IR spectroscopy provides definitive evidence for the key functional groups: the strong NO₂ stretches, aromatic C=C and C-H bonds, and aliphatic C-H bonds.
-
NMR spectroscopy provides the complete carbon-hydrogen framework. ¹H NMR confirms the para-substitution pattern on the aromatic ring and the presence of the cyclohexyl group, while ¹³C NMR accounts for all 12 unique carbon atoms in their respective electronic environments.
Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure and identity of this compound.
References
- 1. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-4-nitrobenzene in Organic Solvents
Abstract
Introduction to 1-Cyclohexyl-4-nitrobenzene and Its Solubility
This compound (CAS 5458-48-0) is an aromatic nitro compound featuring a cyclohexyl group attached to a nitro-substituted benzene ring.[1] It typically presents as a yellow to brown solid and is characterized by its hydrophobic nature, leading to general insolubility in water but solubility in organic solvents.[1] The presence of the electron-withdrawing nitro group and the nonpolar cyclohexyl moiety gives this molecule a unique electronic and steric profile, influencing its interactions with various solvents.[1]
Understanding the solubility of this compound is paramount for its practical application. In pharmaceutical synthesis, solubility dictates the choice of reaction media, impacts reaction rates, and is a critical factor in the design of crystallization processes for purification. For materials science applications, solubility is key to formulating solutions for coatings, films, or for the growth of single crystals.
This guide will provide a detailed exploration of the methodologies to quantify and model the solubility of this compound, thereby empowering scientists to harness its full potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of both the solute and the solvent is fundamental to interpreting solubility behavior. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Melting Point | 58.5 °C | [2] |
| Boiling Point | 142 °C | [2] |
| Density | 1.124 g/cm³ | [2] |
| XLogP3 | 4.1657 | [2] |
The relatively high melting point indicates a stable crystal lattice that requires significant energy to overcome for dissolution. The XLogP3 value suggests a high degree of lipophilicity, predicting poor aqueous solubility but favorable solubility in nonpolar organic solvents.
Experimental Determination of Solubility
The cornerstone of any solubility study is the accurate experimental determination of solid-liquid equilibrium (SLE). The following protocol describes a robust and widely accepted method for measuring the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a given temperature. It involves creating a saturated solution and then measuring the concentration of the solute.
Experimental Protocol:
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The system is agitated for a sufficient period to ensure that the solution reaches equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a sub-micron filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.
-
Data Reporting: The solubility is typically reported as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
Analytical Quantification
The choice of analytical technique for quantification depends on the properties of the solute and the solvent. For this compound, which possesses a nitroaromatic chromophore, UV-Vis spectrophotometry is a suitable method. High-Performance Liquid Chromatography (HPLC) offers greater selectivity and can be used for more complex mixtures.
UV-Vis Spectrophotometry Protocol:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a dilute solution over the UV-Vis range.
-
Calibration Curve: A series of standard solutions of known concentrations of this compound are prepared in the solvent. The absorbance of each standard is measured at λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The filtered saturated solution is diluted gravimetrically with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is measured.
-
Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by applying the dilution factor.
Hypothetical Solubility Data of this compound
While specific experimental data is not available, the following table presents hypothetical mole fraction solubility data for this compound in a range of organic solvents at different temperatures. This data is illustrative and serves to demonstrate the expected trends and the application of thermodynamic models.
| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Toluene (x₁) |
| 293.15 | 0.0150 | 0.0250 | 0.1500 | 0.2000 | 0.2500 |
| 298.15 | 0.0185 | 0.0310 | 0.1800 | 0.2400 | 0.3000 |
| 303.15 | 0.0225 | 0.0380 | 0.2150 | 0.2850 | 0.3550 |
| 308.15 | 0.0270 | 0.0460 | 0.2550 | 0.3350 | 0.4150 |
| 313.15 | 0.0325 | 0.0550 | 0.3000 | 0.3900 | 0.4800 |
| 318.15 | 0.0390 | 0.0660 | 0.3500 | 0.4500 | 0.5500 |
Expected Trends:
-
Effect of Temperature: Solubility is expected to increase with increasing temperature, indicating an endothermic dissolution process.
-
Effect of Solvent Polarity: Based on the "like dissolves like" principle, the nonpolar this compound would be expected to have higher solubility in less polar solvents like toluene and ethyl acetate compared to more polar solvents like methanol and ethanol.
Thermodynamic Modeling of Solubility
Thermodynamic models are essential for correlating experimental solubility data, predicting solubility at different conditions, and understanding the dissolution process.
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).
The equation is given by: ln(x) = A + B/T + C ln(T)
Where A, B, and C are model parameters determined by fitting the experimental data. The parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.
The λh (Buchowski) Equation
The λh equation is another semi-empirical model that is particularly useful for systems where the solute and solvent have different molecular sizes.
The equation is: ln[1 + λ(1-x)/(x)] = λh(1/T - 1/Tm)
Where λ and h are model parameters, and Tm is the melting temperature of the solute.
Ideal Solubility and Activity Coefficient
The ideal solubility of a solid can be calculated using the van't Hoff equation, assuming the enthalpy of fusion is constant:
ln(xideal) = - (ΔHfus/R) * (1/T - 1/Tm)
Where ΔHfus is the enthalpy of fusion of the solute, R is the universal gas constant, T is the absolute temperature, and Tm is the melting point of the solute.
The deviation of the experimental solubility from the ideal solubility is described by the activity coefficient (γ) of the solute in the solution:
γ = xideal / x
An activity coefficient greater than 1 indicates positive deviations from Raoult's law, suggesting that solute-solvent interactions are weaker than solute-solute and solvent-solvent interactions.
Experimental and Modeling Workflow
The following diagram illustrates a logical workflow for the comprehensive study of the solubility of this compound.
Caption: Workflow for Solubility Study.
Conclusion
This technical guide has laid out a comprehensive framework for the investigation of the solubility of this compound in organic solvents. While a significant gap exists in the public domain regarding experimental data for this specific compound, the methodologies and theoretical considerations presented herein provide a clear and robust pathway for researchers to undertake such studies. By following the outlined experimental protocols, applying the described thermodynamic models, and interpreting the results within the context of physicochemical principles, scientists can gain a deep understanding of the solubility behavior of this compound. This knowledge is crucial for the effective design and optimization of chemical processes in both pharmaceutical and materials science research and development.
References
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An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Cyclohexyl-4-nitrobenzene
Executive Summary
1-Cyclohexyl-4-nitrobenzene is a key aromatic intermediate whose chemical behavior is overwhelmingly dictated by the potent electronic influence of the nitro (-NO₂) group. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the nitro group's role in modulating the properties of the aromatic ring and serving as a primary site for chemical transformation. We will dissect the electronic landscape of the molecule, explore its reactivity in canonical aromatic substitutions, and provide a detailed examination of the principal reaction pathway: the reduction of the nitro group to form the synthetically valuable 1-Cyclohexyl-4-aminobenzene. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this compound's synthetic utility.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its two substituents and the central benzene ring. A clear understanding of their individual and combined electronic effects is paramount to predicting and controlling its chemical transformations.
The Dominant Influence of the Nitro Group: A Potent Electron-Withdrawing Moiety
The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1][2][3] It deactivates the aromatic ring towards electrophilic attack through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can participate in resonance, delocalizing the pi electrons of the benzene ring onto its own oxygen atoms.[4][5] This effect is particularly strong, creating significant positive charge at the ortho and para positions relative to the nitro group.
This profound electron deficiency renders the aromatic ring significantly less nucleophilic than benzene itself, thereby deactivating it towards electrophilic aromatic substitution.[1][2]
The Modulatory Role of the Cyclohexyl Group: A Weakly Activating Substituent
In contrast to the nitro group, the cyclohexyl group is a saturated alkyl substituent. Alkyl groups are generally considered weak electron-donating groups (EDGs).[6] They exert a positive inductive effect (+I) and a hyperconjugation effect, which pushes a small amount of electron density into the aromatic ring.[7] While this effect does activate the ring slightly, its influence is completely overshadowed by the powerful deactivating nature of the nitro group.
The Net Effect: An Electron-Deficient Aromatic System
The combination of a strong electron-withdrawing nitro group and a weak electron-donating cyclohexyl group results in a highly polarized, electron-poor aromatic ring. The nitro group's deactivating character is the dominant factor governing the ring's overall reactivity.
Reactivity of the Aromatic Ring
The electronic nature of the substituted ring dictates its susceptibility to attack by either electrophiles or nucleophiles.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
As established, the nitro group strongly deactivates the benzene ring towards attack by electrophiles.[8] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are significantly slower compared to unsubstituted benzene. In the event that a reaction is forced under harsh conditions, the directing effect of the substituents comes into play. The nitro group strongly directs incoming electrophiles to the meta position, as the ortho and para positions are severely electron-deficient due to resonance.[4][5] The cyclohexyl group, being a weak activator, directs to its ortho and para positions. Therefore, any electrophilic attack would preferentially occur at the positions that are meta to the nitro group and ortho to the cyclohexyl group.
Potential for Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Insight
While the nitro group deactivates the ring towards electrophiles, it powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (such as a halogen) is present at the ortho or para position.[8][9] this compound itself lacks a leaving group and thus does not readily undergo SNAr.
However, understanding the principle is crucial. In a model compound like 1-fluoro-4-nitrobenzene, the nitro group's ability to stabilize the negative charge of the intermediate, known as a Meisenheimer complex, is the key to the reaction's facility.[9][10] The negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group through resonance, stabilizing this otherwise high-energy intermediate and lowering the activation energy for the substitution.
Caption: SNAr mechanism showing stabilization by the para-nitro group.
The Primary Transformation: Reduction of the Nitro Group
The most synthetically valuable reaction of this compound is the reduction of the nitro group to an amine (-NH₂). This transformation is a cornerstone of industrial and pharmaceutical synthesis, converting a deactivated ring into an activated one and providing a nucleophilic handle for countless subsequent reactions.[11][12] The product, 1-Cyclohexyl-4-aminobenzene, is a key building block for dyes, agrochemicals, and active pharmaceutical ingredients.[3][13]
Key Reduction Methodologies: A Comparative Analysis
Several robust methods exist for the reduction of nitroarenes. The choice of method often depends on factors like scale, cost, substrate tolerance, and environmental considerations.
| Methodology | Typical Reagents & Catalysts | Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney-Ni | Mild to moderate temp/pressure | High yield, clean (H₂O byproduct), highly chemoselective[11][13] | Requires specialized pressure equipment, catalyst cost/pyrophoricity[13] |
| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate, Ammonia borane (NH₃BH₃); Pd/C, Cu NPs | Atmospheric pressure, room to elevated temp | Avoids high-pressure H₂ gas, good yields | Reagent cost, potential toxicity of hydrogen donor (e.g., hydrazine)[14] |
| Metal-Acid Reduction | Fe/HCl (Bechamp), Sn/HCl, Zn/HCl | Reflux in aqueous acid | Inexpensive reagents, high functional group tolerance[13] | Superstoichiometric metal use, significant acidic waste generation[13] |
Causality in Method Selection
For drug development and fine chemical synthesis, catalytic hydrogenation is overwhelmingly preferred. Its high chemoselectivity ensures that other potentially reducible functional groups on a complex molecule are left untouched.[14] The process is atom-economical and generates only water as a byproduct, aligning with the principles of green chemistry.[11][13] While the initial investment in pressure reactors and noble metal catalysts can be significant, the operational simplicity, high purity of the product, and minimal waste stream make it the superior choice for high-value applications.
Field-Proven Experimental Protocols
The following section details a standard, self-validating protocol for the synthesis of 1-Cyclohexyl-4-aminobenzene, a critical downstream product.
Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.
Materials and Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)
-
Methanol (or Ethanol), ACS grade
-
Parr hydrogenator or similar pressure vessel
-
Celite™ or another filter aid
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Standard workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Charging: To a clean, dry pressure vessel, add this compound. Add a magnetic stir bar, followed by the solvent (Methanol, approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Causality Note: The catalyst is added last, and often as a slurry in the solvent, to minimize the risk of ignition as dry Pd/C can be pyrophoric.
-
Inerting and Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, then purge 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi or 3-4 bar) with hydrogen.
-
Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.
-
Workup - Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen. Open the reactor and filter the mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of fresh solvent. Trustworthiness Note: Complete removal of the heterogeneous catalyst is critical to prevent unwanted side reactions in subsequent steps.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 1-Cyclohexyl-4-aminobenzene, which can be further purified by recrystallization or chromatography if necessary.
Expected Characterization Data
-
Appearance: Off-white to pale tan solid.
-
¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, solvent dependent), alongside the aromatic and cyclohexyl protons.
-
IR Spectroscopy: Disappearance of the characteristic strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).
Conclusion
The reactivity of this compound is a classic example of substituent-directed chemistry. The nitro group acts as the dominant electronic director, deactivating the ring towards electrophilic attack while simultaneously priming itself for the most significant and useful transformation: reduction to 1-Cyclohexyl-4-aminobenzene. This reduction, best accomplished via catalytic hydrogenation, unlocks the synthetic potential of the molecule, providing a versatile and valuable intermediate for the development of complex chemical entities in the pharmaceutical and materials science industries. A thorough understanding of these principles is essential for any scientist working with this class of compounds.
References
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Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]
-
Jag-tap, V. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3213–3218. [Link]
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Sathee Forum. (2023). Presence of a nitro group in a benzene ring. [Link]
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ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]
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Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
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ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. [Link]
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Application Note. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
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Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]
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Sarthaks eConnect. (2022). Explain the directive influence of nitro group in nitrobenzene. [Link]
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Allen. (n.d.). Presence of a nitro group in a benzene ring. [Link]
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Filo. (n.d.). Which of the following groups have +I effect. [Link]
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Organic Chemistry II. (n.d.). Activating or Deactivating Effect of the Substituents on EAS. [Link]
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Iraqi Academic Scientific Journals. (2018). Synthesis and Characterization of Heterocyclic Compounds Derived from 1, 1- bis (4-aminophenyl) cyclohexane and their study. [Link]
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Filo. (n.d.). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive. [Link]
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Cyclohexylbenzene
Introduction: Contextualizing Cyclohexylbenzene in Industrial and Synthetic Chemistry
Cyclohexylbenzene (C₆H₅-C₆H₁₁) is a pivotal intermediate in the chemical industry, most notably as a precursor in a modern phenol production process analogous to the cumene process.[1] This process involves the oxidation of cyclohexylbenzene to its hydroperoxide, which then undergoes an acid-catalyzed rearrangement to yield phenol and cyclohexanone—a key monomer for nylon production.[1] Beyond this large-scale application, the cyclohexylbenzene scaffold is of significant interest to medicinal chemists and materials scientists. Understanding its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is fundamental to leveraging this molecule for the synthesis of complex derivatives, active pharmaceutical ingredients, and advanced materials.
This guide provides a comprehensive technical overview of the core principles governing the electrophilic aromatic substitution on the cyclohexylbenzene ring. We will dissect the mechanistic underpinnings, explore the directing effects of the bulky cyclohexyl substituent, and provide field-proven protocols for key transformations. The content is structured to deliver both foundational knowledge and actionable experimental insights for professionals in chemical research and drug development.
Section 1: The Directing Influence of the Cyclohexyl Substituent
The outcome of an electrophilic aromatic substitution reaction is dictated by the substituent already present on the benzene ring.[2][3] This group influences both the reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[4][5] The cyclohexyl group, as a secondary alkyl substituent, imparts a distinct combination of electronic and steric effects.
Electronic Effects: An Activating Ortho, Para-Director
Alkyl groups, including cyclohexyl, are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[4] This activation stems from two primary electron-donating mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. They therefore donate electron density through the sigma (σ) bond, enriching the overall electron density of the π-system and making it more attractive to an incoming electrophile.[6]
-
Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds on the carbon adjacent to the aromatic ring into the ring's π-system.[4][7][8] This donation of electron density further stabilizes the ring and, more importantly, the positively charged intermediate formed during the reaction.
These electron-donating properties preferentially increase the electron density at the ortho and para positions, making them the primary sites for electrophilic attack.[5][9][10] Consequently, the cyclohexyl group is an ortho, para-director.
Steric Effects: The Decisive Factor in Regioselectivity
While electronic effects activate both the ortho and para positions, the single most important factor governing the product distribution for cyclohexylbenzene is steric hindrance.[2][11] The cyclohexyl group is exceptionally bulky. Any attempt by an electrophile to attack the adjacent ortho positions is met with significant steric repulsion. This energetic penalty raises the activation energy for the formation of the ortho transition state.
In contrast, the para position is remote and sterically unencumbered, allowing the electrophile to approach and react with minimal spatial interference. As a result, electrophilic aromatic substitution on cyclohexylbenzene overwhelmingly favors the formation of the para-substituted product.[11][12] This is a more pronounced effect than observed with smaller alkyl groups like methyl or even the tert-butyl group.[2]
Section 2: The Core Mechanism and Intermediate Stability
All electrophilic aromatic substitution reactions proceed through a common two-step mechanism involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex .[2][13][14]
-
Step 1 (Rate-Determining): The nucleophilic π-system of the aromatic ring attacks the electrophile (E⁺). This step disrupts the aromaticity of the ring and forms the positively charged sigma complex. This is the slow, rate-determining step of the reaction.[13][14]
-
Step 2 (Fast): A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product.[13]
The directing effect of the cyclohexyl group can be rationalized by examining the stability of the sigma complexes formed from attack at the ortho, meta, and para positions.
Caption: General mechanism of electrophilic aromatic substitution.
For ortho and para attack, one of the resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the cyclohexyl group. This allows the alkyl group to directly stabilize the positive charge through its inductive and hyperconjugative effects. For meta attack, no such resonance structure is possible. Therefore, the transition states leading to the ortho and para intermediates are lower in energy than the one leading to the meta intermediate, explaining the observed regioselectivity.
Caption: Energy landscape of sigma complex formation.
Section 3: Key Electrophilic Aromatic Substitution Reactions & Protocols
The principles of reactivity and selectivity are best illustrated through specific, widely used EAS reactions.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation, often serving as a precursor to an amino group via reduction.
-
Reaction: The reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid protonates the nitric acid, leading to the formation of the potent electrophile, the nitronium ion (NO₂⁺).[15]
-
Regioselectivity: Due to the factors discussed, nitration of cyclohexylbenzene yields 4-nitrocyclohexylbenzene as the major product, with only minor amounts of the ortho isomer and negligible amounts of the meta isomer.
| Reaction | Reagents | Major Product | Minor Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitrocyclohexylbenzene | 2-Nitrocyclohexylbenzene |
| Halogenation | Br₂, FeBr₃ (or Cl₂, FeCl₃) | 4-Bromocyclohexylbenzene | 2-Bromocyclohexylbenzene |
| Acylation | CH₃COCl, AlCl₃ | 4-Cyclohexylacetophenone | Negligible |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Cyclohexylbenzenesulfonic acid | 2-Cyclohexylbenzenesulfonic acid |
Table 1: Summary of Common EAS Reactions on Cyclohexylbenzene and Expected Products.
Experimental Protocol: Nitration of Cyclohexylbenzene
Self-Validating System & Safety: This protocol incorporates slow addition at low temperatures to control the highly exothermic reaction. The workup procedure is designed to safely neutralize strong acids and purify the product. Caution: Handle concentrated nitric and sulfuric acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.[4]
-
Slowly add 20 mL of concentrated nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: To this cold nitrating mixture, add 0.1 mol of cyclohexylbenzene dropwise over 30-45 minutes. The temperature must be strictly maintained between 5-10 °C to prevent dinitration and side reactions.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. This will precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-nitrocyclohexylbenzene. Characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (typically Cl or Br).
-
Reaction: This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination.[16] The catalyst polarizes the halogen molecule, generating a potent electrophilic species (e.g., "Br⁺").
-
Regioselectivity: As with nitration, the reaction is highly selective for the para position, yielding 4-halocyclohexylbenzene.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is one of the most effective methods for forming a new carbon-carbon bond to an aromatic ring, producing an aryl ketone.[17][18][19] Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution or carbocation rearrangements because the product ketone is deactivated towards further substitution.[17][20]
-
Reaction: An acyl halide (e.g., acetyl chloride, CH₃COCl) or anhydride is reacted with the aromatic substrate in the presence of a stoichiometric amount of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[19] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺).
-
Application: This reaction is crucial for synthesizing intermediates like 4'-cyclohexylacetophenone, a building block in various synthetic pathways.[21][22]
A detailed case study on this reaction is presented in the following section.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring.
-
Reaction: The reaction is typically carried out using fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid.
-
Application: The resulting sulfonic acids are valuable as detergents and synthetic intermediates.[23]
Section 4: Case Study - Synthesis of 4'-Cyclohexylacetophenone
This protocol details the Friedel-Crafts acylation of cyclohexylbenzene to produce 4'-cyclohexylacetophenone, a valuable ketone intermediate.[24]
Caption: Experimental workflow for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Synthesis of 4'-Cyclohexylacetophenone
Self-Validating System & Safety: This protocol uses a non-polar solvent and controlled addition of the Lewis acid to manage the reaction's reactivity. The quench and workup steps are critical for safely decomposing the aluminum chloride complex and isolating the product. Caution: Aluminum trichloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Perform all operations in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Charging Reagents: In the flask, dissolve 0.1 mol of cyclohexylbenzene in 100 mL of a dry, inert solvent (e.g., dichloromethane or carbon disulfide). Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: To the stirred solution, carefully add 0.11 mol of anhydrous aluminum trichloride (AlCl₃) in small portions, ensuring the temperature does not exceed 10 °C.
-
Acylating Agent Addition: Once the AlCl₃ has been added, add 0.1 mol of acetyl chloride dropwise from the dropping funnel over 30 minutes. A vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for one hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional hour.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the dark-colored complex decomposes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (careful, CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent like methanol or hexane to yield pure 4'-cyclohexylacetophenone.[21]
Conclusion
The electrophilic aromatic substitution of cyclohexylbenzene is a well-defined and predictable process governed by the interplay of electronic activation and steric hindrance. The bulky cyclohexyl group acts as a weak activator and a powerful para-director, channeling incoming electrophiles almost exclusively to the 4-position of the aromatic ring. This high regioselectivity is a significant advantage in organic synthesis, allowing for the clean and efficient production of para-substituted cyclohexylbenzene derivatives. The protocols detailed in this guide for nitration and Friedel-Crafts acylation represent robust and scalable methods for functionalizing this important chemical intermediate, providing a reliable foundation for applications in pharmaceutical development, materials science, and industrial chemistry.
References
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- 15. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 22. 4-CYCLOHEXYLACETOPHENONE | CAS#:18594-05-3 | Chemsrc [chemsrc.com]
- 23. US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids and their alkali metal salts - Google Patents [patents.google.com]
- 24. 4'-CYCLOHEXYLACETOPHENONE CAS#: 18594-05-3 [amp.chemicalbook.com]
A Theoretical Exploration of the Electronic Landscape of 1-Cyclohexyl-4-nitrobenzene: A Technical Guide
This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-Cyclohexyl-4-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies and theoretical underpinnings necessary to elucidate the electronic properties that govern the molecule's reactivity, stability, and potential biological interactions. By leveraging the power of computational chemistry, we can gain profound insights into the intricate interplay of the electron-donating cyclohexyl group and the electron-withdrawing nitro group, which define the unique characteristics of this compound.
Introduction: The Significance of Electronic Structure in Nitroaromatic Compounds
Nitroaromatic compounds are a pivotal class of molecules with diverse applications, ranging from pharmaceuticals and explosives to dyes and polymers.[1] Their chemical behavior is largely dictated by the potent electron-withdrawing nature of the nitro (-NO₂) group, which significantly influences the electron density distribution across the aromatic ring. Understanding the electronic structure of these molecules is paramount for predicting their reactivity, toxicity, and metabolic pathways.[2][3][4] In the case of this compound, the addition of a bulky, electron-donating cyclohexyl group introduces a fascinating electronic perturbation, the effects of which can be systematically explored through theoretical studies.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for probing the electronic properties of molecules with a high degree of accuracy.[1][2][3] DFT calculations allow us to visualize and quantify various electronic parameters, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding chemical reactivity and intermolecular interactions.[5]
This guide will delve into the theoretical and practical aspects of performing a computational analysis of this compound, providing a roadmap for researchers to conduct their own in-silico investigations.
Theoretical Framework and Computational Methodology
The investigation into the electronic structure of this compound will be grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven to be both computationally efficient and accurate for studying organic molecules.[1][2][3] The choice of functional and basis set is critical for obtaining reliable results. For nitroaromatic compounds, the B3LYP hybrid functional is a widely used and well-validated choice, offering a good balance between accuracy and computational cost.[3][4] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions.
The computational workflow for this study can be conceptualized as follows:
Figure 2: A conceptual diagram illustrating the expected electronic influences and resulting MEP characteristics of this compound.
Conclusion and Future Directions
This technical guide has outlined a robust theoretical framework for the comprehensive investigation of the electronic structure of this compound. By employing Density Functional Theory, researchers can gain a detailed understanding of the molecule's geometry, reactivity, and charge distribution. The insights derived from such computational studies are invaluable for rational drug design, the development of new materials, and a fundamental understanding of chemical reactivity.
Future studies could extend this work by:
-
Investigating the molecule's behavior in different solvent environments using implicit or explicit solvent models.
-
Simulating its interaction with biological targets, such as enzymes or receptors, through molecular docking and molecular dynamics simulations.
-
Exploring its excited state properties using Time-Dependent DFT (TD-DFT) to understand its photophysical behavior.
By integrating computational chemistry with experimental investigations, a more complete and nuanced understanding of this compound and its potential applications can be achieved.
References
- Elidrissi, B., et al. (2015). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library, Journal of Computational Methods in Molecular Design, 5(2), 1-13.
- Yang, et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Physical Chemistry Chemical Physics, 26, 12345-12354.
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Elidrissi, B., et al. (2015). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. [Link]
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Elidrissi, B., et al. (2015). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. ResearchGate. [Link]
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Puzyn, T., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds. PubMed Central. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Azeez, Y. H., & Ahmed, H. SH. (2021). Theoretical Study of the Effect of Some Solvents on the Electronic Properties of Tetrathiafulvalene Using Density Functional Theory. Passer, 3(2), 167-173.
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Soto, J., & Algarra, M. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate. [Link]
- Soto, J., & Algarra, M. (2021). On the Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(44), 9431–9437.
-
Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
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IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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Ahmed, M. B. (2018). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. ResearchGate. [Link]
- Tysoe, C. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Molecules, 28(15), 5863.
- Chakraborty, D., & Zope, R. R. (2014). Quantum Chemistry Studies of Electronically Excited Nitrobenzene, TNA, and TNT. The Journal of Physical Chemistry A, 118(3), 539-547.
-
Leah4sci. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems [Video]. YouTube. [Link]
-
NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. [Link]
-
McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. ResearchGate. [Link]
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An In-Depth Technical Guide to 1-Cyclohexyl-4-nitrobenzene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-4-nitrobenzene is an aromatic nitro compound that has primarily served as a key intermediate in the synthesis of more complex molecules for biological evaluation. Its structure, featuring a bulky, non-polar cyclohexyl group and a strongly electron-withdrawing nitro group on a benzene ring, provides a unique scaffold for chemical modification. This guide offers a comprehensive overview of the history, synthesis, and known applications of this compound, with a particular focus on its role as a precursor to biologically active amines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5458-48-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 205.25 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 58.5 °C | [3][4] |
| Boiling Point | 142 °C | [3][4] |
| Density | 1.124 g/cm³ | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| IUPAC Name | This compound | [2] |
Historical Context and Discovery
The direct historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its synthesis is a logical extension of two well-established nineteenth-century chemical discoveries: the Friedel-Crafts alkylation and the nitration of aromatic compounds.
The precursor, cyclohexylbenzene, was first synthesized in 1899 by Nikolay Kirsanov, a student of Vladimir Markovnikov, via a Friedel-Crafts alkylation of benzene with cyclohexyl chloride. The nitration of aromatic compounds, such as benzene to nitrobenzene, was first reported by Mitscherlich in 1834 using fuming nitric acid. The now-standard method of using a mixture of nitric and sulfuric acids was introduced shortly thereafter.
Given this historical context, the synthesis of this compound would have been a feasible endeavor for organic chemists in the early 20th century. However, its specific preparation and characterization appear to be more recent, likely driven by its utility as a synthetic intermediate rather than as a compound of intrinsic interest. A notable synthesis was reported in a 1982 publication in the Journal of Medicinal Chemistry, where it was prepared as a precursor to 4-cyclohexylaniline for biological studies.
Synthesis of this compound
The synthesis of this compound is a two-step process, starting from the preparation of cyclohexylbenzene, followed by its nitration.
Part 1: Synthesis of Cyclohexylbenzene
The synthesis of cyclohexylbenzene is well-documented and can be achieved via the acid-catalyzed alkylation of benzene with cyclohexene. A reliable method is provided in Organic Syntheses.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of cyclohexylbenzene.
Experimental Protocol (Adapted from Organic Syntheses):
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 6 moles of benzene and 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture in an ice bath to maintain a temperature between 5 and 10 °C.
-
Addition of Cyclohexene: While stirring, add 2 moles of cyclohexene dropwise over a period of 1.5 hours, ensuring the temperature remains within the specified range.
-
Reaction Completion: Continue stirring for an additional hour after the addition of cyclohexene is complete.
-
Workup:
-
Separate the hydrocarbon layer and wash it with four 50-mL portions of cold concentrated sulfuric acid.
-
Wash the organic layer twice with warm water, twice with a 3% sodium hydroxide solution, and finally twice with pure water.
-
-
Drying and Purification: Dry the hydrocarbon mixture over anhydrous calcium chloride and purify by fractional distillation, collecting the cyclohexylbenzene fraction at 238–243 °C.
Part 2: Nitration of Cyclohexylbenzene to this compound
The nitration of cyclohexylbenzene introduces a nitro group onto the benzene ring. The cyclohexyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclohexyl group, the major product of this reaction is the para-substituted isomer, this compound.
Reaction Scheme:
Figure 2: Nitration of cyclohexylbenzene, yielding primarily the para isomer.
Experimental Protocol (Based on the method reported in the Journal of Medicinal Chemistry, 1982, 25, 630-635):
While the full detailed protocol from the journal is not provided here, a representative procedure for the nitration of an alkylbenzene is as follows. This should be optimized for the specific substrate, cyclohexylbenzene.
-
Preparation of Nitrating Mixture: In a flask, prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio, while cooling in an ice bath.
-
Reaction Setup: Dissolve cyclohexylbenzene in a suitable solvent, such as glacial acetic acid or dichloromethane, in a separate flask equipped with a stirrer and a thermometer, and cool it in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of cyclohexylbenzene, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Applications and Biological Relevance
The primary utility of this compound lies in its role as a synthetic intermediate for the preparation of 4-cyclohexylaniline. The nitro group can be readily reduced to an amine functionality using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl or Sn/HCl).[5][6]
Reduction to 4-Cyclohexylaniline:
Figure 3: Reduction of this compound to 4-cyclohexylaniline.
The resulting 4-cyclohexylaniline has been used as a molecular probe in biochemical studies. For instance, in the 1982 Journal of Medicinal Chemistry article, 4-cyclohexylaniline was synthesized to investigate the structure-activity relationships of compounds that act as agonists for the deacylated form of gizzard myosin. This research aimed to understand how different substituents on an aniline ring influence its interaction with the myosin protein complex.
While there is a lack of direct evidence for the biological activity of this compound itself, its aniline derivative is a valuable tool for probing biological systems. 4-Cyclohexylaniline serves as a versatile building block in medicinal chemistry for the synthesis of a variety of compounds.[7]
Conclusion
This compound is a compound of interest primarily due to its role as a synthetic precursor to 4-cyclohexylaniline. While its own discovery and history are not extensively detailed, its synthesis relies on fundamental and well-understood organic reactions. The procedures for its preparation are robust, and its purification is straightforward. For researchers in medicinal chemistry and drug development, this compound represents a readily accessible starting material for the synthesis of more complex molecules containing the 4-cyclohexylaniline scaffold, which has demonstrated utility in the study of protein-ligand interactions.
References
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- 7. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Health and Safety of 1-Cyclohexyl-4-nitrobenzene
This guide provides a comprehensive overview of the known and anticipated health and safety considerations for 1-cyclohexyl-4-nitrobenzene (CAS No. 5458-48-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound. Due to a notable lack of specific toxicological data for this compound, this document leverages data from the broader class of nitroaromatic compounds and the well-studied analogue, nitrobenzene, to infer potential hazards and establish robust safety protocols.
Compound Identification and Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₂H₁₅NO₂.[1] Its structure consists of a cyclohexane ring bonded to a nitrobenzene ring at the para position.
| Property | Value | Source |
| CAS Number | 5458-48-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [2] |
| Melting Point | 58.5 °C | [1] |
| Boiling Point | 142 °C | [1] |
| Flash Point | 146.8 °C | [1] |
| Density | 1.124 g/cm³ | [1] |
Hazard Identification and Classification
As of the date of this publication, specific GHS classification data for this compound is largely unavailable.[1] However, based on its chemical structure as a nitroaromatic compound, a class of chemicals known for their potential toxicity, it should be handled with extreme caution.[3][4][5][6]
Inferred Hazards based on Nitroaromatic Compounds:
-
Toxicity: Nitroaromatic compounds are generally considered toxic.[3][4][5] Overexposure can lead to a range of adverse health effects, including gastrointestinal issues, neurological disorders, and organ damage.[6]
-
Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are mutagenic and are suspected or confirmed carcinogens.[4] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[7]
-
Organ-Specific Toxicity: The primary target organ for nitrobenzene toxicity is the blood, where it can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8] Symptoms of acute exposure include fatigue, dizziness, headache, and cyanosis (bluish skin discoloration).[8] Chronic exposure has also been linked to liver damage.[8] Animal studies on nitrobenzene have indicated reproductive toxicity in males.[7][8]
Mechanistic Insights into Nitroaromatic Toxicity
The toxicity of nitroaromatic compounds is often linked to their metabolic activation. The nitro group can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. During this process, reactive oxygen species (ROS) can be generated, leading to oxidative stress and cellular damage.[3] This underlying mechanism is a key consideration in the development of appropriate handling and safety protocols.
Caption: Simplified metabolic pathway of nitroaromatic compounds leading to cellular damage.
Safe Handling and Storage
Given the potential hazards, stringent safety measures are imperative when working with this compound.
4.1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9][10][11][12]
-
Use of a glove box for handling larger quantities or for procedures with a high risk of aerosolization is recommended.
4.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[12] Always inspect gloves for integrity before use and change them frequently.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.[1][10][13]
4.3. Hygiene Practices:
-
Do not breathe dust or aerosols.[1]
-
Wash hands thoroughly after handling.[13]
-
Do not eat, drink, or smoke in the laboratory.
4.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][10][11][13]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[10]
Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.
Emergency Procedures
5.1. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
5.2. Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12]
-
Specific Hazards: Combustible.[12] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon monoxide.[12]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
5.3. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Remove all sources of ignition.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][12]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomaceous earth).[9][12] Collect the material in a suitable, labeled container for disposal.[11][12]
Experimental Protocols
Protocol 6.1: Weighing and Preparing Solutions
-
Preparation: Don appropriate PPE (safety goggles, lab coat, chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Inside the fume hood, carefully dispense the required amount of this compound into the weighing vessel. Avoid creating dust.
-
Dissolution: Add the solvent to the weighing vessel to dissolve the compound. Ensure the chosen solvent is compatible.
-
Transfer: Carefully transfer the solution to the desired reaction vessel or storage container.
-
Decontamination: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of the rinse as hazardous waste.
-
Cleanup: Clean the work area in the fume hood. Dispose of used gloves and any contaminated disposable materials in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.
Conclusion
While specific health and safety data for this compound are scarce, its classification as a nitroaromatic compound necessitates a high degree of caution. Researchers and professionals must operate under the assumption that it possesses toxic, and potentially mutagenic and carcinogenic, properties similar to other compounds in its class. Adherence to the stringent handling, storage, and emergency procedures outlined in this guide is essential to ensure a safe laboratory environment.
References
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IUPAC name and synonyms for 1-Cyclohexyl-4-nitrobenzene
An In-Depth Technical Guide to 1-Cyclohexyl-4-nitrobenzene: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's identity, synthesis, analytical characterization, chemical reactivity, and its strategic applications in the development of novel therapeutics. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a cyclohexyl group bonded to a benzene ring that is substituted with a nitro group at the para position.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making the compound a valuable precursor for a variety of functionalized molecules.[1]
IUPAC Name and Chemical Identifiers
-
IUPAC Name : this compound[2]
-
Molecular Weight : 205.25 g/mol [2]
-
Canonical SMILES : C1CCC(CC1)C2=CC=C(C=C2)[O-][2]
Synonyms and Common Names
The compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs:
-
4-Cyclohexyl-1-nitrobenzene[2]
Physicochemical Data Summary
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. Key data are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 58.5 °C | [4] |
| Boiling Point | 142 °C | [4] |
| Density | 1.124 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| XLogP3 | 4.2 | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process: an initial Friedel-Crafts alkylation to form cyclohexylbenzene, followed by a regioselective electrophilic nitration. This approach is efficient and relies on well-understood reaction mechanisms.
Synthetic Workflow Overview
The logical flow from starting materials to the final product is depicted below. This workflow ensures high conversion and purity through controlled reaction conditions and subsequent purification steps.
Sources
Methodological & Application
Application Note & Protocol: High-Efficiency Catalytic Reduction of 1-Cyclohexyl-4-nitrobenzene to 4-Cyclohexylaniline
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, dyes, and agrochemicals.[1][2] 4-Cyclohexylaniline, in particular, serves as a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[3][4] This document provides a comprehensive guide to the catalytic reduction of 1-cyclohexyl-4-nitrobenzene, focusing on heterogeneous catalytic hydrogenation. We present a detailed analysis of common catalytic systems, provide field-proven, step-by-step protocols for laboratory execution, and discuss the mechanistic principles that govern this transformation to ensure reliable and high-yield synthesis.
Introduction: The Significance of Nitroarene Reduction
The conversion of a nitro (-NO₂) group to an amino (-NH₂) group is one of the most fundamental and widely utilized reactions in industrial and academic chemistry.[5][6] While numerous methods exist, including the use of dissolving metals in acidic media (e.g., Fe, Sn, or Zn), catalytic hydrogenation stands out as the preferred method for its high efficiency, cleaner reaction profiles, and milder conditions.[6] This approach avoids the generation of large quantities of metallic waste, making it a greener alternative.
The target molecule, 4-cyclohexylaniline (C₁₂H₁₇N), is a primary amine featuring both an aromatic ring and a saturated carbocyclic moiety.[7][8] Its synthesis via the reduction of this compound is a direct and efficient route. The choice of catalyst is paramount to achieving high conversion and selectivity, minimizing side reactions such as partial reduction or hydrogenolysis.[9][10] Commonly employed catalysts for this transformation include Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum(IV) Oxide (PtO₂, Adams' catalyst).[2][5][11][9]
Mechanistic Rationale of Catalytic Hydrogenation
The catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of a heterogeneous catalyst. While the precise mechanism can vary with the catalyst and conditions, the generally accepted pathway involves the sequential reduction of the nitro group.
-
Adsorption: Both the nitro compound and molecular hydrogen (or a hydrogen donor) adsorb onto the active sites of the metal catalyst surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is progressively reduced through a series of intermediates. The reaction typically proceeds from the nitro compound to a nitroso intermediate (R-NO), then to a hydroxylamine intermediate (R-NHOH), and finally to the desired amine (R-NH₂).[12] The hydroxylamine is seldom isolated as it is rapidly converted to the amine under typical hydrogenation conditions.
-
Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Sources
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experimental protocol for the synthesis of 4-cyclohexylaniline
An Application Note and Experimental Protocol for the Synthesis of 4-Cyclohexylaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-cyclohexylaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The featured protocol details an efficient and scalable acid-catalyzed Friedel-Crafts alkylation of aniline with cyclohexanol. The narrative emphasizes the underlying chemical principles, safety considerations, and robust analytical validation, ensuring both reproducibility and a deep understanding of the experimental choices for researchers in chemical synthesis and drug development.
Introduction and Strategic Rationale
4-Cyclohexylaniline is a primary aromatic amine featuring a cyclohexyl substituent at the para position of the aniline ring. This structural motif is prevalent in a variety of biologically active molecules and functional materials. Its synthesis is a frequent objective in organic chemistry. While several synthetic strategies exist, including palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensations, these methods often rely on expensive and complex catalyst systems.[3][4][5]
This guide focuses on a classical yet highly effective approach: the direct acid-catalyzed alkylation of aniline with cyclohexanol. This method was selected for its operational simplicity, cost-effectiveness, and high atom economy. The protocol is designed to be accessible while providing insights that allow for adaptation and scale-up. The reaction proceeds via the in-situ generation of a cyclohexyl electrophile, which subsequently alkylates the electron-rich aniline ring, favoring the sterically less hindered para-position.
Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Aniline (C₆H₅NH₂): Highly toxic via inhalation, ingestion, and skin absorption. It is a suspected carcinogen and mutagen.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact. The dilution of concentrated sulfuric acid is highly exothermic and must be performed with extreme caution by adding acid to the base/solvent slowly and with cooling.
-
Cyclohexanol (C₆H₁₁OH): Harmful if swallowed or inhaled and causes skin and eye irritation.
-
4-Cyclohexylaniline (C₁₂H₁₇N): Causes skin and serious eye irritation. May cause respiratory irritation and is harmful if swallowed or in contact with skin.[6][7][8]
Refer to the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[7] An appropriate acid spill kit should be readily accessible.
Experimental Protocol: Synthesis of 4-Cyclohexylaniline
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. |
| Aniline | C₆H₅NH₂ | 93.13 | 100 | 9.31 g (9.1 mL) | ≥99.5% | 62-53-3 |
| Cyclohexanol | C₆H₁₁OH | 100.16 | 50 | 5.01 g (5.2 mL) | ≥99% | 108-93-0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 100 | 9.81 g (5.3 mL) | 95-98% | 7664-93-9 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~20 g (sat. soln.) | - | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL | ACS Grade | 141-78-6 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - | 7487-88-9 |
| Brine | NaCl(aq) | - | - | ~100 mL | Saturated | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4-cyclohexylaniline.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (9.31 g, 100 mmol) and cyclohexanol (5.01 g, 50 mmol).
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring vigorously, slowly add concentrated sulfuric acid (5.3 mL, 100 mmol) dropwise via a dropping funnel over 15-20 minutes. Causality: This slow addition under cooling is crucial to dissipate the significant heat generated from the acid-base reaction between aniline and sulfuric acid, preventing uncontrolled temperature spikes.
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture in a heating mantle to 150-160°C. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Work-up and Neutralization: After the reaction is complete (as indicated by the consumption of cyclohexanol via TLC), allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of ice and saturated sodium bicarbonate solution. Very slowly and carefully, pour the cooled reaction mixture into the bicarbonate slurry with constant stirring. Causality: This step neutralizes the sulfuric acid catalyst. The addition must be slow to control the vigorous effervescence (CO₂ release) and the exothermic neutralization reaction.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers. Causality: The product, 4-cyclohexylaniline, is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its separation from inorganic salts.
-
Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL). Causality: The water wash removes residual water-soluble impurities, while the brine wash helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.
-
Final Product: The purified 4-cyclohexylaniline should be obtained as an off-white to pale yellow solid.[9][10] Dry the product under vacuum. The expected yield is typically in the range of 60-75%.
Results: Product Characterization
The identity and purity of the synthesized 4-cyclohexylaniline must be confirmed through standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to yellow solid[9][10] |
| Melting Point | 53 °C[8][9][11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 3.6 (br s, 2H, -NH₂), 2.4 (m, 1H, Ar-CH), 1.2-1.9 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 145.0, 136.0, 129.0, 115.0, 44.0, 35.0, 27.0, 26.5 |
| IR (KBr, cm⁻¹) | ~ 3430, 3350 (N-H stretch), 3020 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch) |
Discussion
The acid-catalyzed alkylation of aniline provides a reliable and direct route to 4-cyclohexylaniline. The use of a 2:1 molar ratio of aniline to cyclohexanol is strategic; aniline acts as both a reactant and a solvent, helping to maintain a homogenous reaction mixture. Sulfuric acid serves as an effective catalyst by protonating the hydroxyl group of cyclohexanol, facilitating its departure as water and generating the cyclohexyl cation electrophile.
The primary product is the para-substituted isomer due to the steric bulk of the cyclohexyl group, which disfavors ortho-alkylation. A potential side product is N-cyclohexylaniline, formed from alkylation on the nitrogen atom. However, under the high temperatures used in this protocol, the thermodynamically more stable C-alkylated product is favored. Purification by column chromatography is effective in separating the desired product from any unreacted starting material, di-alkylated products, and other isomers. The validated characterization data provides a definitive confirmation of a successful synthesis.
References
- Wikipedia. (n.d.). 4-Aminobiphenyl.
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]
-
Gómez-Marín, A. M., et al. (n.d.). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. Retrieved from [Link]
-
Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Carcinogenesis, 18(6), 1233-40. Retrieved from [Link]
-
Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. (2025). Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylbenzenamine. PubChem. Retrieved from [Link]
-
Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Oxford Academic. Retrieved from [Link]
-
Li, W., et al. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Selective Catalytic Hydrogenation of 2-(4-Nitrophenyl)-4(5)-Nitroimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6373-50-8, 4-CYCLOHEXYLANILINE. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
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Application Notes and Protocols: 1-Cyclohexyl-4-nitrobenzene as a Versatile Precursor for Calamitic Liquid Crystals
Introduction: Unlocking the Potential of a Rigid Core Precursor
In the dynamic field of liquid crystal (LC) materials science, the molecular architecture of a mesogen dictates its physical properties and, consequently, its potential applications. The quest for novel LC materials with tailored characteristics—such as broad nematic ranges, specific dielectric anisotropies, and high birefringence—is a constant driver of synthetic innovation. 1-Cyclohexyl-4-nitrobenzene emerges as a strategic precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid core, composed of a cyclohexyl ring linked to a benzene ring, provides the necessary structural anisotropy for the formation of mesophases. The presence of the nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the molecule but also serves as a versatile chemical handle for further molecular elaboration.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational building block for the synthesis of diverse liquid crystalline materials. We will delve into the synthetic pathways to convert this precursor into key intermediates and subsequently into functional liquid crystals, such as isothiocyanates and Schiff bases. The protocols provided are designed to be robust and adaptable, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: From Nitroarene to Versatile Amine Intermediate
The cornerstone of utilizing this compound in liquid crystal synthesis is its efficient reduction to the corresponding aniline, 4-cyclohexylaniline. This transformation is pivotal as the amino group is a versatile functional group that can be readily converted into a wide array of linkages and terminal groups common in liquid crystal design.
Protocol 1: Catalytic Hydrogenation of this compound to 4-Cyclohexylaniline
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst and reaction conditions is crucial for achieving high yield and purity of the desired aniline. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a highly active and selective catalyst for nitro group reduction. The carbon support provides a large surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and the product, and it is relatively inert under hydrogenation conditions.
-
Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
-
Temperature: The reaction is typically run at room temperature to minimize side reactions, such as hydrogenation of the aromatic ring.
-
Celite Filtration: Celite is used to safely and completely remove the fine palladium catalyst from the reaction mixture.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.
-
Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-cyclohexylaniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by column chromatography on silica gel to yield pure 4-cyclohexylaniline.
DOT Diagram: Synthetic Pathway from Precursor to Key Intermediate
Caption: Conversion of the precursor to the key amine intermediate.
Application in Liquid Crystal Synthesis: Crafting Mesogenic Molecules
The synthesized 4-cyclohexylaniline is a valuable intermediate for the creation of various calamitic liquid crystals. The following protocols detail the synthesis of two important classes: isothiocyanates and Schiff bases.
Protocol 2: Synthesis of 4-Cyclohexyl-1-isothiocyanatobenzene
Isothiocyanates are a well-established class of liquid crystals known for their high birefringence and chemical stability. The conversion of an aniline to an isothiocyanate can be achieved through a one-pot reaction using carbon disulfide and a chloroformate.
Causality of Experimental Choices:
-
Reagents: Carbon disulfide reacts with the primary amine to form a dithiocarbamate salt in situ. Ethyl chloroformate then acts as a dehydrating and desulfurizing agent to form the isothiocyanate.
-
Base: A tertiary amine like triethylamine is used to neutralize the HCl generated during the reaction.
-
Solvent: A non-polar solvent like tetrahydrofuran (THF) is suitable for this reaction.
-
Temperature: The initial reaction is carried out at a low temperature to control the exothermic formation of the dithiocarbamate salt. The subsequent reaction with ethyl chloroformate is performed at a slightly elevated temperature to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-cyclohexylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Dithiocarbamate Formation: Cool the solution to 0 °C and add carbon disulfide (1.2 eq) followed by the dropwise addition of triethylamine (2.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Isothiocyanate Formation: Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield pure 4-cyclohexyl-1-isothiocyanatobenzene.[1]
Protocol 3: Synthesis of N-(4-Alkoxybenzylidene)-4-cyclohexylanilines (Schiff Bases)
Schiff bases are another prominent class of liquid crystals, easily synthesized through the condensation of an aniline and an aldehyde. The mesomorphic properties of these compounds can be readily tuned by varying the terminal alkoxy chain length on the aldehyde.
Causality of Experimental Choices:
-
Reaction: The formation of the imine bond is a reversible condensation reaction. Refluxing in ethanol helps to drive the reaction to completion by removing the water formed as a byproduct.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to protonate the aldehyde carbonyl group, making it more electrophilic and accelerating the reaction.
-
Solvent: Absolute ethanol is a good solvent for both reactants and facilitates the removal of water.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylaniline (1.0 eq) and the desired 4-alkoxybenzaldehyde (1.0 eq) in absolute ethanol (10-20 mL per gram of aniline).
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Reflux the reaction mixture for 4-6 hours.
-
Product Formation: Upon cooling, the Schiff base product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain the pure N-(4-alkoxybenzylidene)-4-cyclohexylaniline.[2][3][4]
DOT Diagram: Derivatization of 4-Cyclohexylaniline into Liquid Crystals
Caption: Synthetic routes to isothiocyanate and Schiff base liquid crystals.
Data Presentation: Mesomorphic Properties of Derived Liquid Crystals
The following tables summarize the phase transition temperatures and enthalpies for representative liquid crystals synthesized from 4-cyclohexylaniline. This data provides a valuable reference for predicting the mesomorphic behavior of new derivatives.
Table 1: Phase Transition Temperatures of 4-(trans-4'-n-Alkylcyclohexyl)-1-isothiocyanatobenzenes [1]
| n-Alkyl Group | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| 1 | 42.0 | - |
| 2 | 35.0 | - |
| 3 | 39.5 | 11.5 |
| 4 | 30.0 | 12.5 |
| 5 | 38.0 | 32.5 |
| 6 | 31.0 | 33.5 |
| 7 | 40.5 | 41.5 |
Note: The absence of a nematic to isotropic transition indicates that the compound is either non-mesogenic or exhibits a monotropic nematic phase.
Table 2: Phase Transition Temperatures and Enthalpies of N-(4-Alkoxybenzylidene)-4-cyclohexylanilines
| Alkoxy Group (n) | Crystal to Nematic/Smectic (°C) | ΔH (kJ/mol) | Nematic to Isotropic (°C) | ΔH (kJ/mol) | Smectic A to Nematic (°C) | ΔH (kJ/mol) |
| Methoxy (1) | 101.0 | - | 103.0 | - | - | - |
| Ethoxy (2) | 118.0 | - | 134.0 | - | - | - |
| Propoxy (3) | 98.0 | - | 119.0 | - | - | - |
| Butoxy (4) | 90.0 | - | 124.0 | - | - | - |
| Pentyloxy (5) | 85.0 | - | 119.0 | - | - | - |
| Hexyloxy (6) | 83.0 | 25.1 | 117.0 | 0.5 | 95.0 | 1.8 |
| Heptyloxy (7) | 86.0 | 27.2 | 116.0 | 0.6 | 102.0 | 2.1 |
| Octyloxy (8) | 84.0 | 29.3 | 115.0 | 0.7 | 108.0 | 2.5 |
Data compiled from various sources and may represent typical values. Actual transition temperatures can vary with purity.
Conclusion: A Gateway to Novel Mesogenic Materials
This compound stands as a highly valuable and versatile precursor for the synthesis of calamitic liquid crystals. Its straightforward conversion to 4-cyclohexylaniline opens up a rich field of synthetic possibilities, allowing for the facile introduction of various mesogenic cores and terminal groups. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel isothiocyanate and Schiff base liquid crystals with tunable mesomorphic properties. The inherent rigidity of the cyclohexyl-phenyl core, combined with the synthetic flexibility offered by the amino group, makes this precursor an attractive starting point for the development of advanced materials for display technologies and other optoelectronic applications.
References
-
Mettler-Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. [Link]
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- Boller, A., Scherrer, H., Schadt, M., & Wild, P. (1976). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4'-n-alkylanilines.
- Dhara, S., et al. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Liquid Crystals, 40(9), 1234-1242.
- U.S. Patent 5,043,442 A. (1991).
- European Patent EP 0 127 234 A2. (1984). Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them.
- Yeap, G. Y., et al. (2009). Synthesis and Liquid Crystalline Properties of New Schiff Bases N-[4-(4-n-Alkanoyloxybenzoyloxy)benzylidene]. Sains Malaysiana, 38(5), 627-634.
- Al-Azzawi, S. A. A., & Hamad, W. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. ARPN Journal of Engineering and Applied Sciences, 12(2), 527-537.
-
Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
- Al-Dafa, Z. A. A., & Karam, N. H. (2022). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 5(3), 224-232.
- Al-Hamdani, A. A. S., Jarad, A. J., & Al-Masoudi, W. A. (2022). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Egyptian Journal of Chemistry, 65(13), 1-8.
- Godzwon, J., Sienkowska, M. J., & Galewski, Z. (2006). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Acta Physica Polonica A, 110(6), 1145-1154.
- Dabrowski, R., et al. (2022). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Proceedings of SPIE, 12345, 1234501.
- Ha, S. T., et al. (2011). Synthesis and Mesomorphic Properties of new Schiff Base Liquid Crystals, N-[4-(4-n-Alkanoyloxybenzoyloxy)-2-Hydroxybenzylidene]-4-Substituted-Anilines. International Journal of the Physical Sciences, 6(16), 3979-3987.
- Dabrowski, R., et al. (1984). Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them.
- Hamad, W. M. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Diyala Journal of Pure Science, 14(2), 263-276.
- Al-Azzawi, S. A. A., & Hamad, W. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. ARPN Journal of Engineering and Applied Sciences, 12(2), 527-537.
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Synthesis of N-(4-cyclohexylphenyl)acetamide from 4-cyclohexylaniline: A Detailed Protocol and Mechanistic Insight
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of N-(4-cyclohexylphenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details the N-acetylation of 4-cyclohexylaniline using acetic anhydride. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization. This document is intended for researchers in organic synthesis, drug development, and related scientific fields, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
N-aryl acetamides are a prevalent structural motif in a wide array of pharmaceuticals and functional materials. The acetamide group can enhance metabolic stability, modulate solubility, and serve as a key hydrogen-bonding component in interactions with biological targets. The target molecule, N-(4-cyclohexylphenyl)acetamide, combines this functional group with a cyclohexylphenyl scaffold, a common bioisostere for biphenyl groups, often used to improve pharmacokinetic properties.
The synthesis described herein employs a classic and efficient nucleophilic acyl substitution reaction, a cornerstone of organic chemistry[1]. Specifically, it involves the acetylation of the primary amine, 4-cyclohexylaniline, using acetic anhydride. This method is widely favored for its high efficiency, operational simplicity, and the ease of purification of the final product. 4-Cyclohexylaniline serves as a versatile building block for various organic compounds, and its acylation is a key transformation[2].
Reaction Scheme and Mechanism
The overall transformation is the conversion of a primary amine to a secondary amide via acetylation.
Overall Reaction:
Mechanism of Nucleophilic Acyl Substitution:
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism[1]. The lone pair of electrons on the nitrogen atom of 4-cyclohexylaniline acts as the nucleophile.
-
Nucleophilic Attack: The nitrogen atom of 4-cyclohexylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which concurrently expels the acetate ion (CH₃COO⁻) as a good leaving group.
-
Deprotonation: The resulting positively charged amidium ion is then deprotonated, typically by the acetate ion generated in the previous step or another amine molecule, to yield the final, neutral N-(4-cyclohexylphenyl)acetamide product and acetic acid as a byproduct.
The amine is more nucleophilic than the corresponding alcohol, which explains the high selectivity of acetylation at the nitrogen atom even in molecules containing hydroxyl groups[3].
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Cyclohexylaniline | 175.28 | 10.0 | 1.75 | - | 1.0 |
| Acetic Anhydride | 102.09 | 12.0 | 1.22 | 1.13 | 1.2 |
| Glacial Acetic Acid | 60.05 | - | - | 10 | Solvent |
| Deionized Water | 18.02 | - | - | ~150 | For Quench/Wash |
| Ethanol | 46.07 | - | - | As needed | Recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexylaniline (1.75 g, 10.0 mmol).
-
Dissolution: Add glacial acetic acid (10 mL) to the flask and stir the mixture until the 4-cyclohexylaniline is fully dissolved.
-
Reagent Addition: While stirring, carefully add acetic anhydride (1.13 mL, 12.0 mmol) to the solution at room temperature. The addition can be done dropwise using a pipette or a dropping funnel over 5 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. To ensure completion, the reaction progress can be monitored using Thin Layer Chromatography (TLC)[4].
B. Product Isolation and Workup
-
Quenching: After 1 hour, slowly pour the reaction mixture into a beaker containing ~100 mL of ice-cold water while stirring vigorously. This step hydrolyzes any excess acetic anhydride and precipitates the crude product.
-
Precipitation: A white solid, the crude N-(4-cyclohexylphenyl)acetamide, should precipitate out of the solution. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with two portions of cold deionized water (2x 25 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry. For complete drying, place the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
C. Purification
-
Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of N-(4-cyclohexylphenyl)acetamide.
Characterization
The identity and purity of the final product should be confirmed by analytical methods.
-
Appearance: White crystalline solid.
-
Melting Point (MP): Literature values should be consulted; a sharp melting range indicates high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretch: A secondary amide N-H stretch is expected around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong carbonyl stretch should appear around 1660 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR in CDCl₃):
-
N-H proton: A broad singlet around δ 7.0-8.0 ppm.
-
Aromatic protons: Multiplets in the aromatic region, δ 7.0-7.5 ppm.
-
Cyclohexyl protons: A series of broad multiplets in the aliphatic region, δ 1.2-2.5 ppm.
-
Acetyl methyl protons: A sharp singlet for the -COCH₃ group around δ 2.1 ppm.
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Cyclohexylaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5] Ensure adequate ventilation and avoid dust formation.[5]
-
Acetic Anhydride: Flammable liquid and vapor.[6][7] Harmful if swallowed and fatal if inhaled.[6][8] Causes severe skin burns and eye damage.[6][8] It is a lachrymator and reacts violently with water. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Keep away from heat and ignition sources.[7]
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][6][7][8] An eyewash station and safety shower should be readily accessible.[5][9]
Conclusion
This application note details a reliable and efficient protocol for the synthesis of N-(4-cyclohexylphenyl)acetamide. By following the outlined steps for reaction, workup, and purification, researchers can obtain a high-purity product. The discussion of the reaction mechanism and the emphasis on safety protocols provide the necessary context for scientists to confidently and safely perform this important chemical transformation.
References
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Sharif, S., Mariam, A., Asiri, A. M., Khan, I. U., Arshad, M. N., & Haider, S. Z. (2011). N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o868. [Link]
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PubChem. (n.d.). N-(4-Oxocyclohexyl)acetamide. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). N-cyclohexyl-N-ethyl-2-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
precisionFDA. (n.d.). N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Retrieved January 6, 2026, from [Link]
-
Wang, Y., & Li, G. (2007). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-cyclohexylaniline, 97%. Retrieved January 6, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved January 6, 2026, from [Link]
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Piochem. (2024, March 12). Material Safety Data Sheet: Acetic anhydride. [Link]
-
Klotzer, W., & Baldinger, H. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles, 36(2), 307. [Link]
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PubChem. (n.d.). N-(4-hexyl-1-cyclohexyl)acetamide. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
LookChem. (n.d.). Cas 6373-50-8, 4-CYCLOHEXYLANILINE. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). N-Cyclohexylacetamide. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved January 6, 2026, from [Link]
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PubMed. (1970). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 59(8), 1115-1118. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643-647. [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 517-523. [Link]
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Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). N,N'-([cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
YouTube. (2020, September 11). Acetylation of aniline. [Link]
-
Filo. (n.d.). p-Hydroxyaniline reacts with acetic anhydride to give N-(4-hydroxyphenyl)acetamide. Retrieved January 6, 2026, from [Link]
-
Plougastel, L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. [Link]
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Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Cyclohexylaniline
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 4-cyclohexylaniline as the primary aromatic amine. Azo dyes represent a significant class of synthetic colorants, and the incorporation of a cyclohexyl moiety via 4-cyclohexylaniline can impart unique properties to the final dye molecule, such as altered solubility and lightfastness. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical principles and practical, field-tested methodologies. We will delve into the critical two-step reaction sequence—diazotization and azo coupling—explaining the causality behind experimental choices and providing a self-validating protocol for the synthesis of a representative azo dye, 1-(4-cyclohexylphenylazo)-2-naphthol.
Introduction to Azo Dyes and the Role of 4-Cyclohexylaniline
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings.[1] This azo bridge creates an extended conjugated system, which is responsible for the absorption of light in the visible spectrum, thus imparting color.[1] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, with applications ranging from textiles and printing to analytical chemistry and pharmaceuticals.[2][3]
The general synthesis of azo dyes involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Azo Coupling: The resulting, often unstable, diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.[1]
The choice of the starting aromatic amine and the coupling component is crucial as it determines the final color and properties of the dye. 4-Cyclohexylaniline is a valuable primary aromatic amine in this context. The presence of the bulky, non-polar cyclohexyl group can influence the dye's properties in several ways, including:
-
Solubility: Enhancing solubility in non-polar organic solvents and polymer matrices.
-
Lightfastness: Potentially improving the stability of the dye to photodegradation.
-
Color Tuning: The electronic and steric effects of the cyclohexyl group can subtly modify the electronic structure of the chromophore, leading to shifts in the absorption maximum (λmax) and thus the perceived color.
Core Principles and Mechanistic Insights
Diazotization of 4-Cyclohexylaniline
The diazotization of 4-cyclohexylaniline involves the reaction of the primary amino group with nitrous acid (HNO₂) to form a diazonium salt. The reaction is typically carried out in a cold, acidic solution to prevent the premature decomposition of the diazonium salt.
The key steps in the mechanism are:
-
Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation yields the highly reactive nitrosonium ion (NO⁺) or a related nitrosating species.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-cyclohexylaniline attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps lead to the formation of a diazohydroxide.
-
Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryldiazonium ion.
Maintaining a low temperature (0-5 °C) is critical during this process, as diazonium salts can be unstable and potentially explosive if isolated in a dry state.[4]
Azo Coupling with 2-Naphthol
The diazonium salt of 4-cyclohexylaniline is a weak electrophile. Therefore, the coupling component must be an electron-rich aromatic compound. 2-Naphthol is an excellent coupling agent due to the activating effect of the hydroxyl group. The reaction is an electrophilic aromatic substitution.
The coupling reaction is highly pH-dependent. The reaction with phenols is typically carried out in a mildly alkaline solution. The basic conditions deprotonate the phenolic hydroxyl group to form the more strongly activating phenoxide ion, which enhances the rate of electrophilic attack. The diazonium ion attacks the electron-rich naphthoxide ring, typically at the position ortho to the hydroxyl group, to form the final azo dye.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye, 1-(4-cyclohexylphenylazo)-2-naphthol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
4-Cyclohexylaniline is harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.[5]
-
Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.[6]
-
Sodium nitrite is an oxidizing agent and is toxic if swallowed.
-
2-Naphthol is harmful if swallowed and is an irritant.
-
Diazonium salts in their solid, dry form can be explosive. Always keep them in a cold aqueous solution and use them immediately after preparation.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Detailed Protocol: Synthesis of 1-(4-Cyclohexylphenylazo)-2-naphthol
Materials:
-
4-Cyclohexylaniline (1.75 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (~2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (0.8 g, 0.02 mol)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
250 mL Beakers (x3)
-
100 mL Graduated Cylinder
-
Magnetic Stirrer and Stir Bar
-
Glass Stirring Rod
-
Pasteur Pipettes
-
Ice Bath
-
Büchner Funnel and Filter Flask (Vacuum Filtration)
-
Filter Paper
-
Melting Point Apparatus
Procedure:
Part A: Diazotization of 4-Cyclohexylaniline
-
In a 250 mL beaker, combine 4-cyclohexylaniline (1.75 g, 0.01 mol) and 50 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid (~2.5 mL) to dissolve the amine. The hydrochloride salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of deionized water.
-
Slowly, add the sodium nitrite solution dropwise to the cold 4-cyclohexylaniline hydrochloride suspension over 5-10 minutes. Keep the temperature below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.
-
Recrystallize the crude product from hot ethanol or glacial acetic acid to obtain the purified dye.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a vacuum oven at a low temperature.
-
Determine the yield and melting point of the purified 1-(4-cyclohexylphenylazo)-2-naphthol.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.
Data Presentation
| Parameter | Expected Result |
| Appearance | Reddish-orange solid |
| Melting Point | Dependent on purity, literature value should be consulted if available. |
| Yield | Typically 70-90% |
| UV-Vis (in Ethanol) | λmax in the range of 450-500 nm |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3050 (Aromatic C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1500-1450 (N=N stretch, often weak), ~1600, 1580 (Aromatic C=C stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Multiplets in the range of 7.0-8.5 ppm (aromatic protons), a broad singlet for the -OH proton, and multiplets in the range of 1.2-2.6 ppm (cyclohexyl protons). |
Key Chemical Transformations
Caption: Key chemical transformations in the synthesis.
Troubleshooting and Key Considerations
-
Low Yield of Diazonium Salt: Ensure the temperature is strictly maintained between 0-5 °C. Temperatures above this can lead to the decomposition of the diazonium salt. Also, ensure a sufficient excess of acid is used.
-
No or Poor Coupling: The coupling reaction is pH-sensitive. For coupling with phenols, the solution must be alkaline to form the phenoxide ion. Check the pH of the 2-naphthol solution before adding the diazonium salt.
-
Tarry or Oily Product: This can result from side reactions or the decomposition of the diazonium salt. Ensure slow addition of reagents and efficient stirring. Purification by recrystallization is crucial.
-
Difficulty in Recrystallization: If the product is difficult to recrystallize, try different solvent systems (e.g., ethanol-water, acetic acid).
Conclusion
The synthesis of azo dyes from 4-cyclohexylaniline offers a versatile route to novel colorants with potentially enhanced properties. The protocols and principles outlined in this application note provide a robust framework for researchers to successfully synthesize and characterize these compounds. By understanding the underlying mechanisms of diazotization and azo coupling, and by adhering to the detailed experimental procedures, scientists can confidently explore the synthesis of a wide range of azo dyes based on 4-cyclohexylaniline for various applications in materials science, drug development, and beyond.
References
- Chakraborty, A., Saha, P. K., & Datta, C. (2010). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics. Journal of the Serbian Chemical Society, 75(10), 1343-1353.
- Ali, S., & Abdul Nabi, A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 6.
-
The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-AMINONAPHTHOL HYDROCHLORIDE. Retrieved from [Link]
- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved from a university chemistry department website.
- Hanadi, et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(3), 22-29.
- Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
- Jones, A. C., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 6(5), 587-593.
- Al-Adilee, K. J., & Al-Amery, D. K. H. (2023). Synthesis and Characterization of New Azo Dyes Derived From Acyclovir and Sulfamethoxazole and Study Their Biological Activity.
- AL-RUBAIE, L. A. R., & AL-Janabi, A. S. M. (2018). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(4), 465-469.
- Aghamohammadsadegh, M., et al. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures, 12(4), 1075-1085.
- Benkhaya, S., M’rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
-
CCSF. (n.d.). Preparation of 1-(4-nitrophenylazo)-2-naphthol (Para Red). Retrieved from [Link]
- Raza, W., et al. (2021). Synthesis of 1-phenylazo-2-naphtholand evaluation of its fungicidal potential against Sclerotium rolfsii.
-
Scribd. (n.d.). Azo Dyes: Structures and Applications. Retrieved from [Link]
- Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280.
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Application Notes & Protocols: 1-Cyclohexyl-4-nitrobenzene as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: 1-Cyclohexyl-4-nitrobenzene (CAS: 5458-48-0) is a pivotal chemical intermediate whose value in pharmaceutical development is realized through its conversion to the versatile building block, 4-cyclohexylaniline.[1] The presence of a bulky, lipophilic cyclohexyl group combined with an aromatic ring provides a privileged scaffold found in a variety of biologically active agents. The strategic placement of the nitro group allows for a straightforward and high-yielding reduction to the corresponding aniline, which serves as a nucleophilic handle for extensive derivatization. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, key transformations, and practical application of this compound in the construction of complex pharmaceutical scaffolds. We will detail robust protocols for its synthesis, its critical reduction to 4-cyclohexylaniline, and a representative downstream application using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.[2]
Physicochemical Properties and Safety Data
This compound is an aromatic nitro compound that typically appears as a yellow to brown solid.[1] Its molecular structure, featuring both a nonpolar cyclohexyl ring and a polar nitro group, results in solubility in common organic solvents but general insolubility in water.[1] The nitro group is a strong electron-withdrawing moiety that deactivates the benzene ring towards electrophilic substitution but makes the compound an excellent precursor for the corresponding amine.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 5458-48-0 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][3][5] |
| Molecular Weight | 205.25 g/mol | [3][5] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 58.5 °C | [3] |
| Boiling Point | 142 °C | [3] |
| Density | 1.124 g/cm³ | [3] |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)[O-] | [1][5] |
Safety & Handling: Researchers must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[3] The compound may have toxicological properties, and dust formation should be avoided.[1][3] Refer to the material safety data sheet (MSDS) from your supplier for complete safety information.
Synthesis of this compound
The synthesis is a two-step process beginning with the formation of the cyclohexylbenzene backbone, followed by regioselective nitration.
Caption: Two-step synthesis of this compound.
Protocol 2.1: Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation
This protocol is adapted from established procedures for the acid-catalyzed alkylation of benzene.[6]
-
Rationale: Concentrated sulfuric acid acts as the catalyst, protonating cyclohexene to generate a secondary cyclohexyl carbocation. This electrophile then attacks the electron-rich benzene ring. The temperature is maintained at 5-10°C to control the reaction rate and minimize side reactions such as polysubstitution and polymerization of the alkene.[6]
-
Materials:
-
Benzene (6 moles, 468 g)
-
Cyclohexene (2 moles, 164 g)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide Solution (3%)
-
Anhydrous Calcium Chloride
-
-
Procedure:
-
Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with benzene (468 g) and concentrated sulfuric acid (92 g). Cool the mixture to 5°C in an ice bath.
-
Add cyclohexene (164 g) dropwise from the dropping funnel over 1.5 hours, ensuring the internal temperature is maintained between 5°C and 10°C with vigorous stirring.[6]
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Transfer the reaction mixture to a separatory funnel and remove the lower sulfuric acid layer.
-
Wash the organic layer sequentially with: four 50 mL portions of cold concentrated sulfuric acid (to remove unreacted olefin and sulfonated byproducts), two 100 mL portions of warm water, two 100 mL portions of 3% sodium hydroxide solution, and finally two 100 mL portions of water until the washings are neutral.[6]
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 238–243°C to yield pure cyclohexylbenzene.
-
Protocol 2.2: Regioselective Nitration of Cyclohexylbenzene
-
Rationale: A mixture of concentrated nitric and sulfuric acids (mixed acid) is used to generate the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The cyclohexyl group is an ortho-, para-directing group due to hyperconjugation. The para position is sterically less hindered than the ortho positions, leading to this compound as the major product.
-
Materials:
-
Cyclohexylbenzene (0.5 mole, 80 g)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice/Water mixture
-
Methanol
-
-
Procedure:
-
In a 500 mL flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (100 mL) to concentrated nitric acid (75 mL) while cooling in an ice bath.
-
In a separate 1 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the cyclohexylbenzene (80 g). Cool the flask to 0°C.
-
Slowly add the cold nitrating mixture dropwise to the stirred cyclohexylbenzene over 2 hours. Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.
-
Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with stirring. A yellow solid should precipitate.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to afford pure this compound.
-
Validation: Confirm product identity and purity via melting point determination (expected ~58.5°C)[3] and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
-
The Key Transformation: Reduction to 4-Cyclohexylaniline
The reduction of the nitro group to a primary amine is arguably the most valuable transformation of the title compound, unlocking its potential as a pharmaceutical building block. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose.[7]
Caption: Reduction of this compound to 4-Cyclohexylaniline.
Protocol 3.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Rationale: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups.[7] The reaction proceeds with high selectivity for the nitro group, leaving the aromatic ring and cyclohexyl group intact under standard conditions. Methanol is an excellent solvent as it solubilizes the starting material and the product is typically soluble in it as well, while being inert to the reaction conditions. Hydrogen gas is the reductant.
-
Materials:
-
This compound (0.1 mole, 20.5 g)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-2 mol%)
-
Methanol (400 mL)
-
Hydrogen (H₂) gas source
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite™ or diatomaceous earth
-
-
Procedure:
-
Charge a suitable hydrogenation vessel (e.g., a Parr bottle) with this compound (20.5 g) and methanol (400 mL).
-
Carefully add the 10% Pd/C catalyst (approx. 400 mg) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Dry Pd/C is pyrophoric and must be handled with care.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by TLC analysis (staining with KMnO₄ can visualize the aniline product). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, purge the vessel with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with methanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield crude 4-cyclohexylaniline, which can be further purified by distillation or recrystallization if necessary.
-
Validation: Confirm the complete reduction by FT-IR (disappearance of -NO₂ stretches at ~1520 and 1340 cm⁻¹, appearance of -NH₂ stretches at ~3300-3500 cm⁻¹) and mass spectrometry (mass decrease of 30 amu corresponding to the conversion of -NO₂ to -NH₂).
-
Application in Pharmaceutical Scaffolding: A Model Suzuki Coupling
The synthesized 4-cyclohexylaniline is a versatile nucleophile. For creating more complex carbon-carbon bonds, it can be converted to an aryl halide (e.g., via a Sandmeyer reaction) and used in cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages, a common motif in drug molecules.[2][8][9]
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 4.1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol demonstrates the utility of the cyclohexylbenzene scaffold in advanced C-C bond formation. The palladium catalyst, Pd(PPh₃)₄, facilitates a catalytic cycle involving oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[8] A base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step.[9] A mixed solvent system like dioxane/water is used to dissolve both the organic substrates and the inorganic base.[8]
-
Materials:
-
4-Bromo-1-cyclohexylbenzene (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add 4-bromo-1-cyclohexylbenzene (1 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum, and purge the vessel by evacuating and refilling with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Common byproducts can include homocoupling of the boronic acid or dehalogenation of the starting material.[10]
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Summary and Outlook
This compound is more than a simple chemical; it is a strategic entry point to the highly valuable 4-cyclohexylaniline scaffold. The protocols outlined in this guide provide a robust and scalable pathway from basic feedstocks to complex, drug-like molecules. The resulting aniline and its derivatives are key components in the synthesis of various therapeutic agents, including potent and selective enzyme inhibitors for metabolic diseases and cancer.[11][12] The combination of the lipophilic cyclohexyl moiety and the versatile aromatic ring makes this intermediate a cornerstone for building diverse chemical libraries aimed at discovering next-generation therapeutics.
References
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Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-5. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. cyclohexylbenzene. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
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Wisniak, J., & Klein, M. (1984). Reduction of nitrobenzene to aniline. Industrial & Engineering Chemistry Product Research and Development, 23(1), 44-50. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]
-
Wisniak, J., & Klein, M. (1984). Reduction of Nitrobenzene to Aniline. ResearchGate. Available from: [Link]
-
Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Takeda Pharmaceutical Company Limited, et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7130-7145. Available from: [Link]
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PubChem. 1-(1-Methylcyclohexyl)-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]
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Pau, A., et al. (2000). Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Il Farmaco, 55(6-7), 439-47. Available from: [Link]
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Barlocco, D. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(11), 1047-1057. Available from: [Link]
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Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-85. Available from: [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]
-
Dr. Sarbjit Rala. Mechanism of Reduction of Nitrobenzene to Aniline. YouTube. Available from: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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Application Notes and Protocols: Catalytic Transfer Hydrogenation of 1-Cyclohexyl-4-nitrobenzene using Hydrazine
Introduction: The Strategic Importance of 4-Cyclohexylaniline
In the landscape of pharmaceutical and materials science, the synthesis of primary aromatic amines is a cornerstone transformation. 4-Cyclohexylaniline, the product of reducing 1-Cyclohexyl-4-nitrobenzene, is a valuable intermediate in the production of dyes, agrochemicals, and perhaps most notably, as a precursor for various pharmacologically active molecules.[1][2][3][4] The traditional methods for nitro group reduction often involve high-pressure hydrogenation with flammable H₂ gas or stoichiometric reduction using metals in acidic media, which present significant safety and waste disposal challenges.[5]
Catalytic Transfer Hydrogenation (CTH) emerges as a superior alternative, offering a safer, more efficient, and environmentally benign pathway.[6][7] This technique utilizes a hydrogen donor molecule, in this case, hydrazine (N₂H₄), to transfer hydrogen atoms to the substrate in the presence of a catalyst. The process is characterized by its mild reaction conditions, high yields, and excellent chemoselectivity, making it an attractive methodology for industrial and laboratory-scale synthesis.[8][9] This document provides a comprehensive guide to the catalytic transfer hydrogenation of this compound, detailing the underlying mechanism, experimental protocols, and critical safety considerations.
Mechanistic Insights: The Role of Hydrazine and the Catalyst
The catalytic transfer hydrogenation of a nitroarene using hydrazine is a sophisticated process involving the catalyst surface, the hydrogen donor (hydrazine), and the hydrogen acceptor (this compound). While the precise mechanism can vary depending on the catalyst employed, a generally accepted pathway is illustrated below.
The process is initiated by the adsorption and decomposition of hydrazine on the surface of the metal catalyst. This decomposition generates active hydrogen species and nitrogen gas, which is a thermodynamically favorable byproduct.[10] The nitro group of this compound is then sequentially reduced by these hydrogen species to the corresponding amine.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the catalytic transfer hydrogenation of this compound. The choice of catalyst is critical, with palladium on carbon (Pd/C) being a widely used and highly effective option.[5][11]
Materials and Equipment
| Reagents & Consumables | Equipment |
| This compound | Round-bottom flask |
| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer with heating mantle |
| Hydrazine hydrate (N₂H₄·H₂O) | Reflux condenser |
| Methanol (MeOH) or Ethanol (EtOH) | Inert atmosphere setup (e.g., nitrogen or argon) |
| Celite® or suitable filter aid | Filtration apparatus (Büchner funnel or similar) |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Deuterated solvent for NMR (e.g., CDCl₃) | Thin Layer Chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | NMR Spectrometer |
| Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture) | Mass Spectrometer (optional) |
Reaction Setup and Procedure
Safety First: Hydrazine is toxic and a suspected carcinogen.[12][13][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
-
Reaction Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 219.28 mg).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%). The catalyst should be handled with care to avoid inhalation.
-
Solvent Addition: Add 20 mL of methanol or ethanol to the flask. Stir the resulting suspension at room temperature.
-
Hydrazine Addition: Slowly add hydrazine hydrate (10.0 mmol, 0.5 mL) dropwise to the stirring suspension. Caution: The reaction can be exothermic. An ice bath can be used to moderate the temperature if necessary.
-
Reaction Execution: After the addition of hydrazine is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, filter through a small plug of cotton, and spot on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 1-3 hours), cool the mixture to room temperature.
-
Catalyst Removal: The palladium catalyst is pyrophoric when dry and should be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product, 4-Cyclohexylaniline, can be purified by column chromatography on silica gel if necessary. The melting point of pure 4-Cyclohexylaniline is approximately 53°C.[2]
Catalyst Selection and Performance
While Pd/C is a robust and widely used catalyst, other catalytic systems have also shown high efficacy in the transfer hydrogenation of nitroarenes with hydrazine.[10][17] The choice of catalyst can influence reaction times, yields, and selectivity.
| Catalyst | Typical Conditions | Advantages | Reference |
| Palladium on Carbon (Pd/C) | Methanol or Ethanol, Reflux | High activity, commercially available, good functional group tolerance. | [5] |
| Cobalt(II) complexes | Ethanol, 80°C | Earth-abundant metal, cost-effective. | [17] |
| Molybdenum Dioxide (MoO₂) | Ethanol, Room Temperature | High activity at lower temperatures. | [10][18] |
Safety and Handling of Hydrazine
Hydrazine is a hazardous substance and requires strict safety protocols.[14]
-
Toxicity and Carcinogenicity: Hydrazine is toxic by inhalation, ingestion, and skin contact. It is also a suspected human carcinogen.[12][13]
-
Handling: Always handle hydrazine and its solutions in a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[15][16]
-
Storage: Store hydrazine in a cool, dry, well-ventilated area away from oxidizing agents and acids.[15]
-
Spills: In case of a spill, evacuate the area and follow institutional emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[14]
-
Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.[16]
Conclusion
The catalytic transfer hydrogenation of this compound using hydrazine offers a practical and efficient method for the synthesis of 4-Cyclohexylaniline. This approach avoids the hazards associated with high-pressure hydrogenation and provides high yields under mild conditions. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and safely perform this valuable chemical transformation.
References
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Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 6, 2026, from [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to date Overview Approaches. (n.d.). CiteDrive. Retrieved January 6, 2026, from [Link]
-
Zhang, C., Lu, J., Li, M., Wang, Y., Zhang, Z., Chen, H., & Wang, F. (2015). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO 2 catalyst. RSC Publishing. Retrieved January 6, 2026, from [Link]
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Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org. Retrieved January 6, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
Hydrazine Standard Operating Procedure. (n.d.). ehs.ucsb.edu. Retrieved January 6, 2026, from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. Retrieved January 6, 2026, from [Link]
-
Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (2025, April 1). R Discovery. Retrieved January 6, 2026, from [Link]
-
Cas 6373-50-8,4-CYCLOHEXYLANILINE. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025, April 4). chemcatchem.org. Retrieved January 6, 2026, from [Link]
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Application Note: High-Purity 1-Cyclohexyl-4-nitrobenzene via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-cyclohexyl-4-nitrobenzene through recrystallization. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural outline to explain the underlying principles of solvent selection, crystal growth, and impurity removal. By elucidating the causality behind each step, this document serves as a self-validating system for achieving high-purity this compound, a key intermediate in various synthetic pathways.
Introduction: The Imperative of Purity
In the realm of synthetic chemistry and pharmaceutical development, the purity of a compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and complications in structural analysis. This compound is a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1] Its purity directly impacts the yield and integrity of subsequent products.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4][5] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller concentrations, ideally remain in the solution (mother liquor), allowing for the isolation of the purified solid.[2][5]
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the cornerstone of developing an effective recrystallization protocol.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₂ | [1][6][7] |
| Molecular Weight | 205.25 g/mol | [6][7] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 58.5 °C | [6] |
| Boiling Point | 142 °C | [6] |
| Solubility | Generally insoluble in water; soluble in organic solvents. | [1] |
The Critical Choice: Selecting the Recrystallization Solvent
The success of recrystallization hinges on the selection of an appropriate solvent.[4] The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[2][8][9] This differential solubility is what drives the crystallization process upon cooling.
Key Criteria for Solvent Selection:
-
Solubility Profile: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.[4][8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be discarded with the mother liquor).[2][8]
-
Chemical Inertness: The solvent must not react with this compound.[2][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[8][9]
Given the non-polar nature of the cyclohexyl group and the aromatic ring in this compound, polar solvents like water are unsuitable.[1][10] Alcohols and other moderately polar organic solvents are excellent candidates.
Recommended Solvents for Investigation:
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Often a good starting point for moderately polar compounds. Its volatility facilitates easy drying of the final product. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. May require less heat. |
| Isopropanol | 82 | Another excellent alcohol-based solvent to test. |
| Hexane/Ethyl Acetate | Variable | A mixed solvent system can be employed if a single solvent does not provide the ideal solubility profile. Start by dissolving the compound in the more soluble solvent (ethyl acetate) and then adding the less soluble solvent (hexane) until turbidity is observed.[11] |
Detailed Purification Protocol
This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a successful outcome.
Workflow Overview
Caption: The recrystallization workflow for this compound.
Step-by-Step Methodology
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Glass stirring rod
-
Boiling chips
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a boiling chip.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the solid in small portions, with continuous heating and swirling, until the solid just dissolves.[5] Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired compound in the solution even after cooling.[12]
-
-
Hot Gravity Filtration (if insoluble impurities are present):
-
This step is necessary to remove any solid impurities that do not dissolve in the hot solvent.
-
Place a fluted filter paper in a stemless or short-stemmed funnel. A stemless funnel prevents premature crystallization and clogging of the stem.[3]
-
Set up the funnel over a clean Erlenmeyer flask on the hot plate. Add a small amount of the solvent to the receiving flask and bring it to a boil. Causality: The rising vapor from the boiling solvent will keep the funnel and filter paper hot, preventing the desired compound from crystallizing out during filtration.[13][14]
-
Quickly pour the hot solution of this compound through the hot funnel.[15]
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Decant the mother liquor and transfer the crystal slurry into the funnel.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent will wash away any adhering mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified crystals.[12]
-
-
Drying:
-
Allow the crystals to air-dry in the Büchner funnel for a few minutes by drawing air through them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process is complete when the weight of the crystals is constant.[12]
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again.[8][16][17] If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[14][16] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8][16] Consider using a solvent with a lower boiling point. |
| Crystals form in the funnel during hot filtration. | The filtration apparatus has cooled down. | Ensure the receiving flask contains boiling solvent to keep the funnel hot. Use a stemless funnel and pre-heat it with hot solvent.[8][14] |
| The final product is still impure. | The cooling process was too rapid, or the chosen solvent did not effectively separate the impurities. | Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[8] Re-evaluate the choice of solvent. |
| Poor yield. | Too much solvent was used, the crystals were washed with solvent that was not cold enough, or premature crystallization occurred during hot filtration. | Re-concentrate the mother liquor to recover more product. Ensure the wash solvent is ice-cold and used sparingly.[12][17] |
Safety and Handling
This compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][18] Avoid inhalation of dust and vapors.[6] Store the compound in a tightly closed container in a cool, dry place.[6] Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any work.
References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
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Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization and hot filtration. (n.d.). Safrole. Retrieved from [Link]
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Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
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Purification by Recrystallization. (2025, Spring). CUNY Baruch College. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Hot gravity filtration. (n.d.). RSC Education. Retrieved from [Link]
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Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved from [Link]
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Recrystallization1. (n.d.). Retrieved from [Link]
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Table 4-2, Physical and Chemical Properties of Nitrobenzene. (n.d.). NCBI - NIH. Retrieved from [Link]
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Application Note: A Scalable, Two-Step Synthesis of 1-Cyclohexyl-4-nitrobenzene for Pharmaceutical and Materials Science Intermediates
Abstract
1-Cyclohexyl-4-nitrobenzene is a key intermediate in the synthesis of various high-value organic molecules, including the widely used amine 4-cyclohexylaniline, a crucial building block in drug development and liquid crystal manufacturing.[1] Direct functionalization of nitrobenzene on a large scale presents significant chemical challenges due to the strong deactivating nature of the nitro group.[2][3][4][5][6] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The described methodology circumvents the challenges of direct nitrophenylation by first synthesizing cyclohexylbenzene via a Friedel-Crafts alkylation of benzene, followed by a regioselective nitration. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important intermediate.
Introduction and Strategic Rationale
The synthesis of this compound (CAS 5458-48-0) is of significant interest due to its role as a precursor to 4-cyclohexylaniline and other functionalized derivatives.[1] The primary challenge in its synthesis lies in the selection of a viable reaction pathway suitable for scale-up.
A direct, one-step approach via Friedel-Crafts alkylation of nitrobenzene is chemically unfavorable. The nitro group is a powerful deactivating group, which reduces the electron density of the aromatic ring, thereby rendering it highly resistant to electrophilic attack by a carbocation.[4][5] In fact, nitrobenzene's inertness to these conditions is so pronounced that it is often used as a solvent for Friedel-Crafts reactions.[6]
Therefore, a more logical and field-proven strategy involves a two-step sequence:
-
Step 1: Friedel-Crafts Alkylation of Benzene. Benzene is first alkylated with cyclohexene using a strong acid catalyst to form cyclohexylbenzene. This reaction is efficient and well-documented for large-scale production.[7][8][9]
-
Step 2: Nitration of Cyclohexylbenzene. The resulting cyclohexylbenzene is then nitrated using a standard mixed acid (HNO₃/H₂SO₄) procedure. The cyclohexyl group is an ortho, para-directing activator, leading to the desired 4-nitro isomer as the major product.
This application note provides a comprehensive, step-by-step protocol for this two-step synthesis, complete with process parameters, safety guidelines, and characterization data.
Experimental Overview & Logic
The entire process can be visualized as a sequential workflow, starting from basic aromatic feedstocks and culminating in the purified target molecule.
Figure 1: Overall experimental workflow for the two-step synthesis of this compound.
Detailed Protocol: Step 1 - Large-Scale Synthesis of Cyclohexylbenzene
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (for 2 mol scale) | Notes |
| Benzene | 71-43-2 | 78.11 | 468 g (530 mL, 6 mol) | Reagent grade, dry |
| Cyclohexene | 110-83-8 | 82.14 | 164 g (203 mL, 2 mol) | Freshly distilled recommended |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 92 g (50 mL) | Concentrated, catalyst |
| Sodium Hydroxide Solution (3%) | 1310-73-2 | 40.00 | ~100 mL | For neutralization |
| Anhydrous Calcium Chloride | 10043-52-4 | 110.98 | ~20 g | Drying agent |
Equipment Setup
-
1 L three-necked round-bottom flask (or jacketed glass reactor for larger scales).
-
Mechanical stirrer with a PTFE paddle.
-
Dropping funnel (addition funnel).
-
Thermometer or thermocouple probe.
-
Ice-water bath.
-
Separatory funnel (2 L).
-
Distillation apparatus with a 30-cm Vigreux column.
Step-by-Step Procedure
-
Reactor Charging: Charge the reactor with benzene (468 g, 6 mol) and concentrated sulfuric acid (92 g).
-
Initial Cooling: Begin stirring and cool the mixture to between 5 °C and 10 °C using an ice-water bath. Maintaining this temperature is critical to minimize side reactions like sulfonation and polymerization.
-
Cyclohexene Addition: Add cyclohexene (164 g, 2 mol) dropwise from the addition funnel over approximately 1.5 hours. The rate of addition should be carefully controlled to maintain the reaction temperature within the 5-10 °C range.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature.
-
Phase Separation: Stop stirring and transfer the mixture to a large separatory funnel. Allow the layers to separate and carefully remove the lower sulfuric acid layer.
-
Washing and Neutralization:
-
Wash the organic layer with four 50 mL portions of cold, concentrated sulfuric acid to remove any unreacted olefins and polymeric byproducts.[7]
-
Wash the organic layer twice with 100 mL of warm water (~50 °C).
-
Neutralize by washing twice with 100 mL of 3% sodium hydroxide solution.
-
Perform a final wash with 100 mL of water. Confirm the aqueous layer is neutral with pH paper.
-
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Decant or filter the dried solution.
-
Purification: Set up for fractional distillation. First, distill off the excess benzene at atmospheric pressure. Then, collect the cyclohexylbenzene fraction boiling between 238–243 °C.[7] The expected yield is 210–220 g (65–68%).
Detailed Protocol: Step 2 - Nitration of Cyclohexylbenzene
This procedure employs standard nitration conditions for activated aromatic rings. Extreme caution must be exercised due to the highly exothermic nature of the reaction and the use of strong, corrosive acids.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| Cyclohexylbenzene | 827-52-1 | 160.26 | 160.3 g (1 mol) | Product from Step 1 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 196 g (107 mL, 2 mol) | Concentrated |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 90 g (63.4 mL, 1 mol) | Concentrated |
| Ice | N/A | 18.02 | ~1 kg | For workup |
| Ethanol or Isopropanol | 64-17-5 | 46.07 | As needed | For recrystallization |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a flask, carefully and slowly add concentrated sulfuric acid (196 g) to concentrated nitric acid (90 g) while cooling in an ice-salt bath. The temperature should be maintained below 10 °C. This order of addition is crucial for safety.
-
Reaction Setup: Place the cyclohexylbenzene (160.3 g, 1 mol) into a separate jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the cyclohexylbenzene to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirred cyclohexylbenzene. The rate of addition must be managed to keep the internal temperature of the reaction between 5-10 °C. This is a highly exothermic step.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice (~1 kg) with vigorous stirring. This will precipitate the crude product.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude this compound can be effectively purified by recrystallization from a suitable solvent like ethanol or isopropanol. The pure product is a yellow to brown solid.[11]
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: 58.5 °C[12]
-
¹H NMR (CDCl₃): Peaks corresponding to the cyclohexyl protons and the disubstituted aromatic protons. The aromatic region should show two doublets characteristic of a 1,4-disubstituted pattern.
-
¹³C NMR (CDCl₃): Signals for the 6 unique carbons of the cyclohexyl group and the 4 unique carbons of the p-nitrophenyl group.
-
FT-IR (KBr): Characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1345 cm⁻¹.
-
GC-MS: A major peak corresponding to the molecular ion (m/z = 205.25).[13][14]
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict safety protocols.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10] Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[10]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[15] Ensure adequate cooling capacity and monitor the temperature continuously. Never add the reagents quickly.
-
Toxic Fumes: Nitrogen dioxide (NO₂) gas, which is highly toxic, can be produced during the reaction.[10] All operations must be conducted in a well-ventilated fume hood.
-
Nitro-Organic Compounds: The product, this compound, is a nitroaromatic compound and should be handled with care. These compounds can be toxic and may have thermal instability at high temperatures.[11][15]
-
Emergency Preparedness: Have an emergency eyewash and shower station readily accessible. Spill containment kits with a neutralizing agent (e.g., sodium bicarbonate) should be available.[10]
Figure 2: Relationship between hazards and control measures for the nitration step.
Conclusion
The presented two-step synthesis provides a reliable and scalable pathway to this compound, an important chemical intermediate. By first preparing cyclohexylbenzene and subsequently performing a controlled nitration, this method successfully bypasses the inherent unreactivity of nitrobenzene in Friedel-Crafts alkylation. Adherence to the detailed protocols and stringent safety measures outlined in this note will enable researchers and process chemists to produce this target molecule with good yield and high purity.
References
-
National Academic Digital Library of Ethiopia. (2013-11-22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
YouTube. (2024-06-07). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2016-10-05). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
LookChem. Cas 6373-50-8, 4-CYCLOHEXYLANILINE. Retrieved from [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Molbase. Synthesis of 4-[4-(4-Propylcyclohexyl)cyclohexyl]-1-(1,2,2-trifluorovinyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. cyclohexylbenzene. Retrieved from [Link]
-
Chegg. (2017-06-20). What product(s) would result from nitration of each of the following compounds? e. cyclohexylbenzene. Retrieved from [Link]
-
ResearchGate. (2021-02-04). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2015-07-18). 15.11: Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. Nitration of Benzene. Retrieved from [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Wikipedia. Cyclohexylbenzene. Retrieved from [Link]
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Wikipedia. Phenol. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
PubChem. 4-Cyclohexylbenzenamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015-12-22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
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Synthesis of Metal Complexes with 4-Cyclohexylaniline: Application Notes and Protocols
Introduction
4-Cyclohexylaniline is a versatile primary amine that serves as a valuable ligand in coordination chemistry. Its unique structure, featuring a bulky, electron-donating cyclohexyl group attached to an aniline moiety, imparts specific steric and electronic properties to the resulting metal complexes. These characteristics are highly sought after in various fields, particularly in catalysis and materials science, making the synthesis of such complexes a topic of significant interest to researchers and drug development professionals.
The cyclohexyl group provides steric bulk that can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or preventing catalyst deactivation pathways like dimerization. Electronically, the aniline nitrogen acts as a classic N-donor, while the aromatic ring can participate in π-interactions or undergo metallation reactions, such as cyclometalation, to form highly stable and reactive organometallic species.[1][2]
This guide provides detailed, field-proven protocols for the synthesis of two distinct classes of metal complexes with 4-cyclohexylaniline: a cyclometalated palladium(II) dimer, a key precursor in cross-coupling catalysis, and a copper(II) Schiff base complex, which has potential applications in medicinal chemistry and materials.[3] The protocols are designed to be self-validating, with explanations for key experimental choices and detailed characterization guidelines.
Part 1: Synthesis of a Cyclometalated Palladium(II) Dimer
Cyclometalated complexes, or palladacycles, are organometallic compounds where a ligand forms a chelate ring with a metal through a direct metal-carbon bond.[1] These structures are renowned for their stability and catalytic activity, particularly in C-C and C-N bond-forming reactions, which are fundamental in pharmaceutical synthesis.[4][5][6] The following protocol details the synthesis of a chloro-bridged palladium(II) dimer via direct C-H activation of 4-cyclohexylaniline.
Rationale and Experimental Design
The synthesis proceeds via an electrophilic substitution mechanism where the palladium(II) salt activates an aromatic C-H bond at the ortho position to the directing amino group. Acetic acid is a common solvent for this reaction as it facilitates the C-H activation process. Sodium acetate is used as a base to abstract the proton released during the metallation step.[1] The resulting product is a dimeric species with two palladium centers bridged by chloride ions, which is a common and stable arrangement for such complexes. This dimer can be readily converted to catalytically active monomeric species by reaction with phosphine ligands or other coordinating molecules.[7]
Detailed Experimental Protocol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
4-Cyclohexylaniline
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Standard Schlenk line or glovebox for inert atmosphere manipulation (optional but recommended)[8][9]
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.0 mmol) and 4-cyclohexylaniline (2.2 mmol).
-
Expert Insight: A slight excess of the aniline ligand ensures complete consumption of the palladium salt.
-
-
Solvent Addition: Under a flow of nitrogen or argon, add 30 mL of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to 80-90 °C and stir for 4-6 hours. The color of the solution should change from a dark suspension to a yellow or orange solution/suspension.
-
Work-up: Cool the reaction mixture to room temperature. Add sodium acetate (2.5 mmol) and stir for an additional 30 minutes.
-
Causality: The addition of sodium acetate after the initial reaction helps to drive the equilibrium towards the cyclometalated product by neutralizing the HCl formed.
-
-
Precipitation: Slowly add 50 mL of water to the reaction mixture with vigorous stirring. A yellow precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it sequentially with water (3 x 20 mL) and methanol (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from a dichloromethane/hexane solvent system. Dissolve the solid in a minimal amount of hot DCM and add hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then to 0 °C to maximize crystal formation.
-
Drying: Collect the purified yellow crystals by filtration and dry them under vacuum.
Characterization and Expected Results
The successful synthesis of the cyclometalated palladium(II) dimer should be confirmed by a suite of spectroscopic and analytical techniques.[8][10]
| Technique | Expected Result |
| ¹H NMR | Disappearance of one of the ortho-aromatic proton signals. The remaining aromatic protons will show distinct coupling patterns. The cyclohexyl protons will appear in the aliphatic region (typically 1.0-3.0 ppm). |
| ¹³C NMR | Appearance of a signal for the metallated carbon (Pd-C) in the downfield region. |
| FT-IR | Presence of a Pd-Cl stretching vibration in the far-IR region (typically around 250-350 cm⁻¹). The N-H stretching frequency may be shifted upon coordination. |
| Elemental Analysis | The calculated elemental composition (C, H, N) should match the experimental values for the proposed dimeric formula. |
Part 2: Synthesis of a Copper(II) Schiff Base Complex
Schiff base ligands are formed by the condensation of a primary amine with an aldehyde or ketone.[11][12] They are highly versatile ligands that can stabilize a wide range of metal ions in various oxidation states. Metal complexes of Schiff bases are of great interest due to their diverse applications, including as catalysts, in materials science, and for their biological activities, such as antimicrobial and anticancer properties.[3][13] This protocol describes a two-step synthesis: first, the formation of a Schiff base ligand from 4-cyclohexylaniline and salicylaldehyde, followed by complexation with copper(II) acetate.
Rationale and Experimental Design
The first step is a classic condensation reaction to form the imine (C=N) bond of the Schiff base.[14] Salicylaldehyde is chosen as the carbonyl component because the resulting ligand contains a phenolic hydroxyl group, which can be deprotonated upon complexation to form a stable, anionic O,N-bidentate ligand. In the second step, copper(II) acetate is used as the metal source. The acetate ions are easily displaced by the Schiff base ligand to form a neutral, square planar Cu(II) complex. Methanol is a suitable solvent for both steps of the reaction.[11]
Detailed Experimental Protocol
Materials:
-
4-Cyclohexylaniline
-
Salicylaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Diethyl ether
Procedure:
Step A: Synthesis of the Schiff Base Ligand
-
Ligand Formation: In a 50 mL round-bottom flask, dissolve 4-cyclohexylaniline (1.0 mmol) in 15 mL of methanol.
-
Add salicylaldehyde (1.0 mmol) to the solution. A bright yellow color should develop immediately.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by TLC.
-
Expert Insight: For some less reactive amines or aldehydes, gentle heating (reflux) may be required to drive the condensation to completion.[14]
-
Step B: Synthesis of the Copper(II) Complex
-
Metal Addition: To the methanolic solution of the Schiff base ligand from Step A, add a solution of copper(II) acetate monohydrate (0.5 mmol) in 10 mL of methanol.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is used to form the [Cu(L)₂] complex.
-
-
Complexation: Heat the resulting mixture to reflux and stir for 2-3 hours. A color change to green or dark brown and the formation of a precipitate indicates complex formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product in a desiccator or under vacuum.
Characterization and Expected Results
| Technique | Expected Result |
| FT-IR | Disappearance of the C=O stretch of salicylaldehyde and the N-H bends of the aniline. Appearance of a strong imine (C=N) stretching band (typically 1600-1630 cm⁻¹). A shift in the C=N frequency upon coordination to the copper ion is expected.[11] |
| UV-Vis | The complex will exhibit characteristic d-d transitions for the Cu(II) ion in the visible region, which are absent in the free ligand. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the [Cu(L)₂] complex. |
| Magnetic Susceptibility | A magnetic moment measurement consistent with one unpaired electron for a d⁹ Cu(II) center. |
Visualization of Experimental Workflows
Workflow for Palladacycle Synthesis
Caption: Two-step workflow for the synthesis of the Cu(II) Schiff base complex.
Applications and Future Directions
The metal complexes of 4-cyclohexylaniline are more than academic curiosities; they are functional molecules with significant potential.
-
Palladacycles in Catalysis: The palladium(II) dimer synthesized here is an excellent pre-catalyst for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. [4][6][15][16][17]These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The steric bulk of the cyclohexyl group can enhance catalyst stability and influence selectivity.
-
Schiff Base Complexes in Medicine and Materials: Copper(II) Schiff base complexes have been extensively studied for their biological activities. [3][18]They have shown promise as antibacterial, antifungal, and anticancer agents, often exhibiting enhanced activity compared to the free ligands. The mechanism of action is often attributed to their ability to interact with DNA and proteins. Furthermore, these types of complexes can possess interesting photoluminescent or magnetic properties, making them candidates for use in sensors or molecular materials. [19] The protocols described herein provide a solid foundation for researchers to synthesize and explore the properties of these fascinating metal complexes. Further derivatization of the 4-cyclohexylaniline ligand or the use of different metal precursors can open up a vast chemical space for the development of new catalysts, therapeutics, and materials.
References
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Chemistry LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. [Link]
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ResearchGate. (2021). How to Characterize Organometallic Compounds?. [Link]
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Chemistry LibreTexts. (2023). 6.7: Characterization of Organometallic Complexes. [Link]
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Slideshare. (n.d.). Spectroscopic methods IR part 2. [Link]
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ResearchGate. (n.d.). Characterization Techniques of Organometallic Compounds. [Link]
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researchmap. (n.d.). Synthesis and Catalysis of NHC Coordinated Cyclometalated Palladium(II) Complexes with Bridging Hydroxide Ligands. [Link]
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ResearchGate. (2025). Preparation and characterization of Schiff base Cu(II) complex and its applications on textile materials. [Link]
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National Institutes of Health. (n.d.). Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle. [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]
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An-Najah National University. (n.d.). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. [Link]
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JOCPR. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. [Link]
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IDOSR JOURNALS. (n.d.). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. [Link]
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ACS Publications. (n.d.). Cyclometalated complexes of palladium(II) and platinum(II) with N-benzyl- and N-(phenylethyl)-.alpha.-benzoylbenzylideneamine. [Link]
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ResearchGate. (2025). Synthesis, characterization and cytotoxic activity of palladium (II) carbohydrate complexes. [Link]
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ResearchGate. (2025). Synthesis, characterization and crystal structures of cyclometallated palladium (II) compounds containing difunctional ligands with [ P, P], [ As, As], [ N, N], [ P, As], [ P, N] and [ P, O] donor atoms. [Link]
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ResearchGate. (n.d.). Applications of Copper-Schiff's base complexes: A Review. [Link]
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TSI Journals. (n.d.). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. [Link]
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National Institutes of Health. (2021). The Exchange of Cyclometalated Ligands. [Link]
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IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Link]
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National Institutes of Health. (n.d.). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, characterization and cytotoxic activity of palladium (II) carbohydrate complexes. [Link]
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MINAR International Journal of Applied Sciences and Technology. (2025). SYNTHESIS AND PHYSICAL CHARACTERIZATION OF COPPER (II) COMPLEXES DERIVED FROM SCHIFF-BASE LIGANDS. [Link]
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ResearchGate. (2025). Synthesis and characterization of palladium (II) complexes. [Link]
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National Institutes of Health. (2021). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity. [Link]
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ResearchGate. (n.d.). Figure1: X-ray crystal structure of: (a) 4 and (b) 5. Colours as Figure... [Link]
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ResearchGate. (n.d.). Structure of complex 4a based on X-ray diffraction data. [Link]
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ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
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JOCPR. (n.d.). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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OUCI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
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The Emslie Group. (n.d.). X-Ray Structures. [Link]
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Troubleshooting & Optimization
overcoming low yield in the nitration of cyclohexylbenzene
Welcome to the technical support center for the nitration of cyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly overcoming low product yield.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequent issue in the nitration of cyclohexylbenzene. The following section provides a structured approach to identifying and resolving the root causes of this problem.
Question 1: My nitration of cyclohexylbenzene resulted in a significantly lower yield than expected. What are the most likely causes?
Answer:
Several factors can contribute to a low yield of nitrated cyclohexylbenzene. These can be broadly categorized into issues with reagents and reaction conditions, and the occurrence of side reactions.
Primary Causes Related to Reagents and Conditions:
-
Insufficient Nitronium Ion Generation: The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst, typically sulfuric acid.[1][2] If the concentration or ratio of these acids is not optimal, the generation of the nitronium ion will be inefficient, leading to a slow and incomplete reaction.
-
Improper Reaction Temperature: Nitration is an exothermic process.[3] If the temperature is too low, the reaction rate will be very slow, resulting in low conversion of the starting material. Conversely, if the temperature is too high (typically above 50-60°C for similar reactions), the risk of side reactions, such as dinitration and oxidation, increases significantly, which will also lower the yield of the desired mononitrated product.[4]
-
Moisture Contamination: The presence of water in the reaction mixture can hinder the generation of the nitronium ion by reacting with sulfuric acid and nitric acid.[5][6] Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Substrate Purity: Impurities in the cyclohexylbenzene starting material can interfere with the reaction.
Primary Causes Related to Side Reactions:
-
Polysubstitution (Dinitration): The initial nitro group is deactivating, making a second nitration more difficult. However, under harsh conditions (e.g., high temperature, excess nitrating agent), dinitration can occur, consuming the desired product.[1][4]
-
Oxidation of the Cyclohexyl Group: The cyclohexyl group can be susceptible to oxidation by the strong acidic and oxidizing conditions of the nitrating mixture, leading to the formation of undesired byproducts.
-
Formation of Tar-like Byproducts: At elevated temperatures or with certain impurities, polymerization and other complex side reactions can lead to the formation of dark, tarry materials, which complicates purification and reduces the isolated yield.[7]
Question 2: How can I optimize my reaction conditions to improve the yield of mononitrocyclohexylbenzene?
Answer:
Optimization of the reaction conditions is crucial for maximizing the yield of the desired product. Here is a systematic approach:
1. Reagent Stoichiometry and Concentration:
-
Acid Mixture: A common nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst to generate the nitronium ion.[1][8] A typical molar ratio of H₂SO₄ to HNO₃ is around 2:1 to ensure efficient generation of the electrophile.
-
Nitrating Agent to Substrate Ratio: Use a slight excess of the nitrating agent (typically 1.1 to 1.5 equivalents relative to cyclohexylbenzene) to ensure complete conversion of the starting material. A large excess should be avoided to minimize polysubstitution.
2. Temperature Control:
-
Controlled Addition: The addition of the nitrating mixture to the cyclohexylbenzene should be done slowly and at a reduced temperature (e.g., 0-10°C) using an ice bath to manage the exothermic nature of the reaction.[4]
-
Reaction Temperature: After the addition is complete, the reaction should be allowed to proceed at a controlled temperature. For many nitrations, a temperature range of 20-40°C is a good starting point. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10]
3. Reaction Time:
-
The optimal reaction time will depend on the temperature and the specific concentrations used. Monitoring the reaction by TLC is the most effective way to determine when the starting material has been consumed and to avoid the formation of byproducts from prolonged reaction times.[9][11]
Table 1: Recommended Starting Conditions for Nitration of Cyclohexylbenzene
| Parameter | Recommended Range | Rationale |
| Temperature | 0-10°C (addition), 20-40°C (reaction) | Controls exothermicity and minimizes side reactions.[4] |
| Molar Ratio (H₂SO₄:HNO₃) | ~2:1 | Promotes efficient generation of the nitronium ion.[1] |
| Molar Ratio (Nitrating Agent:Substrate) | 1.1 - 1.5 : 1 | Ensures complete conversion without excessive side reactions. |
| Reaction Time | Monitored by TLC | Prevents byproduct formation from over-reaction.[9] |
Question 3: I observe the formation of a dark, tarry substance in my reaction. What is causing this and how can I prevent it?
Answer:
The formation of tar is a common issue in nitration reactions, especially when the reaction conditions are not well-controlled.
Causes of Tar Formation:
-
Overheating: High local or bulk temperatures can lead to oxidative degradation of the starting material and products, as well as polymerization reactions.[7]
-
Highly Activating Substrates: While the cyclohexyl group is considered weakly activating, any impurities that are highly activating can lead to rapid, uncontrolled reactions and tar formation.[7]
-
Excessive Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the slow formation of degradation products.
Preventative Measures:
-
Strict Temperature Control: As mentioned previously, maintain a low temperature during the addition of the nitrating agent and carefully control the temperature throughout the reaction.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized overheating and ensure homogenous mixing of the reagents.
-
Purification of Starting Material: Use high-purity cyclohexylbenzene to avoid the presence of easily oxidizable or polymerizable impurities.
-
Monitor Reaction Progress: Use TLC to stop the reaction as soon as the starting material is consumed.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of cyclohexylbenzene?
The cyclohexyl group is an ortho-, para-director due to its electron-donating nature through hyperconjugation. Therefore, the major products of the mononitration of cyclohexylbenzene are ortho-nitrocyclohexylbenzene and para-nitrocyclohexylbenzene.[12] A small amount of the meta-isomer may also be formed.
Q2: How can I effectively purify the nitrated cyclohexylbenzene from the reaction mixture?
A standard workup and purification procedure involves the following steps:
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and dilute the acids.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to separate the ortho and para isomers and remove any unreacted starting material or byproducts.[13][14][15]
Q3: What analytical techniques are suitable for characterizing the products of cyclohexylbenzene nitration?
Several analytical techniques can be used to analyze the product mixture:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and qualitatively assessing the purity of the product.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the different isomers and byproducts in the reaction mixture.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the ortho and para isomers and for determining their relative ratios.[9]
Q4: What are the key safety precautions to consider during a nitration reaction?
Nitration reactions are potentially hazardous and must be performed with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[5][16]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[6][16]
-
Controlled Reagent Addition: Add the nitrating agents slowly and with cooling to prevent the reaction from becoming uncontrollable.[4]
-
Exothermic Reaction: Be aware that the reaction is exothermic and have an ice bath readily available to control the temperature.[3]
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care.[5][17]
Visual Guides
Diagram 1: Workflow for Troubleshooting Low Yield in Cyclohexylbenzene Nitration
Caption: A flowchart for diagnosing and resolving low yield issues.
Diagram 2: Chemical Mechanism of Cyclohexylbenzene Nitration
Caption: The three key steps in the electrophilic aromatic nitration.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Nitration of Substituted Aromatic Rings and Rate Analysis.
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
- Nitration of Benzene - Chemistry Steps.
- Nitration and aromatic reactivity.
- What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene - Pearson. (2024).
- Nitration of benzene Mechanism 10+2 organic chemistry - YouTube. (2025).
- MECHANISM OF THE NITRATION AND OXIDATION OF CYCLOHEXANE - CIA.
- Electrophilic Aromatic Substitution: Nitration - YouTube. (2023).
- WO/2016/198921 METHOD OF PURIFYING NITRATED AROMATIC COMPOUNDS FROM A NITRATION PROCESS - WIPO Patentscope. (2016).
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018).
- cyclohexylbenzene - Organic Syntheses Procedure.
- Application Notes and Protocols: Nitration of Ethylbenzene - Benchchem.
- Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (2021).
- What product(s) result from the nitration of each of the following? a. propylbenzene b. bromobenzenec. benzaldehyde d. benzonitrilee. benzenesulfonic f. cyclohexylbenzene - Filo. (2023).
- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis - ResearchGate. (2025).
- 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis - Scribd.
- the nitration of benzene - electrophilic substitution - Chemguide.
- Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023).
- Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (2023).
- US1793304A - Process for purifying nitrobenzene - Google Patents.
- Purification of cyclohexane - US4433194A - Google Patents.
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Technical Support Center: Optimizing Catalyst Loading for Selective Nitro Group Reduction
Welcome to our dedicated technical support center for optimizing the selective reduction of nitro groups. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing a systematic approach to problem-solving.
Issue 1: Incomplete Reaction or Low Yield of the Desired Amine
Question: My nitro group reduction is sluggish, and I'm observing a significant amount of unreacted starting material even after extended reaction times. What are the likely causes and how can I improve my conversion?
Answer: Incomplete conversion is a frequent hurdle in catalytic nitro reductions. The root cause often lies in suboptimal reaction conditions or compromised reagent activity. Here’s a breakdown of potential issues and their remedies:
-
Insufficient Catalyst Loading: The catalyst loading might be too low to achieve a reasonable reaction rate for your specific substrate.[1][2] The amount of catalyst directly impacts the number of active sites available for the reaction. For particularly challenging or sterically hindered nitroarenes, a higher catalyst loading may be necessary to drive the reaction to completion.[1][3]
-
Solution: Incrementally increase the catalyst loading (e.g., from 1-5 mol% to 10 mol% or higher) and monitor the reaction progress. Be mindful that excessive catalyst loading can sometimes lead to increased side reactions, so optimization is key.
-
-
Poor Catalyst Activity: Heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time due to improper storage, handling, or exposure to air.[2]
-
Catalyst Poisoning: Impurities in your starting material, solvent, or even from the reaction atmosphere can poison the catalyst, drastically reducing its efficacy.[2] Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[2]
-
Solution: Purify the starting material and use high-purity, degassed solvents. Ensure the reaction setup is free of potential contaminants.
-
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): For some substrates, atmospheric pressure of hydrogen may not be sufficient to achieve complete reduction.[1][6]
-
Solution: If your equipment allows, increase the hydrogen pressure. Always operate within the safety limits of your reactor.[7]
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[1]
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction is producing a mixture of products, including partially reduced intermediates (hydroxylamines, nitroso compounds) and/or undesired side products. How can I improve the chemoselectivity for the target amine?
Answer: The formation of byproducts is a common challenge arising from the stepwise nature of nitro group reduction.[1] Controlling the reaction conditions is crucial to favor the complete six-electron reduction to the amine.
-
Sub-optimal Catalyst Choice: The choice of catalyst plays a pivotal role in chemoselectivity. For instance, Pd/C is highly active but can also reduce other functional groups like alkenes, alkynes, and benzyl ethers, and can cause dehalogenation of aryl halides.[8][9]
-
Solution: Select a catalyst based on the functional groups present in your molecule. For substrates with halogens, Raney Nickel is often a better choice than Pd/C to prevent dehalogenation.[8] For molecules with multiple reducible groups, non-catalytic methods using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) can offer excellent chemoselectivity.[8][9][10]
-
-
Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azoxy and azo compounds.[1]
-
Solution: Ensure efficient stirring and temperature control. For highly exothermic reactions, consider adding the reducing agent portion-wise or cooling the reaction mixture. While some reactions require heating, higher temperatures can sometimes decrease selectivity.[1]
-
-
Insufficient Reducing Agent: An inadequate amount of the reducing agent may not be sufficient to drive the reaction to completion, leading to the accumulation of intermediates.[2]
-
Solution: Ensure you are using a sufficient excess of the reducing agent, particularly for metal/acid reductions.[2]
-
The following decision tree can aid in selecting an appropriate reduction method to enhance selectivity:
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for a standard nitroarene reduction using Pd/C?
A1: For many common nitroarenes, a catalyst loading of 1-5 mol% (based on the palladium content) is a good starting point for optimization. However, the optimal loading is substrate-dependent. Less reactive or sterically hindered substrates may require higher loadings, sometimes up to 10 mol% or more.[1] It's always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction, balancing reaction rate with cost and potential for side reactions.
Q2: How can I monitor the progress of my nitro reduction reaction?
A2: Several analytical techniques can be employed to monitor the reaction. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for tracking the consumption of the starting material and the formation of the product and any intermediates.[12] For industrial-scale reactions, online monitoring techniques like mid-IR spectroscopy can be used for real-time analysis.[13]
Q3: What are the key safety precautions I should take when performing a catalytic hydrogenation?
A3: Catalytic hydrogenations, especially with catalysts like Pd/C and Raney Nickel, pose significant fire and explosion hazards.[4][5] Key safety precautions include:
-
Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.[7][14]
-
Oxygen Exclusion: Thoroughly purge the reaction vessel with an inert gas to remove all oxygen before introducing hydrogen gas.[5][7]
-
Leak Testing: Before starting the reaction, perform a leak test on the apparatus with an inert gas.[7]
-
Catalyst Handling: Handle catalysts carefully to avoid spills.[14] Wet the spent catalyst with water after the reaction to reduce the risk of fire during filtration and disposal.[4]
-
Pressure and Temperature Limits: Never exceed the rated pressure and temperature limits of your reaction vessel.[7]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading for Catalytic Hydrogenation
This protocol outlines a systematic approach to determine the optimal catalyst loading for the reduction of a nitroarene using Pd/C.
-
Setup: In parallel reaction vials or a multi-well reactor, add the nitroarene (e.g., 0.5 mmol) and a magnetic stir bar to each vial.
-
Catalyst Addition: To each vial, add a different loading of 10% Pd/C (e.g., 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vial under a countercurrent of nitrogen.[4]
-
Inerting: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Hydrogenation: Introduce hydrogen gas (e.g., via a balloon or by pressurizing the reactor).
-
Reaction: Stir the reactions vigorously at room temperature or a predetermined temperature.
-
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h), carefully take an aliquot from each reaction, filter through a small plug of celite, and analyze by TLC, GC, or LC-MS to determine the conversion.
-
Analysis: Compare the reaction rates and final conversions for each catalyst loading to identify the optimal level that provides complete conversion in a reasonable time without significant byproduct formation.
Protocol 2: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol is suitable for substrates with functional groups that are sensitive to catalytic hydrogenation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro compound (1.0 eq) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[1]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization: Add ethyl acetate to the residue, followed by the careful addition of a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8).
-
Filtration and Extraction: Filter the resulting suspension through a pad of celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Data Summary: Catalyst Selection for Chemoselectivity
The following table summarizes the compatibility of common reducible functional groups with various nitro reduction methods, providing a quick reference for selecting the most appropriate conditions.
| Functional Group | Catalytic H₂ (Pd/C) | Fe / NH₄Cl | SnCl₂ | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) |
| Aryl Halide (Cl, Br) | Prone to reduction | Stable | Stable | Can be reduced |
| Ketone / Aldehyde | Often Reduced | Stable | Stable | Can be reduced |
| Ester | Stable | Stable | Stable | Stable |
| Nitrile | Can be reduced | Stable | Stable | Stable |
| Alkene / Alkyne | Reduced | Stable | Stable | Can be reduced |
| Benzyl Ether | Cleaved | Stable | Stable | Can be cleaved |
Table compiled from information in references[8][9][12].
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. Benchchem.
- Hydrogenation SOP. University of Wisconsin-Madison.
- Hazards associated with laboratory scale hydrogen
- What are the safety precautions for operating a Hydrogen
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. Benchchem.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Selective nitro reduction in the synthesis of 'real-world' targets.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- FEDIOL Guide to good practice on safe operation of Hydrogen
- Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst. Organic Chemistry Frontiers (RSC Publishing).
- selective reduction of nitro group without affecting other functional groups - Benchchem. Benchchem.
- Selective Nitro Reduction with an Iron-Based C
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.
- Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Analytical methods. Agency for Toxic Substances and Disease Registry.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- my nitro refuses to be reduced : r/Chempros. Reddit.
- Conditions optimization for the reduction of nitroarenesa.
- (PDF) Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
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Technical Support Center: Troubleshooting the Separation of o- and p-Nitro-cyclohexylbenzene Isomers
Welcome to the technical support center for the analysis and purification of nitro-cyclohexylbenzene isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in separating the ortho (1-cyclohexyl-2-nitrobenzene) and para (1-cyclohexyl-4-nitrobenzene) positional isomers. We will delve into the causative principles behind common separation techniques and provide field-proven, step-by-step troubleshooting advice to resolve your specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the separation of ortho- and para-nitro-cyclohexylbenzene isomers so challenging?
The separation is difficult because both isomers have the same molecular formula (C₁₂H₁₅NO₂) and molecular weight (205.25 g/mol ), leading to very similar bulk physical properties.[1][2] The primary differences arise from their molecular geometry, which influences their polarity, solubility, and how they interact with stationary phases in chromatography or how they pack into a crystal lattice. The success of any separation hinges on exploiting these subtle differences.
Q2: What are the key physical property differences between the two isomers?
The main distinctions lie in their melting points and polarity. The para isomer is more symmetrical, which generally allows for more efficient packing into a crystal lattice, resulting in a higher melting point. The difference in polarity is the cornerstone of chromatographic separation.
Table 1: Comparison of Physical Properties for Nitro-cyclohexylbenzene Isomers
| Property | ortho-Nitro-cyclohexylbenzene | para-Nitro-cyclohexylbenzene | Rationale for Difference & Significance |
| CAS Number | 7137-56-6[1] | 5458-48-0[3] | N/A |
| Molecular Weight | 205.25 g/mol [1] | 205.25 g/mol [3] | Identical; cannot be used for separation. |
| Melting Point | 45 °C[4][5] | 58.5 °C[3] | The significant difference makes fractional crystallization a viable separation method. |
| Boiling Point | ~344 °C (estimate)[4] | 142 °C (Note: Likely at reduced pressure)[3] | The large, albeit estimated, difference suggests distillation could be possible, but high temperatures may risk decomposition. |
| Polarity | Less Polar | More Polar | The ortho isomer's adjacent bulky groups can sterically hinder interactions, reducing its effective polarity. This polarity difference is critical for chromatographic separations like TLC and column chromatography. |
Q3: What are the most effective methods for separating these isomers on a laboratory scale?
The two most common and effective methods are:
-
Adsorption Column Chromatography: This technique separates the isomers based on their differential adsorption to a solid stationary phase (like silica gel) due to their polarity difference.[6]
-
Fractional Crystallization: This method exploits the difference in melting points and solubilities of the isomers in a chosen solvent.[7]
High-Performance Liquid Chromatography (HPLC) is also an excellent analytical technique and can be scaled for preparative separation.
Q4: Can I use distillation for this separation?
While there appears to be a large difference in the boiling points, the high temperatures required, especially for the ortho isomer, may lead to thermal degradation of the compounds. Furthermore, the reported boiling point for the para isomer seems to be at reduced pressure.[3] Therefore, vacuum distillation might be an option, but column chromatography or crystallization are generally safer, more reliable, and more accessible methods for this specific separation.
Section 2: Troubleshooting Guide: Adsorption Column Chromatography
Column chromatography is often the first method attempted. Success depends on optimizing the stationary phase, mobile phase (eluent), and loading technique.
Problem 1: Poor resolution (isomers co-elute or bands overlap significantly).
This is the most common issue, where the polarity difference between the isomers is not sufficiently exploited.
-
Cause A: Incorrect Mobile Phase Polarity.
-
Expertise & Experience: The principle of adsorption chromatography is a competition between the solute and the mobile phase for binding sites on the polar stationary phase (silica gel). If the eluent is too polar, it will displace both isomers from the silica gel too quickly, causing them to elute together. If it's not polar enough, both isomers will remain strongly adsorbed and will not move down the column.
-
Solution: Mobile Phase Optimization. The key is to find a solvent system with a polarity that allows the less polar ortho isomer to travel down the column while the more polar para isomer is retained more strongly.
-
Step 1: Start with a non-polar solvent. Begin with a highly non-polar solvent like hexane or petroleum ether.
-
Step 2: Develop by Thin-Layer Chromatography (TLC). Before running a column, always optimize the solvent system using TLC. The goal is to achieve a good separation of spots, ideally with the lower-polarity spot (ortho-isomer) having an Rf value of ~0.3-0.4 and a clear separation from the higher-polarity spot (para-isomer) which will be lower on the plate.
-
Step 3: Gradually increase polarity. Add a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to the non-polar solvent in small increments (e.g., starting from 1% and increasing to 2%, 5%, 10%) until you achieve the desired separation on the TLC plate. A common starting point for separating nitro-aromatic compounds is a hexane:ethyl acetate or hexane:dichloromethane mixture.[8]
-
-
-
Cause B: Improper Column Packing or Overloading.
-
Expertise & Experience: A poorly packed column contains channels and cracks, leading to uneven solvent flow and band broadening, which destroys separation. Overloading the column saturates the stationary phase, meaning there are not enough binding sites to effectively retard the components, causing them to elude together.
-
Solution: Proper Packing and Loading.
-
Packing: Use a slurry packing method to ensure a homogenous, dense bed of silica. Always ensure the silica surface is level and is never allowed to run dry.[6]
-
Loading: The amount of crude mixture should be no more than 1-5% of the total weight of the stationary phase. Dissolve the sample in a minimal amount of the eluent or a volatile solvent, adsorb it onto a small amount of silica gel, dry it, and then carefully add the dry powder to the top of the column. This "dry loading" method often results in sharper bands than liquid loading.
-
-
Problem 2: Tailing of yellow bands on the column.
-
Cause: Active Sites on Silica Gel or Sample Acidity.
-
Expertise & Experience: Tailing, where a spot or band appears as a streak rather than a tight circle, is often caused by excessively strong interactions between the compound and the stationary phase. The nitro groups can interact strongly with acidic silanol (Si-OH) groups on the silica surface.
-
Solution: Deactivate Silica or Modify Mobile Phase.
-
Add a very small amount (~0.5-1%) of a polar modifier like triethylamine to your eluent system. This base will neutralize the most acidic sites on the silica gel, leading to more symmetrical, well-defined bands. Always test this on TLC first, as it will affect the overall polarity of the eluent.
-
-
Diagram: Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing eluent and running the column.
Section 3: Troubleshooting Guide: Fractional Crystallization
This method is powerful due to the significant difference in the isomers' melting points.[3][4] Success relies on selecting a solvent in which the two isomers have different solubilities at different temperatures.
Problem 1: The isomers co-crystallize or the product purity is low.
-
Cause: Suboptimal Solvent Choice or Inefficient Mother Liquor Removal.
-
Expertise & Experience: An ideal solvent will dissolve a large amount of the mixture at its boiling point but only a small amount of one isomer (ideally the para isomer, as it's often less soluble) at low temperatures. If both isomers are only sparingly soluble or highly soluble, separation will be poor. Incomplete removal of the impure mother liquor from the crystals is also a primary source of contamination.
-
Solution: Systematic Solvent Screening and Proper Technique.
-
Solvent Selection: Test solubility in a range of solvents. Good candidates often include alcohols (ethanol, methanol) or hydrocarbon/alcohol mixtures. The goal is to find a solvent where the para isomer crystallizes upon cooling, leaving the more soluble ortho isomer in the solution.
-
Technique: After crystallization, quickly filter the cold mixture using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away the adhering mother liquor. Perform multiple recrystallization steps to achieve high purity.
-
-
Problem 2: The sample "oils out" instead of forming crystals.
-
Cause: Solution is too concentrated or cooled too quickly.
-
Expertise & Experience: Oiling out occurs when the solute's solubility is exceeded at a temperature that is still above its melting point. This is common with highly concentrated solutions or when a hot, saturated solution is crash-cooled (e.g., by placing it directly in an ice bath).
-
Solution: Controlled Cooling and Seeding.
-
Dilution: Use slightly more solvent to ensure the saturation point is below the melting point of the solute.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature first. Once cloudiness (incipient crystallization) appears, the solution can then be moved to an ice bath for complete crystallization.
-
Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites, or add a tiny seed crystal of the pure compound.
-
-
Diagram: Logic for Crystallization Solvent Selection
Caption: Decision process for selecting a suitable crystallization solvent.
Section 4: Experimental Protocols
Protocol 1: Analytical TLC for Separation Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Gently draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the mixture on the pencil line. Also spot standards of the purified isomers if available.
-
Developing: Place a small amount of your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Close the chamber.
-
Visualization: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Analysis: Visualize the spots under a UV lamp (254 nm). The less polar ortho-isomer will have a higher Rf value (travels further up the plate) than the more polar para-isomer.[9][10]
Protocol 2: Preparative Column Chromatography
-
Column Preparation: Secure a glass chromatography column vertically. Push a small plug of glass wool or cotton to the bottom. Add a small layer of sand.
-
Packing: In a beaker, create a slurry of silica gel in your optimized eluent (determined by TLC). Pour the slurry into the column, constantly tapping the side to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.[6]
-
Sample Loading: Dissolve your crude mixture (e.g., 500 mg) in a minimal amount of a volatile solvent. Add ~1-2 g of silica gel, and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. Carefully layer this powder on top of the packed silica bed. Add a small protective layer of sand on top.
-
Elution: Carefully add the eluent to the column. Open the stopcock and begin collecting fractions. The less polar ortho-isomer will elute first.[11]
-
Monitoring: Collect fractions and analyze them by TLC to determine which ones contain your pure compounds.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the purified products.
References
-
ChemBK. (n.d.). 1-Cyclohexyl-2-nitrobenzene. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-cyclohexyl-2-nitro-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
-
Amrita-vlab. (n.d.). Separation of Compounds Using Column Chromatography. Virtual Labs. Retrieved January 6, 2026, from [Link]
-
Quora. (2015). Whose dipole moment is more- o-nitro phenol or p-nitro phenol?. Retrieved January 6, 2026, from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
-
Chemistry by Dr. Narinderjit Bawa. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. Retrieved January 6, 2026, from [Link]
-
Eduncle. (2020). Dipole moment. Retrieved January 6, 2026, from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved January 6, 2026, from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved January 6, 2026, from [Link]
-
StuDocu. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved January 6, 2026, from [Link]
-
Chemistry Online. (2023). Obtaining ortho-nitrophenol. Retrieved January 6, 2026, from [Link]
-
askIITians. (2015). which one has highest dipole moment?1)nitro benzene2)para nitro anili. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Homework.Study.com. (n.d.). Explain the difference in polarity of the ortho and para isomers of nitrocetanilide. Retrieved January 6, 2026, from [Link]
-
YouTube. (2021). TLC examination of isomeric nitro anilines. Retrieved January 6, 2026, from [Link]
-
Quora. (2015). Which has a higher dipole moment, o-nitroaniline, m-nitroaniline, p-nitroaniline or nitrobenzene?. Retrieved January 6, 2026, from [Link]
-
NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Nitrobenzene. Retrieved January 6, 2026, from [Link]
-
Bartleby.com. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved January 6, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, cyclohexyl- (CAS 827-52-1). Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-methylbenzene. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions with Cyclohexene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in Friedel-Crafts reactions, specifically the alkylation of aromatic compounds with cyclohexene. Here, we delve into the mechanistic underpinnings of polyalkylation and provide actionable troubleshooting strategies and optimized protocols to achieve high yields of mono-alkylated products.
The Challenge: Understanding and Overcoming Polyalkylation
The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] However, a significant challenge, particularly when using activating alkylating agents like cyclohexene, is the propensity for polyalkylation.[2][3] This occurs because the initial product, cyclohexylbenzene (or a substituted derivative), is more reactive than the starting aromatic compound. The newly introduced cyclohexyl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further electrophilic attack, leading to the formation of di- and tri-substituted products.[4][5]
This guide will equip you with the knowledge and techniques to control this reactivity and steer your reaction towards the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di- and tri-cyclohexylbenzene in my reaction product?
A1: This is a classic case of polyalkylation. The cyclohexyl group, once attached to the aromatic ring, acts as an activating group. This increased nucleophilicity of the mono-alkylated product makes it a better substrate for the cyclohexyl carbocation electrophile than the starting material.[4] Consequently, the reaction proceeds to add more cyclohexyl groups, often leading to a complex mixture of products.[6]
Q2: Can the choice of Lewis acid catalyst influence the extent of polyalkylation?
A2: Absolutely. The strength and nature of the Lewis acid catalyst play a critical role in reaction selectivity.[7] Strong Lewis acids like AlCl₃ are highly effective at generating the carbocation electrophile from cyclohexene, but their high activity can also promote polyalkylation.[5] Using a milder Lewis acid, such as FeCl₃ or a solid acid catalyst like a zeolite, can often provide better control and favor mono-alkylation by reducing the overall reaction rate and the concentration of the reactive electrophile at any given time.[7][8]
Q3: How does reaction temperature affect the product distribution?
A3: Lowering the reaction temperature is a common strategy to enhance selectivity for the mono-alkylated product.[4] Higher temperatures increase the overall reaction rate, including the subsequent alkylation steps that lead to poly-substituted products. By conducting the reaction at a lower temperature, you can often slow down the second and third alkylation events more significantly than the initial one, thus improving the yield of the desired mono-cyclohexylbenzene.
Q4: Is there a way to completely avoid polyalkylation in this type of reaction?
A4: While completely eliminating polyalkylation can be challenging in a direct Friedel-Crafts alkylation, the most effective method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction step.[4][9] In this two-step approach, an acyl group is first introduced to the aromatic ring. The acyl group is deactivating, which prevents any further substitution on the ring.[10] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5][10]
Troubleshooting Guide: From Polyalkylation to Selective Mono-alkylation
This section provides a systematic approach to troubleshoot and optimize your Friedel-Crafts reaction for the synthesis of mono-cyclohexylbenzene derivatives.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Polyalkylation | The mono-alkylated product is more reactive than the starting arene. | 1. Use a Large Excess of the Aromatic Substrate: By increasing the molar ratio of the aromatic compound to cyclohexene (e.g., 5:1 or greater), you statistically favor the reaction of the cyclohexyl carbocation with the more abundant starting material over the mono-alkylated product.[4][11] 2. Lower the Reaction Temperature: Reducing the temperature slows down all reaction rates, but often has a more pronounced effect on the subsequent, higher-activation-energy alkylation steps.[4] 3. Employ a Milder Lewis Acid: Switch from a highly active catalyst like AlCl₃ to a less reactive one like FeCl₃ or a solid acid catalyst. This reduces the concentration of the electrophile, thereby decreasing the rate of polyalkylation.[5][7] |
| Low Conversion of Starting Material | Insufficient catalyst activity or unfavorable reaction conditions. | 1. Optimize Catalyst Loading: Ensure an appropriate stoichiometric amount of the Lewis acid is used. For acylation, a stoichiometric amount is often necessary as the catalyst complexes with the product ketone.[10] For alkylation, catalytic amounts are typical, but may need optimization. 2. Increase Reaction Time or Temperature (with caution): If mono-alkylation is the goal, cautiously increasing the reaction time before raising the temperature is advisable to avoid promoting polyalkylation. |
| Formation of Isomeric Products (Rearrangement) | Carbocation rearrangement to a more stable species. | While less of a concern with a symmetrical electrophile precursor like cyclohexene, be aware that carbocation rearrangements are a common limitation of Friedel-Crafts alkylations with other alkylating agents.[12][13] The use of Friedel-Crafts acylation followed by reduction circumvents this issue as the acylium ion is resonance-stabilized and does not rearrange.[12] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for polyalkylation.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Benzene with Cyclohexene
This protocol is optimized to favor the formation of cyclohexylbenzene by controlling the reaction stoichiometry and conditions.
Materials:
-
Benzene (anhydrous)
-
Cyclohexene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, add a significant excess of anhydrous benzene (e.g., 10 molar equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride (e.g., 1.2 equivalents relative to cyclohexene) to the stirred benzene solution.
-
In an addition funnel, prepare a solution of cyclohexene (1 molar equivalent) in a small amount of anhydrous dichloromethane.
-
Add the cyclohexene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly pouring the reaction mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to isolate cyclohexylbenzene.
Visualizing the Reaction Pathway
Caption: Mechanism of Friedel-Crafts alkylation of benzene with cyclohexene.
References
-
American Chemical Society. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers. Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2023). How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene and cyclohexene alkylation mechanism. Retrieved from [Link]
-
Chegg. (2021). Solved How can polyalkylation during Friedel-Crafts. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene and cyclohexene alkylation mechanism. Retrieved from [Link]
-
Chegg. (2016). How can polyalkylation be minimized in Friedel-Crafts alkylation?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
JoVE. (n.d.). Video: Limitations of Friedel–Crafts Reactions. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]
-
National Institutes of Health. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing the Reduction of 1-Cyclohexyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 4-cyclohexylaniline via the reduction of 1-cyclohexyl-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency, yield, and purity of this important transformation. 4-Cyclohexylaniline is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and performance polymers. Achieving a clean and efficient reduction is therefore of significant industrial and academic importance.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information herein is grounded in established mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for reducing this compound?
A1: The two most prevalent methods are catalytic hydrogenation and metal-acid reductions.[1][2] Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, is generally preferred for its high efficiency and cleaner reaction profiles.[3] Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), represent a more classical approach that is robust and cost-effective, though it can generate significant metal waste.[4][5]
Q2: My reaction is stalling and not going to completion. What are the likely causes?
A2: Incomplete conversion is a common issue. The primary culprits are typically related to the catalyst in hydrogenation reactions or the reducing agent in metal-acid systems. For catalytic hydrogenation, this could be due to catalyst poisoning, insufficient catalyst loading, or inadequate hydrogen pressure. In metal-acid reductions, an insufficient stoichiometric amount of the metal or acid can lead to stalling.
Q3: I am observing significant byproduct formation. What are these byproducts and how can I avoid them?
A3: During the reduction of a nitro group, several intermediates are formed, such as nitroso and hydroxylamine species.[4] These intermediates can condense to form azoxy, azo, and hydrazo compounds, which are common byproducts.[4][6] The formation of these is often favored by non-optimal reaction conditions, such as localized high pH or insufficient reducing power.[4]
Q4: Is there a risk of reducing the cyclohexyl ring during the reaction?
A4: The benzene ring of this compound is more susceptible to reduction than the cyclohexyl ring under typical nitro reduction conditions. However, under very harsh catalytic hydrogenation conditions (high pressure, high temperature, and highly active catalysts like Rhodium), reduction of the aromatic ring to a cyclohexyl ring can occur, leading to the formation of dicyclohexylamine. It is crucial to control the reaction conditions to maintain selectivity for the nitro group reduction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the reduction of this compound.
Issue 1: Low Yield or Incomplete Conversion
If you are experiencing low yields or the reaction fails to proceed to completion, consider the following troubleshooting steps:
For Catalytic Hydrogenation:
-
Catalyst Activity:
-
Diagnosis: The catalyst may be deactivated or poisoned. Sulfur-containing compounds, strong coordinating ligands, or certain metals can poison noble metal catalysts. The catalyst may also have been improperly stored or handled, leading to oxidation.
-
Solution:
-
Ensure the starting material and solvent are free from potential catalyst poisons.
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Consider switching to a different catalyst, such as Raney Nickel, which can be more robust in some cases.[3]
-
-
-
Hydrogen Availability:
-
Diagnosis: Insufficient hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.
-
Solution:
-
Increase the hydrogen pressure. For laboratory scale, pressures between 50-100 psi are common.
-
Improve agitation to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
-
Ensure there are no leaks in the hydrogenation apparatus.
-
-
-
Reaction Temperature:
-
Diagnosis: The reaction may be too slow at the current temperature.
-
Solution: Gently increase the reaction temperature. A modest increase (e.g., from room temperature to 40-50 °C) can significantly improve the reaction rate.
-
For Metal-Acid Reduction (e.g., Fe/HCl):
-
Stoichiometry:
-
Diagnosis: An insufficient amount of the metal or acid is a common cause of incomplete reaction. The metal surface can also become passivated.
-
Solution:
-
Ensure you are using a sufficient excess of the metal (typically 3-5 equivalents).
-
Ensure the acid is present in a sufficient amount to maintain an acidic environment throughout the reaction.
-
Mechanical stirring is crucial to abrade the metal surface and expose fresh reducing agent.
-
-
Issue 2: Byproduct Formation (Azoxy and Azo Compounds)
The formation of dimeric impurities is a sign that the reduction is not proceeding cleanly to the amine.
-
Diagnosis: The condensation of nitroso and hydroxylamine intermediates is promoted in non-acidic or weakly acidic conditions.
-
Solution:
-
For Catalytic Hydrogenation: Ensure the reaction medium is neutral or slightly acidic. The addition of a small amount of acetic acid can sometimes suppress byproduct formation.
-
For Metal-Acid Reduction: Maintaining a strongly acidic environment is key.[4] This protonates the hydroxylamine intermediate, preventing it from condensing with the nitroso intermediate. Ensure vigorous stirring to prevent localized areas of high pH.
-
Issue 3: Difficult Product Isolation and Purification
-
Diagnosis: The product, 4-cyclohexylaniline, is a basic compound. In acidic workups, it will be protonated to form a water-soluble salt. Emulsions can also form during basic workup.
-
Solution:
-
Workup: After the reaction is complete (for metal-acid reductions), filter off the excess metal and its salts. Then, carefully basify the filtrate with a strong base like NaOH to a pH > 10 to deprotonate the anilinium salt and precipitate the free amine.[7]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. If emulsions form, the addition of brine can help to break them.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Comparative Overview of Reduction Methods
The choice of reduction method often depends on the scale of the reaction, available equipment, and the presence of other functional groups.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Acid Reduction (Fe/HCl) | Transfer Hydrogenation (Hydrazine/Pd/C) |
| Reagents | H₂ gas, Pd/C catalyst | Fe powder, HCl | Hydrazine hydrate, Pd/C catalyst |
| Conditions | 25-80 °C, 50-500 psi H₂ | 80-100 °C, atmospheric pressure | 60-80 °C, atmospheric pressure |
| Typical Yield | >95% | 80-90% | >90% |
| Advantages | High yield, clean reaction, catalyst is recyclable. | Low cost of reagents, robust. | Avoids the use of high-pressure H₂ gas.[8] |
| Disadvantages | Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric. | Generates large amounts of metal waste, workup can be cumbersome. | Hydrazine is highly toxic. |
| Key Consideration | Catalyst poisoning. | Stoichiometry of reagents. | Handling of hydrazine. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization.
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) to make an approximately 0.5 M solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C (0.5-2.0 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC/MS. Hydrogen uptake should cease upon completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 4-cyclohexylaniline. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.0 eq), ethanol, and water (e.g., in a 5:1 ratio).
-
Reagent Addition: Add iron powder (4.0 eq) to the mixture. Heat the slurry to reflux.
-
Reaction: Add concentrated HCl (0.5 eq) portion-wise to the refluxing mixture. The reaction is exothermic and should be controlled. Stir vigorously at reflux for 2-4 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction mixture and filter it while hot through Celite to remove the iron salts.
-
Basification: Transfer the filtrate to a separatory funnel and carefully add aqueous NaOH (e.g., 6M) until the solution is strongly basic (pH > 10).
-
Extraction & Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
References
-
OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available from: [Link]
-
Allen. Reduction of aromatic nitro compounds using Fe and HCl gives… Available from: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]
-
LibreTexts. Aromatic Side Chain Reduction: Nitro. Available from: [Link]
-
Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health. Available from: [Link]
-
Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen. Available from: [Link]
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- 4. orgosolver.com [orgosolver.com]
- 5. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Cyclohexyl-4-nitrobenzene
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Cyclohexyl-4-nitrobenzene. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered during the isolation of this important chemical intermediate.
Understanding the Impurity Profile
The purification strategy for this compound is dictated by the impurity profile arising from its synthesis. The typical two-step synthesis involves the Friedel-Crafts alkylation of benzene with cyclohexene to form cyclohexylbenzene, followed by nitration.
DOT script for the synthesis and impurity formation pathway:
Caption: Synthesis and Impurity Profile of this compound.
Common Impurities:
-
Unreacted Starting Material: Cyclohexylbenzene.
-
Isomeric Byproducts: 1-Cyclohexyl-2-nitrobenzene (ortho-isomer) and 1-Cyclohexyl-3-nitrobenzene (meta-isomer). The cyclohexyl group is an ortho-, para-directing group in electrophilic aromatic substitution[1][2].
-
Polyalkylation Products: Primarily 1,4-dicyclohexylbenzene, a common side product in Friedel-Crafts alkylations[3].
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow to brown solid product with a low melting point. | The presence of unreacted cyclohexylbenzene and/or isomeric impurities often results in a depressed and broad melting point range. The desired this compound is a solid with a melting point of approximately 58.5 °C[4]. | Primary Purification: Recrystallization is an effective first step. Secondary Purification: If recrystallization is insufficient, column chromatography is recommended for separating isomers. |
| Oily residue remains after recrystallization. | The chosen recrystallization solvent may be too effective at dissolving the target compound, even at low temperatures. Alternatively, the concentration of impurities, particularly the oily cyclohexylbenzene, may be too high. | Solvent Selection: Experiment with a less polar solvent or a mixed solvent system. For instance, if ethanol was used, try a mixture of ethanol and water[5]. Pre-purification: If the crude product is very oily, consider a preliminary purification by column chromatography to remove the bulk of the non-polar impurities. |
| Poor recovery after recrystallization. | Too much solvent was used, leading to significant loss of the product in the mother liquor. The cooling process was too rapid, preventing efficient crystallization. | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product[6][7]. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation[6][8]. |
| TLC analysis shows co-eluting spots after column chromatography. | The solvent system (eluent) used for column chromatography has insufficient resolving power to separate the isomers. | Optimize Eluent: Perform a systematic TLC analysis with various solvent systems of differing polarities. A common starting point for separating non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation[3]. For aromatic compounds, solvents that can engage in π-π interactions, such as toluene, can sometimes improve separation. |
| Product is still contaminated with 1,4-dicyclohexylbenzene after purification. | 1,4-Dicyclohexylbenzene is a non-polar, high-melting solid that can co-crystallize with the desired product, especially if present in significant amounts. | Recrystallization Strategy: Due to its non-polar nature, 1,4-dicyclohexylbenzene is highly soluble in non-polar solvents like hexane, while this compound is less so. Recrystallization from a non-polar solvent may selectively keep the dicyclohexylbenzene in solution. Chromatographic Separation: Column chromatography with a non-polar eluent system (e.g., pure hexane or a high hexane to ethyl acetate ratio) should effectively separate the more polar nitro-compound from the non-polar dicyclohexylbenzene. |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: While the ideal solvent should be determined experimentally, alcoholic solvents are often a good starting point for nitroaryl compounds[7]. Ethanol is a commonly used solvent for the recrystallization of moderately polar organic compounds. The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent[7][9].
Q2: How can I effectively remove the ortho- and meta-isomers?
A2: The separation of positional isomers can be challenging due to their similar physical properties. Column chromatography is the most effective technique for this purpose[10][11]. The slight differences in polarity between the para-, ortho-, and meta-isomers can be exploited for separation on a polar stationary phase like silica gel. A carefully selected eluent system is crucial for achieving good resolution[3].
Q3: My purified product is still yellow. Does this indicate impurities?
A3: this compound is typically described as a yellow to brown solid[6]. While a pale yellow color is expected, a dark brown or orange coloration may indicate the presence of residual nitrating agents or other colored impurities. If the melting point is sharp and close to the literature value, the color is likely inherent to the compound. If not, further purification by recrystallization with activated charcoal or another round of column chromatography may be necessary.
Q4: Can I use extraction to purify the crude product?
A4: Acid-base extraction is generally not effective for separating the primary impurities in this case, as none of the major components (target compound and likely impurities) have significant acidic or basic properties. However, a preliminary wash of the organic layer with water and a dilute sodium bicarbonate solution after the nitration step is crucial for removing residual acids from the reaction mixture.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: Place a small amount of the crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to each test tube. Heat the test tubes in a water bath to determine which solvent dissolves the compound when hot but allows for crystallization upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Column Chromatography for Isomer Separation
This protocol provides a starting point for the separation of this compound from its isomers and other impurities.
DOT script for the column chromatography workflow:
Caption: Workflow for Column Chromatography Purification.
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as a 95:5 mixture of hexane to ethyl acetate. This will elute the least polar compounds first, such as unreacted cyclohexylbenzene and 1,4-dicyclohexylbenzene.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent, for example, to a 90:10 or 85:15 hexane to ethyl acetate ratio, to elute the more polar nitro-isomers and the target para-product.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Experiment (3) Recrystallization. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
How to recrystallize a product from ethanol/diethyl? (2014, March 21). Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Column Chromatography for the Separation of Complex Mixtures. (n.d.). Retrieved from [Link]
-
What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. (n.d.). Pearson. Retrieved from [Link]
-
What product(s) result from the nitration of each of the following? a. propylbenzene b. bromobenzenec. benzaldehyde d. benzonitrilee. benzenesulfonic f. cyclohexylbenzene. (2023, November 4). Filo. Retrieved from [Link]
-
Mixture Of Ortho And Para Nitrophenol Lab Report. (n.d.). Bartleby.com. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. (2016, March 21). ResearchGate. Retrieved from [Link]
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Retrieved from [Link]
-
Photoreduction of 4-substituted nitrobenzenes by amines. (n.d.). ResearchGate. Retrieved from [Link]
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- 4. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-Cyclohexyl-4-nitrobenzene
Welcome to the technical support center for synthetic challenges related to 1-Cyclohexyl-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and complexities associated with this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My direct Friedel-Crafts cyclohexylation of nitrobenzene is failing or giving negligible yields. Is this expected?
A1: Yes, this is the expected and most frequently encountered issue. The direct Friedel-Crafts alkylation of nitrobenzene is fundamentally challenging and generally not a viable synthetic route. The core issue lies in the electronic nature of the nitrobenzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS)[1][2][3]. The reaction requires the aromatic ring to act as a nucleophile to attack the electrophilic carbocation generated from the cyclohexyl source. Due to the deactivation by the nitro group, the nitrobenzene ring is not electron-rich enough for this attack to occur effectively[4][5]. In fact, nitrobenzene is so unreactive it is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions[4][6].
Q2: What is the most reliable and commonly used synthetic strategy to prepare this compound?
A2: The most effective and scientifically sound approach is a two-step sequence that reverses the order of functional group installation:
-
Step 1: Friedel-Crafts Alkylation of Benzene. First, synthesize cyclohexylbenzene by alkylating benzene with a suitable cyclohexyl source (e.g., cyclohexene, cyclohexanol, or cyclohexyl chloride) and a catalyst. Benzene is highly reactive towards EAS, making this step efficient.
-
Step 2: Nitration of Cyclohexylbenzene. Next, nitrate the resulting cyclohexylbenzene. The cyclohexyl group is an ortho-, para-director and an activating group, which facilitates the nitration reaction and directs the incoming nitro group to the desired para position (along with the ortho isomer).
This strategy circumvents the deactivation issue entirely by performing the electrophilic substitution on an activated ring.
Q3: When nitrating cyclohexylbenzene, what is the expected ratio of ortho to para isomers, and why?
A3: The cyclohexyl group is an ortho-, para-director. However, due to its significant steric bulk, it will sterically hinder the approach of the electrophile (the nitronium ion, NO₂⁺) to the ortho positions. Consequently, the para-substituted product, this compound, is expected to be the major product over the ortho-substituted isomer, 1-cyclohexyl-2-nitrobenzene. The exact ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Lower temperatures generally favor the para product.
Troubleshooting and Synthesis Workflow
This section provides a logical workflow for the synthesis of this compound and addresses common problems that may arise.
Logical Synthesis Pathway
The diagram below illustrates the recommended synthetic decision-making process.
Caption: Decision tree for the synthesis of this compound.
Troubleshooting Guide: The Recommended Two-Step Synthesis
Part 1: Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation
Issue 1: Low Yield of Cyclohexylbenzene
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄) is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored catalyst. |
| Insufficient Reaction Time/Temp | Friedel-Crafts alkylations can be slow. Ensure the reaction is stirred for an adequate duration. For the H₂SO₄-catalyzed reaction with cyclohexene, maintaining a low temperature (5-10°C) during addition is crucial to control exothermicity, followed by stirring to ensure completion[7]. |
| Carbocation Rearrangement | While less of an issue with a secondary carbocation from cyclohexene, using certain linear alkyl halides can lead to rearrangements[1][8]. Using cyclohexene or cyclohexanol with an acid catalyst is a reliable way to generate the desired cyclohexyl carbocation. |
Issue 2: Formation of 1,4-Dicyclohexylbenzene Byproduct
| Potential Cause | Explanation & Solution |
| Over-Alkylation (Polyalkylation) | The product, cyclohexylbenzene, is activated by the electron-donating cyclohexyl group, making it more reactive than the starting benzene. This can lead to a second alkylation, primarily yielding 1,4-dicyclohexylbenzene[2][9]. |
| Incorrect Stoichiometry | To minimize polyalkylation, use a large excess of benzene relative to the alkylating agent (cyclohexene). This increases the probability that the electrophile will react with a benzene molecule rather than a cyclohexylbenzene molecule. The protocol from Organic Syntheses uses a 3:1 molar excess of benzene to cyclohexene[7]. |
| Purification | The 1,4-dicyclohexylbenzene byproduct has a much higher boiling and melting point than cyclohexylbenzene and can often be removed via fractional distillation[7]. |
Part 2: Nitration of Cyclohexylbenzene
Issue 3: Low Yield or No Reaction During Nitration
| Potential Cause | Explanation & Solution |
| Improper Nitrating Agent | The standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). Ensure both acids are concentrated and used in the correct ratio. |
| Temperature Too Low | While low temperatures are needed to control regioselectivity, excessively cold conditions may slow the reaction rate to an impractical level. A common temperature range is 0-10°C. |
Issue 4: Poor Regioselectivity (High percentage of ortho-isomer)
| Potential Cause | Explanation & Solution |
| Elevated Reaction Temperature | The selectivity for the para product over the ortho product is temperature-dependent. Higher temperatures provide more energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho-isomer. Solution: Maintain a low temperature (0-5°C) during the addition of the nitrating mixture to the substrate. Add the acid mixture slowly to control the exotherm. |
| Nitrating Agent | Different nitrating systems can offer different selectivities. For most lab-scale preparations, the classic HNO₃/H₂SO₄ mixture provides acceptable para-selectivity when temperature is controlled. |
Issue 5: Difficulty Separating Para and Ortho Isomers
| Potential Cause | Explanation & Solution |
| Similar Physical Properties | The ortho and para isomers can have similar polarities, making chromatographic separation challenging. |
| Purification Strategy | Recrystallization: The para isomer, this compound, is often a solid at room temperature and typically has higher symmetry than the ortho isomer. This difference can often be exploited for purification by recrystallization from a suitable solvent like ethanol or methanol. The para isomer should crystallize out upon cooling, leaving the ortho isomer in the mother liquor. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is the standard method for separation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclohexylbenzene
(Adapted from Organic Syntheses, Coll. Vol. 2, p.159 (1943))[7]
Caption: Workflow for the synthesis of cyclohexylbenzene.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine benzene (6 moles) and concentrated sulfuric acid (50 cc).
-
Cool the mixture in an ice bath to 5-10°C.
-
Add cyclohexene (2 moles) dropwise over 1.5 hours, ensuring the temperature remains between 5°C and 10°C.
-
After the addition is complete, continue stirring for an additional hour.
-
Transfer the mixture to a separatory funnel and remove the lower sulfuric acid layer.
-
Wash the organic layer sequentially with: four 50-cc portions of cold concentrated sulfuric acid, two portions of warm water, two portions of 3% sodium hydroxide solution, and finally two portions of pure water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 238–243°C. The expected yield is 65–68%.
Protocol 2: Nitration of Cyclohexylbenzene
Procedure:
-
In a flask, cool cyclohexylbenzene (1 equiv.) to 0°C in an ice/salt bath with vigorous stirring.
-
Separately, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2 equiv.) to concentrated nitric acid (2 equiv.) in a flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred cyclohexylbenzene, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the mixture over crushed ice with stirring.
-
Separate the organic layer. Wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield a crude oil or solid, which is a mixture of ortho and para isomers.
-
Purify the major para-isomer by recrystallization from ethanol or by silica gel column chromatography. The pure this compound is a solid with a melting point of approximately 58.5°C[10].
References
- Vertex AI Search. (2024). Organic Reaction Mechanism.
- Mettler Toledo. (n.d.).
- BYJU'S. (n.d.).
- PubMed Central. (2024).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemistry Stack Exchange. (2015).
- Wikipedia. (n.d.). Phenol.
- Guidechem. (n.d.). 4-CYCLOHEXYL-1-NITROBENZENE 98 5458-48-0 wiki.
- CymitQuimica. (n.d.). CAS 5458-48-0: this compound.
- Organic Syntheses. (n.d.). Cyclohexylbenzene.
- Chemistry LibreTexts. (2015). 15.
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- Allen. (n.d.).
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Technical Support Center: Reaction Condition Optimization for High-Purity 4-Cyclohexylaniline
Welcome to the technical support center for the synthesis and purification of 4-cyclohexylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.[1][2][3][4] Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve high-purity 4-cyclohexylaniline with consistent and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 4-cyclohexylaniline, providing a foundational understanding of the key reaction parameters.
Q1: What are the primary synthetic routes to 4-cyclohexylaniline?
The most prevalent and industrially significant method for synthesizing 4-cyclohexylaniline is the catalytic hydrogenation of aniline or diphenylamine.[5]
-
From Aniline: This route involves the direct hydrogenation of the aromatic ring of aniline. It is a direct approach but can sometimes lead to the formation of cyclohexylamine and dicyclohexylamine as byproducts.[6]
-
From Diphenylamine: This is a two-step process where diphenylamine is first synthesized and then hydrogenated. This method can offer better control over selectivity to 4-cyclohexylaniline.
Another potential, though less common, route involves the reaction of aniline with cyclohexanol.[7]
Q2: Which catalysts are most effective for the hydrogenation process?
Several noble metal catalysts are effective for the hydrogenation of aromatic amines. The choice of catalyst significantly impacts reaction rate, selectivity, and overall yield.
-
Rhodium (Rh): Rhodium-based catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al2O3), are highly active for aniline hydrogenation.[6] They can promote the reaction under relatively mild conditions.
-
Ruthenium (Ru): Ruthenium catalysts, particularly on supports like alumina (Ru/Al2O3), are also widely used, especially for the hydrogenation of phenylenediamines to cyclohexanediamines, a related transformation.[8]
-
Raney Nickel (Ni): Raney Nickel is a cost-effective and highly active catalyst for various hydrogenation reactions, including the reduction of nitro groups to amines and the hydrogenation of aromatic rings.[9][10][11][12][13] It is a popular choice in industrial applications.
-
Palladium (Pd): Palladium catalysts, such as Pd/C, are also employed, sometimes in combination with other metals to form alloy catalysts.[6]
Q3: What are the key reaction parameters to control for optimal results?
Achieving high yield and purity of 4-cyclohexylaniline hinges on the careful control of several reaction parameters:
-
Temperature: The reaction temperature influences the rate of hydrogenation. Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions and catalyst deactivation.
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. Higher pressures typically favor the hydrogenation reaction and can help achieve complete conversion of the starting material.
-
Solvent: The choice of solvent can affect catalyst activity and selectivity. Common solvents include alcohols (e.g., isopropanol) and acetic acid.[6]
-
Catalyst Loading: The amount of catalyst used will impact the reaction time. However, using an excessive amount can be uneconomical and may complicate product work-up.
-
Agitation: Efficient stirring is crucial in a heterogeneous catalytic system to ensure good contact between the reactants, hydrogen gas, and the solid catalyst.
Q4: What are the primary impurities and byproducts to be aware of?
The main impurities in the synthesis of 4-cyclohexylaniline are typically:
-
Unreacted Starting Material: Incomplete conversion will leave residual aniline or diphenylamine.
-
Cyclohexylamine: Formed from the complete hydrogenation of the aniline ring without the cyclohexyl group.
-
Dicyclohexylamine: A common byproduct resulting from further reaction or side reactions.[6]
-
N-phenylcyclohexylamine: An intermediate in the hydrogenation of aniline that may be present if the reaction is not driven to completion.[6]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 4-cyclohexylaniline.
Issue 1: Low Yield of 4-Cyclohexylaniline
Question: My reaction is resulting in a consistently low yield of the desired 4-cyclohexylaniline. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors, from incomplete reaction to catalyst deactivation. Here's a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Conversion | The reaction may not have run to completion, leaving a significant amount of starting material. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Increase Hydrogen Pressure: Higher H2 pressure can drive the equilibrium towards the product. - Increase Temperature: Cautiously increase the reaction temperature in small increments. Be mindful that excessive heat can lead to byproduct formation. |
| Catalyst Deactivation | The catalyst may have lost its activity due to poisoning or sintering. | - Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. - Purify Starting Materials: Impurities in the starting aniline or solvent can poison the catalyst. - Optimize Catalyst Loading: While counterintuitive, an insufficient catalyst amount can lead to longer reaction times and potential deactivation. |
| Poor Mass Transfer | Inefficient mixing can limit the contact between hydrogen, substrate, and catalyst. | - Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. |
| Suboptimal Solvent | The solvent may not be ideal for the chosen catalyst system. | - Solvent Screening: Experiment with different solvents. For instance, acetic acid has been shown to be effective in some aniline hydrogenation reactions.[6] |
Issue 2: High Levels of Dicyclohexylamine Byproduct
Question: I am observing a significant amount of dicyclohexylamine in my crude product. How can I minimize the formation of this byproduct?
Answer: The formation of dicyclohexylamine is a common side reaction. Its formation is often favored under certain conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote side reactions leading to dicyclohexylamine. | - Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Catalyst Type | Some catalysts have a higher propensity for forming dicyclohexylamine. | - Catalyst Screening: If using a Rh-Pd alloy catalyst, for example, the selectivity towards dicyclohexylamine can be influenced by the metal composition.[6] Consider screening different catalysts like Raney Nickel or supported Ruthenium. |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the starting material is consumed can lead to the formation of byproducts. | - Monitor Reaction Progress: Carefully track the consumption of the starting material and stop the reaction once full conversion is achieved. |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain high-purity 4-cyclohexylaniline after work-up. What purification strategies are most effective?
Answer: Achieving high purity often requires a multi-step purification process.
Recommended Purification Protocol:
-
Catalyst Removal: After the reaction is complete, the solid catalyst must be carefully filtered off. This is often done through a pad of Celite® to ensure complete removal of fine catalyst particles.
-
Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.
-
Extraction: If the reaction was run in an acidic medium, the reaction mixture should be neutralized with a base (e.g., NaOH solution) and then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Chromatography/Crystallization:
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is a very effective method to separate 4-cyclohexylaniline from byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization: 4-Cyclohexylaniline is a solid at room temperature.[2][14] Crystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an excellent method for purification, especially on a larger scale.
-
III. Experimental Protocols
General Procedure for the Catalytic Hydrogenation of Aniline
This is a general guideline and may need to be optimized for your specific setup and catalyst.
-
Reactor Setup: To a high-pressure reactor, add aniline and the chosen solvent (e.g., isopropanol or acetic acid).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5% Ru/Al2O3, or Raney Ni). The catalyst loading is typically between 1-10 mol% relative to the aniline.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-150 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be processed as described in the purification section.
IV. Visualizing Reaction Optimization
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
Key Parameter Interdependencies
Caption: Interplay of key reaction parameters.
V. References
-
Imai, H., & Nishiguchi, T. (Year). Hydrogenation of Aniline over Supported Rhodium-Palladium Alloy Catalysts. Bulletin of the Chemical Society of Japan. [Link]
-
Burge, H. D., Collins, D. J., & Davis, B. H. (1983). Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 22(4), 561-567. [Link]
-
Yan, J., et al. (2014). Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Chinese Patent CN103804245A.
-
Chemistry of Raney Nickel. (2023, June 18). YouTube. [Link]
-
Wang, C., et al. (2018). Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts. Industrial & Engineering Chemistry Research, 57(17), 5837-5845. [Link]
-
LookChem. (n.d.). Cas 6373-50-8, 4-CYCLOHEXYLANILINE. [Link]
-
Kalisz, D., et al. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-126.
-
Burge, H. D., Collins, D. J., & Davis, B. H. (1983). Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 22(4), 561-567. [Link]
-
Ghaffari, B., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
-
Kralik, M. (2012). Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. ResearchGate. [Link]
-
Frey, M., et al. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis, 10(10), 5644-5654. [Link]
-
Mane, R. B., et al. (2007). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-6.
-
Narayanan, S., & Viswanathan, V. (1990). Gas phase aniline hydrogenation over supported rhodium/alumina catalyst. Indian Journal of Chemistry, Section A, 29A(12), 1168-1170.
-
Vedage, G. A., & Fuhrmann, E. H. (1996). Method of increasing hydrogenation rate of aromatic amines. U.S. Patent 5,550,294.
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylbenzenamine. PubChem. [Link]
-
Wang, Y., et al. (2024). From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst. Catalysis Science & Technology, 14(1), 123-131. [Link]
-
Li, J., et al. (2019). The method of aniline hydrogenation synthesis cyclohexylamine. Chinese Patent CN109651164A.
-
Schweidtmann, A. M., et al. (2022). Schedule optimization for chemical library synthesis. Digital Discovery, 1(4), 488-500. [Link]
-
Vazquez-Gonzalez, M. (2012). Catalytic homogeneous hydrogenation of olefins using N-heterocyclic carbene complexes of rhodium and iridium. Purdue University Graduate School. [Link]
-
Pentsak, E. O., et al. (2019). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Organic Letters, 21(11), 4068-4072.
-
Hsieh, C.-Y., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57(5), 2033-2046. [Link]
-
Wang, C., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 26(11), 3183. [Link]
-
Li, Y., et al. (2022). Modular reconstruction and optimization of the trans-4-hydroxy-L-proline synthesis pathway in Escherichia coli. Microbial Cell Factories, 21(1), 164. [Link]
-
Lee, J. H., et al. (2008). Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. Korean Patent KR100722981B1.
-
Hsieh, C.-Y., et al. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of Medicinal Chemistry, 57(5), 2033-2046. [Link]
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Technical Support Center: A Researcher's Guide to the Synthesis of 1-Cyclohexyl-4-nitrobenzene
Welcome to the technical support center dedicated to the synthesis of 1-Cyclohexyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide validated methods to minimize byproduct formation and maximize the yield of your target compound.
PART 1: Core Scientific Principles & Reaction Pathway Analysis
A frequent challenge in organic synthesis is selecting the correct strategic pathway. For this compound, a common impulse is to perform a direct Friedel-Crafts alkylation of nitrobenzene. However, this approach is fundamentally flawed due to the powerful electronic effects of the nitro group.
The nitro group (—NO₂) is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[1][2] This deactivation is so strong that nitrobenzene is often used as a solvent for Friedel-Crafts reactions, as it is largely unreactive.[3] Furthermore, the nitro group is a meta-director. Any small amount of product formed through this route would be the undesired 1-cyclohexyl-3-nitrobenzene isomer.
Therefore, the scientifically sound and most efficient pathway is a two-step synthesis:
-
Friedel-Crafts Alkylation: Synthesis of the intermediate, cyclohexylbenzene, by alkylating benzene.
-
Electrophilic Nitration: Nitration of cyclohexylbenzene to yield a mixture of ortho and para isomers, from which the desired para product can be isolated.
The cyclohexyl group is an electron-donating group, which activates the benzene ring and directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky cyclohexyl group typically favors the formation of the para isomer.
Caption: Recommended vs. Flawed Synthesis Pathways.
PART 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct Friedel-Crafts alkylation on nitrobenzene and see little to no product formation. Why is this happening?
A1: This is an expected outcome. The nitro group on the benzene ring is strongly electron-withdrawing, which deactivates the ring and makes it a very poor nucleophile for the electrophilic carbocation generated in Friedel-Crafts reactions.[2][4] The reaction is extremely slow and inefficient. You must switch to the two-step synthesis route: first, prepare cyclohexylbenzene, and then nitrate it.
Q2: In Step 1 (synthesis of cyclohexylbenzene), my primary byproduct is a high-melting solid, which I suspect is dicyclohexylbenzene. How can I prevent its formation?
A2: You are observing polyalkylation, a classic side reaction in Friedel-Crafts alkylation.[1][5] The first product, cyclohexylbenzene, is more reactive than the starting material, benzene, because the alkyl group activates the ring. To favor mono-alkylation, the most effective strategy is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (e.g., cyclohexene).[6] This statistically increases the probability that the electrophile will react with a benzene molecule rather than an already-alkylated cyclohexylbenzene molecule.
Q3: During the nitration of cyclohexylbenzene (Step 2), I'm getting a mixture of isomers. How can I maximize the yield of the desired this compound (para-isomer)?
A3: The formation of both ortho and para isomers is unavoidable as the cyclohexyl group is an ortho, para-director. However, you can influence the ratio:
-
Temperature Control: Lowering the reaction temperature (e.g., maintaining 0-10°C) generally increases selectivity for the para isomer. Higher temperatures can lead to decreased selectivity and increased formation of dinitrated byproducts.
-
Steric Hindrance: The bulky cyclohexyl group naturally hinders the approach of the nitronium ion (NO₂⁺) to the adjacent ortho positions, thus favoring substitution at the more accessible para position. This inherent steric effect is your primary tool for selectivity.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring milder nitrating agents or different solvent systems can sometimes alter the isomer ratio, though this requires significant optimization.
Q4: What is the most effective laboratory-scale method for separating the final para-nitro product from the ortho-nitro byproduct?
A4: The physical properties of the ortho and para isomers are sufficiently different to allow for effective separation.
-
Fractional Recrystallization: This is the most common and effective method. The para isomer is a solid with a distinct melting point (approx. 58.5°C), while the ortho isomer is often an oil or a lower-melting solid.[7] By dissolving the crude product mixture in a suitable hot solvent (e.g., ethanol, methanol, or hexane) and allowing it to cool slowly, the less soluble para isomer will crystallize out, leaving the more soluble ortho isomer in the mother liquor.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate the isomers based on their differing polarities.
PART 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the recommended two-step synthesis.
Protocol 1: Synthesis of Cyclohexylbenzene
This protocol is adapted from established procedures for Friedel-Crafts alkylation of benzene.[8]
Materials:
-
Benzene (anhydrous): 6 moles
-
Cyclohexene: 2 moles
-
Concentrated Sulfuric Acid (98%): 50 cc
-
Ice bath, mechanical stirrer, dropping funnel, separatory funnel
Procedure:
-
Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Add benzene (6 moles) and concentrated sulfuric acid (50 cc) to the flask.
-
Cooling: Cool the mixture to between 5°C and 10°C using an ice bath.
-
Addition of Alkene: Add cyclohexene (2 moles) dropwise via the dropping funnel over 1.5 hours. Maintain the internal temperature between 5-10°C throughout the addition.
-
Reaction Completion: Continue stirring for an additional hour after the addition is complete, allowing the reaction to proceed.
-
Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Separate the upper hydrocarbon layer. Wash this layer with four 50 cc portions of cold concentrated sulfuric acid to remove unreacted olefins and other acid-soluble impurities.[8]
-
Workup - Neutralization: Wash the organic layer twice with warm water (~50°C), followed by two washes with 3% sodium hydroxide solution, and finally two washes with pure water until the washings are neutral.
-
Drying & Isolation: Dry the hydrocarbon mixture over anhydrous calcium chloride. Purify by fractional distillation, collecting the cyclohexylbenzene fraction at approximately 238–243°C.[8]
Protocol 2: Nitration of Cyclohexylbenzene
Materials:
-
Cyclohexylbenzene: 1 mole
-
Concentrated Nitric Acid (70%): 1.1 moles
-
Concentrated Sulfuric Acid (98%): 2 moles
-
Ice/salt bath
Procedure:
-
Prepare Nitrating Mixture: In a flask, carefully add the concentrated sulfuric acid to the concentrated nitric acid while cooling in an ice bath. This "mixed acid" should be prepared in advance and kept cold.
-
Reaction Setup: Place the cyclohexylbenzene (1 mole) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the cyclohexylbenzene to 0-5°C using an ice/salt bath.
-
Addition of Nitrating Mixture: Add the cold mixed acid dropwise to the stirred cyclohexylbenzene. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring at 0-10°C for 2-3 hours.
-
Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will precipitate the crude product mixture.
-
Isolation: Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature.
Protocol 3: Purification by Fractional Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol). The product should be sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Purity Check: Check the melting point of the crystals. If it is sharp and matches the literature value for this compound (58-59°C), the product is likely pure. If not, a second recrystallization may be necessary.
PART 4: Byproduct Analysis and Data Summary
A clear understanding of potential byproducts is crucial for troubleshooting and achieving high purity.
| Reaction Step | Potential Byproduct | Reason for Formation | Control & Removal Strategy |
| Step 1: Alkylation | 1,4-Dicyclohexylbenzene | Polyalkylation due to activated ring | Use a large excess of benzene; remove via fractional distillation. |
| Step 1: Alkylation | Phenylcyclohexene | Elimination side reaction | Controlled temperature; removed during acid wash. |
| Step 2: Nitration | 1-Cyclohexyl-2-nitrobenzene | ortho, para-directing nature of alkyl group | Maintain low reaction temperature; remove via fractional recrystallization or chromatography. |
| Step 2: Nitration | Dinitro-cyclohexylbenzenes | Over-nitration | Use stoichiometric amount of nitrating agent; control temperature and reaction time. |
PART 5: Comprehensive Workflow Visualization
This diagram outlines the complete experimental workflow from starting materials to the final, purified product.
Caption: End-to-end experimental workflow.
References
-
PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link][5]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][1]
-
Corson, B. B., & Ipatieff, V. N. (1939). Cyclohexylbenzene. Organic Syntheses, 19, 36. doi:10.15227/orgsyn.019.0036. Retrieved from [Link][8]
-
Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Retrieved from [Link][3]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link][4]
-
Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions? Retrieved from [Link][2]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Nitroarene Hydrogenation
Welcome to the Technical Support Center dedicated to addressing the critical issue of catalyst poisoning during the catalytic hydrogenation of nitroarenes. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common catalyst deactivation problems, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst poisoning in nitroarene hydrogenation.
Q1: My nitroarene hydrogenation has stalled or is showing a significantly reduced reaction rate. What's the most likely cause?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, with catalyst poisoning being a primary suspect. Impurities present in your starting materials, solvent, or hydrogen gas can adsorb onto the catalyst's active sites, blocking them from the substrate.[1] The most common poisons for catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel include sulfur and nitrogen compounds.[2] Other potential causes include product inhibition, where the amine product itself readsorbs onto the catalyst, or the formation of inhibitory intermediates.[2][3]
Q2: What are the most common chemical species that act as catalyst poisons in this reaction?
A2: Several classes of compounds are notorious for poisoning hydrogenation catalysts. These include:
-
Sulfur Compounds: Thiols, thioethers, thiophenes, and sulfates are potent poisons for palladium and nickel catalysts, often causing severe deactivation even at parts-per-million (ppm) levels.[2][4]
-
Nitrogen Compounds: Besides the desired nitro group, other nitrogen-containing functionalities like pyridines, quinolines, and even the amine product can act as inhibitors through competitive adsorption.[2][5]
-
Halides: Chloride and bromide ions can moderately deactivate palladium and platinum catalysts.[2]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO strongly adsorbs to the catalyst surface, leading to a rapid loss of activity.[2][5]
-
Reaction Intermediates: The reduction of nitroarenes proceeds through intermediates like nitroso and hydroxylamine species.[3][6] An inefficient catalyst or suboptimal reaction conditions can lead to the accumulation of these intermediates, which can then form dimeric species like azoxy and azo compounds that inhibit the catalyst.[3]
Q3: How can I differentiate between catalyst poisoning and other issues like poor mass transfer?
A3: While both can slow a reaction, their onset and characteristics differ. Poisoning often manifests as a sharp decrease in hydrogen uptake after an initial period of normal activity, especially if the poison is generated in situ or is a contaminant in the substrate that is consumed over time. In contrast, poor mass transfer (e.g., inadequate stirring or low hydrogen pressure) typically results in a consistently low reaction rate from the beginning of the experiment. If increasing the stirring speed or hydrogen pressure significantly boosts the reaction rate, mass transfer is likely the limiting factor. If the reaction remains stalled despite these changes, catalyst deactivation is the more probable cause.
Q4: Can I reuse my Pd/C or Raney® Nickel catalyst?
A4: Yes, both Pd/C and Raney® Nickel can often be recycled. However, their activity may decrease with each use due to gradual poisoning or physical degradation.[3] It is crucial to handle these catalysts, especially when dry, with extreme care as they can be pyrophoric.[3][7] If a noticeable drop in activity is observed upon reuse, the catalyst is likely experiencing poisoning from trace impurities accumulating over multiple runs.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a systematic approach to identifying and solving issues related to catalyst poisoning during your experiment.
Issue 1: Reaction Stalls or Proceeds at an Unacceptably Slow Rate
-
Symptoms:
-
Initial hydrogen uptake is observed, but it plateaus before the theoretical amount is consumed.
-
TLC or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The reaction rate is significantly slower than in previous successful runs with the same substrate.
-
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
-
Probable Causes & Solutions:
-
Poisoning from the Substrate or Solvent:
-
Cause: The nitroarene starting material or the reaction solvent contains impurities (e.g., sulfur compounds from synthesis).
-
Solution: Purify the starting materials. Recrystallize the nitroarene substrate. Pass solvents through a plug of activated carbon or basic alumina to remove impurities.[3] Refer to the detailed purification protocols below.
-
-
Product Inhibition:
-
Cause: The synthesized aniline product adsorbs onto the catalyst's active sites, competing with the nitroarene starting material.[2] This is more common at high conversions.
-
Solution: Increasing the catalyst loading can provide more active sites and mitigate this effect.[3] Alternatively, consider a flow chemistry setup where the product is continuously removed from the catalyst bed.
-
-
Poisoning from Hydrogen Gas:
-
Cause: The hydrogen gas source is contaminated with carbon monoxide.
-
Solution: Use high-purity hydrogen (e.g., 99.999%). If contamination is suspected, use a gas purifier trap.
-
-
Issue 2: Formation of Colored Byproducts
-
Symptoms: The reaction mixture develops a yellow, orange, or red color.
-
Probable Cause & Solution:
-
Cause: The formation of colored byproducts is often due to the accumulation of intermediates like nitroso- and hydroxylamine- species, which can then condense to form colored azoxy and azo compounds.[3][8] This indicates an incomplete or inefficient reduction, often a secondary effect of a poorly performing or partially poisoned catalyst.
-
Solution: Address the root cause of catalyst deactivation using the steps in "Issue 1." Improving reaction conditions, such as increasing hydrogen pressure, can help minimize the accumulation of these intermediates by promoting their rapid conversion to the final aniline product.[3]
-
Data on Catalyst Poisoning
Understanding the quantitative impact of poisons can aid in diagnostics. While exact values are highly dependent on specific reaction conditions, the following table provides an illustrative overview of the sensitivity of common catalysts to various poisons.
| Poison Class | Example Compound | Affected Catalysts | Typical Impact on Activity |
| Sulfur Compounds | Thiophene, Thiols (R-SH) | Pd, Pt, Raney® Ni | Severe Deactivation: Even at low ppm levels, can cause a rapid and often irreversible loss of activity.[2][4] |
| Nitrogen Compounds | Pyridine, Quinolines | Pd, Pt, Raney® Ni | Moderate to Severe Inhibition: Acts via competitive adsorption. The effect is often reversible if the poison is removed.[2][5] |
| Product (Amines) | Aniline Derivatives | Pd, Pt, Raney® Ni | Moderate Inhibition: Competitive adsorption that increases with product concentration. Typically reversible.[2] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Pd, Pt | Moderate Deactivation: Can alter the electronic properties of the metal surface.[2] |
| Carbon Monoxide | CO | Pd, Pt, Ni | Strong Poison: Leads to a very rapid loss of activity due to strong chemisorption.[2][5] |
Mechanisms of Catalyst Poisoning
Understanding how poisons interact with the catalyst surface is key to prevention and regeneration.
Competitive Adsorption
This is a common mechanism for nitrogen-containing compounds and the amine product itself. These molecules compete with the nitroarene for the same active sites on the catalyst surface. The strength of this interaction determines the severity of the inhibition.
Caption: Competitive adsorption of substrate, poison, and product on active sites.
Irreversible Chemisorption (Sulfur Poisoning)
Sulfur compounds strongly and often irreversibly bind to the metal surface, forming stable metal-sulfide bonds. This not only blocks active sites but can also alter the electronic properties of the palladium or nickel, rendering it catalytically inert for hydrogenation.
Sources
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Technical Support Center: Workup & Troubleshooting for Friedel-Crafts Reactions Involving Nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Formidable Challenge
The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, enabling the formation of crucial carbon-carbon bonds. However, its efficacy is profoundly dependent on the nucleophilicity of the aromatic substrate. This guide addresses the workup and troubleshooting procedures for Friedel-Crafts reactions involving nitrobenzene.
It is critical to establish at the outset that nitrobenzene represents a near-insurmountable challenge for this class of reaction. The nitro group (–NO₂) is a powerful deactivating substituent that severely diminishes the electron density of the benzene ring through strong inductive and resonance effects.[1][2][3] This deactivation makes the ring exceptionally unreactive toward the electrophilic acylium or alkyl cations generated in Friedel-Crafts reactions.[4][5][6] Consequently, under standard conditions, nitrobenzene generally fails to undergo Friedel-Crafts alkylation or acylation.[4][5][7] In fact, due to its inertness, nitrobenzene is often employed as a high-boiling point solvent for Friedel-Crafts reactions on other, more activated substrates.[8][9][10][11]
This guide is designed for researchers who, despite these challenges, are exploring this reaction, perhaps under forcing conditions or with novel catalytic systems. We will focus on the procedures after the reaction has been attempted—the critical workup phase—and provide solutions to the common issues that arise.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction with nitrobenzene failed or yielded almost no product. What is the primary cause?
A1: The most probable cause is the extreme electronic deactivation of the aromatic ring by the nitro group.[1][2] Friedel-Crafts reactions are electrophilic substitutions that require an electron-rich (nucleophilic) aromatic ring to attack the electrophile. The –NO₂ group withdraws electron density so effectively that the ring is no longer sufficiently nucleophilic to participate in the reaction.[3][12] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the nitro group, which not only sequesters the catalyst but also places a positive charge on the ring system, further increasing its deactivation.[13]
Q2: What is the purpose of the quenching step, and why does it require extreme caution?
A2: The quenching step, typically involving the slow addition of the reaction mixture to ice and acid, serves two main purposes. First, it completely stops the reaction. Second, and more importantly, it hydrolyzes the Lewis acid (e.g., AlCl₃) and breaks up the stable complex that forms between the catalyst and the product ketone (in acylation reactions).[1][14][15] This process is extremely exothermic and vigorously liberates HCl gas.[13] It must be performed slowly, at a low temperature (0 °C), and in a well-ventilated fume hood to control the release of heat and corrosive gas.
Q3: A thick, white, gelatinous precipitate formed during my aqueous workup. What is it, and how can I manage it?
A3: This precipitate is typically aluminum hydroxide (Al(OH)₃), formed from the hydrolysis of the aluminum chloride (AlCl₃) catalyst in water.[16] This gelatinous solid can make phase separation in a separatory funnel nearly impossible by causing emulsions. To manage this, ensure the aqueous phase is sufficiently acidic (by adding more concentrated HCl) to keep the aluminum salts, such as [Al(H₂O)₆]³⁺, dissolved. In some cases, filtration through a pad of Celite® (diatomaceous earth) may be necessary to remove the solid before proceeding with liquid-liquid extraction.
Q4: If I am using nitrobenzene as the solvent, how does that affect the workup?
A4: The primary challenge is the removal of a large volume of high-boiling point (211 °C) solvent from your product. Standard rotary evaporation may be inefficient. Techniques to consider for removing nitrobenzene include:
-
Steam Distillation: If your product is not volatile with steam, this can be an effective method for removing nitrobenzene.
-
High-Vacuum Distillation (Kugelrohr): This can remove the nitrobenzene, but care must be taken if the product itself is thermally labile or has a similar boiling point.
-
Chromatography: A thorough purification by column chromatography will be necessary to separate the product from residual nitrobenzene.
Q5: Are there any alternatives to AlCl₃ that might work for a deactivated substrate like nitrobenzene?
A5: While challenging, some success has been reported for moderately deactivated substrates using more powerful catalytic systems. These include superacids like triflic acid (CF₃SO₃H).[17] However, even with these potent catalysts, yields are often low for strongly deactivated systems, and the harsh conditions can lead to unwanted side reactions.[17] For most practical purposes, alternative synthetic routes that do not rely on Friedel-Crafts, such as nucleophilic aromatic substitution, are often preferred for highly deactivated rings.[17]
Visualized Workflow: Standard Friedel-Crafts Workup Procedure
The following diagram outlines the critical steps from quenching the reaction to isolating the crude product.
Caption: A generalized workflow for the workup of a Friedel-Crafts reaction.
Experimental Protocol: General Workup Procedure
This protocol provides a generalized, step-by-step methodology for the workup phase. Safety Precaution: Always perform these steps in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Reaction Quenching: a. Prepare a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid. The volume should be sufficient to fully submerge and dilute the reaction mixture. b. Cool the completed reaction mixture to 0 °C in a separate ice bath. c. Using a dropping funnel or pipette, add the reaction mixture very slowly and dropwise to the stirred ice/HCl slurry. Maintain the temperature of the slurry below 10 °C. This step is highly exothermic and will release HCl gas.[13]
-
Extraction: a. Once the addition is complete and the reaction has subsided, transfer the entire mixture to a separatory funnel. b. Allow the layers to separate. The organic layer (often dichloromethane or a similar solvent) is typically the bottom layer. Drain the organic layer into a clean flask.[13] c. Extract the remaining aqueous layer one or two more times with fresh portions of the organic solvent to recover any dissolved product.
-
Washing: a. Combine all organic extracts in the separatory funnel.[13] b. Wash the combined organic layer sequentially with: i. Water (to remove bulk acid). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution). iii. Brine (saturated aqueous NaCl) (to remove excess water and help break any minor emulsions). c. After each wash, drain the organic layer into a clean Erlenmeyer flask.
-
Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] b. Filter the solution to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]
-
Purification: a. Purify the crude material using an appropriate technique, such as column chromatography on silica gel or recrystallization, to isolate the final product.[13]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Very Low Product Yield | 1. Severe Ring Deactivation: The nitrobenzene ring is too electron-poor to react.[1][2][4] 2. Catalyst Deactivation: The Lewis acid (AlCl₃) complexed with the nitro group instead of the acyl/alkyl halide.[13] 3. Moisture Contamination: Water in the reagents or glassware hydrolyzed and deactivated the Lewis acid catalyst.[1][16] | 1. Re-evaluate Synthetic Strategy: This is the most critical step. A Friedel-Crafts reaction is likely not viable. Consider alternative routes like nucleophilic aromatic substitution.[17] 2. Ensure Anhydrous Conditions: Use flame-dried glassware and freshly opened or purified anhydrous reagents and solvents for any future attempts.[1] |
| Thick Emulsion During Extraction | 1. Precipitation of Aluminum Hydroxide: Insufficient acid in the aqueous layer allows for the formation of gelatinous Al(OH)₃.[16] 2. Inadequate Mixing/Shaking: Overly vigorous shaking can create stable emulsions. | 1. Increase Acidity: Add more concentrated HCl to the separatory funnel to dissolve the aluminum salts. 2. Add Brine: A saturated NaCl solution can help break up emulsions. 3. Filter: Pass the entire mixture through a pad of Celite® to remove insoluble materials before re-attempting the separation. 4. Use Gentle Inversions: Swirl or gently invert the separatory funnel rather than shaking it vigorously. |
| Product is a Dark, Oily Residue | 1. Decomposition: The harsh, acidic conditions of the reaction or workup may have decomposed the starting material or product. 2. Polymerization/Side Reactions: High temperatures or excess catalyst can lead to charring and side-product formation. | 1. Modify Workup: Ensure the quenching and washing steps are performed at low temperatures. 2. Purification: Attempt purification via column chromatography, which may separate the desired product from the baseline tar. |
| Unreacted Nitrobenzene Remains | 1. Reaction Failure: As expected, the reaction did not proceed. 2. High Boiling Point of Nitrobenzene: The solvent was not fully removed during concentration. | 1. Accept Reaction Outcome: If no product was formed, the remaining material is starting material. 2. Improve Removal: Use high-vacuum distillation or steam distillation to remove the nitrobenzene. Purify via column chromatography.[18] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. [allen.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US1793304A - Process for purifying nitrobenzene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Cyclohexyl-4-nitrobenzene
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclohexyl-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its NMR data. In the absence of a publicly available, experimentally verified spectrum for this compound, this guide leverages high-quality predicted spectra, supported by experimental data from analogous compounds, to provide a robust and instructive analysis. A comparative study with cyclohexylbenzene and nitrobenzene is included to highlight the influence of substituents on chemical shifts and coupling patterns.
Introduction to Spectroscopic Analysis in Drug Development
In the realm of pharmaceutical sciences, the precise structural elucidation of molecules is a cornerstone of drug discovery and development. NMR spectroscopy stands as an unparalleled analytical technique, offering granular insights into the molecular framework of organic compounds. The ability to unambiguously determine the connectivity and stereochemistry of a molecule is paramount for understanding its biological activity and ensuring its safety and efficacy. This compound, a molecule featuring both aliphatic and aromatic moieties with a strongly deactivating nitro group, presents an excellent case study for the application of NMR in structural characterization.
Experimental Protocol: NMR Data Acquisition
The following details a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts[1]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
For ¹³C NMR:
-
Pulse angle: 45-60 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of the ¹³C isotope)
-
Employ proton decoupling to simplify the spectrum.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Spectral Analysis of this compound
The structure of this compound presents two distinct regions in the NMR spectra: the aromatic region, influenced by the nitro group, and the aliphatic region of the cyclohexyl ring.
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the cyclohexyl ring.
Caption: Predicted ¹H NMR spin-spin coupling for this compound.
Aromatic Region: The electron-withdrawing nature of the nitro group significantly deshields the aromatic protons. The para-substitution pattern gives rise to a characteristic AA'BB' system, which at lower fields often simplifies to two doublets.
-
H-2, H-6 (ortho to -NO₂): These protons are expected to be the most downfield due to the strong anisotropic and inductive effects of the nitro group. Their predicted chemical shift is approximately 8.18 ppm , appearing as a doublet.
-
H-3, H-5 (meta to -NO₂): These protons are less affected by the nitro group and appear upfield relative to the ortho protons. Their predicted chemical shift is around 7.45 ppm , also as a doublet. The coupling constant (J) between these adjacent aromatic protons is typically around 8-9 Hz.
Aliphatic Region: The cyclohexyl protons exhibit complex splitting patterns due to axial and equatorial dispositions and their coupling to neighboring protons.
-
H-1' (methine proton): This proton is directly attached to the aromatic ring and is therefore the most deshielded of the aliphatic protons. It is expected to appear as a triplet of triplets around 2.60 ppm , resulting from coupling to the two axial and two equatorial protons on the adjacent carbons (C-2' and C-6').
-
H-2', H-3', H-4', H-5', H-6': The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm . The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.
¹³C NMR Spectral Analysis (Predicted and Experimental Data)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (ipso-C attached to cyclohexyl) | ~154.5 | Quaternary carbon, deshielded by the aromatic ring and the nitro group's influence. |
| C-4 (ipso-C attached to -NO₂) | ~146.8 | Quaternary carbon, strongly deshielded by the directly attached electronegative nitro group. |
| C-2, C-6 (ortho to -NO₂) | ~127.8 | Deshielded due to the inductive effect of the nitro group. |
| C-3, C-5 (meta to -NO₂) | ~123.9 | Less affected by the nitro group compared to the ortho and para positions. |
| C-1' (methine carbon) | ~44.8 | Most deshielded aliphatic carbon due to its direct attachment to the aromatic ring. |
| C-2', C-6' | ~34.2 | Methylene carbons adjacent to the methine carbon. |
| C-3', C-5' | ~26.7 | Methylene carbons further from the aromatic ring. |
| C-4' | ~25.9 | Methylene carbon at the para position of the cyclohexyl ring. |
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with cyclohexylbenzene and nitrobenzene is highly instructive.
Cyclohexylbenzene
-
¹H NMR: The aromatic protons of cyclohexylbenzene appear as a multiplet between 7.17-7.34 ppm. The aliphatic protons are found in the range of 1.2-2.5 ppm. The absence of the strongly electron-withdrawing nitro group results in the aromatic signals appearing significantly more upfield compared to this compound.
-
¹³C NMR: The aromatic carbons of cyclohexylbenzene resonate between 125-148 ppm. The ipso-carbon attached to the cyclohexyl group is at approximately 147.9 ppm. The aliphatic carbons appear between 26-45 ppm.
Nitrobenzene
-
¹H NMR: The aromatic protons of nitrobenzene show distinct signals at approximately 8.21 ppm (ortho), 7.52 ppm (meta), and 7.66 ppm (para)[2]. This demonstrates the powerful deshielding effect of the nitro group on the ortho and para positions.
-
¹³C NMR: The aromatic carbons of nitrobenzene are found at approximately 123.5 ppm (ortho), 129.5 ppm (meta), 134.8 ppm (para), and 148.4 ppm (ipso)[2]. The ipso-carbon bearing the nitro group is significantly downfield.
| Compound | Aromatic ¹H Chemical Shifts (ppm) | Aliphatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Aliphatic ¹³C Chemical Shifts (ppm) |
| This compound (Predicted) | 7.45 (d), 8.18 (d) | 1.2-1.9 (m), 2.60 (tt) | 123.9, 127.8, 146.8, 154.5 | 25.9, 26.7, 34.2, 44.8 |
| Cyclohexylbenzene (Experimental) | 7.17-7.34 (m) | 1.2-2.5 (m) | 125.8, 126.8, 128.4, 147.9 | 26.3, 27.1, 34.6, 44.5 |
| Nitrobenzene (Experimental) | 7.52 (m), 7.66 (m), 8.21 (m) | N/A | 123.5, 129.5, 134.8, 148.4 | N/A |
This comparative table clearly illustrates the additive effects of the cyclohexyl and nitro substituents on the chemical shifts of the benzene ring in this compound.
Logical Workflow for Spectral Analysis
The process of elucidating the structure of a molecule like this compound from its NMR spectra follows a systematic workflow.
Caption: A logical workflow for NMR-based structural elucidation.
Conclusion
This guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in the detailed structural analysis of this compound. Through the interpretation of predicted spectra and a comparative analysis with cyclohexylbenzene and nitrobenzene, the influence of both the electron-donating alkyl group and the electron-withdrawing nitro group on the chemical environment of the molecule is clearly illustrated. This systematic approach to spectral interpretation is fundamental for researchers in drug development and organic chemistry, enabling the confident characterization of novel compounds.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- 1H NMR spectrum of cyclohexylbenzene. (n.d.). ChemicalBook.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
Sources
A Comparative Guide to the Spectroscopic Interpretation of 1-Cyclohexyl-4-nitrobenzene
In the landscape of pharmaceutical development and materials science, the unambiguous characterization of novel chemical entities is paramount. 1-Cyclohexyl-4-nitrobenzene, a molecule featuring a saturated carbocycle appended to a nitro-activated aromatic ring, presents a unique spectroscopic puzzle. This guide provides an in-depth analysis of its Infrared (IR) and Mass Spectra, offering a comparative perspective on the utility of these techniques for structural elucidation. We will delve into the causal relationships behind spectral features, present detailed experimental protocols, and compare these methods with other analytical alternatives, ensuring a comprehensive resource for researchers and drug development professionals.
The Analytical Challenge: Dissecting a Hybrid Structure
This compound combines the spectroscopic features of an aliphatic ring and a substituted aromatic system. The primary analytical challenge lies in correctly assigning the signals arising from both the cyclohexyl and the 4-nitrophenyl moieties and understanding how their electronic and vibratory interactions manifest in the resulting spectra. This guide will demonstrate how IR spectroscopy can rapidly confirm the presence of key functional groups, while mass spectrometry provides the molecular weight and a detailed fragmentation map to piece together the molecular structure.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Infrared spectroscopy is a powerful first-pass analytical technique that probes the vibrational modes of a molecule.[1] For this compound, the IR spectrum is dominated by the characteristic absorptions of the nitro group and the C-H bonds of the aliphatic and aromatic portions.
The presence of the highly polar nitro (NO₂) group gives rise to strong and characteristic absorption bands, making its identification relatively straightforward.[2] These bands are due to the symmetric and asymmetric stretching vibrations of the two N-O bonds.[2]
Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2930 | C-H Stretch | Cyclohexyl (CH₂) | Strong |
| ~2855 | C-H Stretch | Cyclohexyl (CH₂) | Strong |
| ~1595 | C=C Stretch | Aromatic Ring | Medium |
| ~1515 | Asymmetric NO₂ Stretch | Nitroaromatic | Strong |
| ~1340 | Symmetric NO₂ Stretch | Nitroaromatic | Strong |
| ~850 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic | Strong |
Data synthesized from publicly available spectral databases.
The strong absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H stretching vibrations of the cyclohexyl group.[3] The aromatic C=C stretching vibrations appear around 1595 cm⁻¹. Crucially, the two most intense bands in the spectrum are the asymmetric and symmetric stretches of the nitro group, typically found around 1515 cm⁻¹ and 1340 cm⁻¹ for nitro-aromatic compounds.[4][5] The strong band at approximately 850 cm⁻¹ is characteristic of the out-of-plane C-H bending of the 1,4-disubstituted benzene ring.
Experimental Protocol: Acquiring the IR Spectrum
A standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound is as follows:[4][6]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and the accompanying software is launched. Allow the instrument to warm up for at least 15-30 minutes to ensure stability.
-
Background Collection: Clean the sample stage and the tip of the attenuated total reflectance (ATR) accessory with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe. Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.
-
Sample Analysis: Lower the ATR arm to apply consistent pressure to the sample. Initiate the sample scan. The software will then display the resulting infrared spectrum.
-
Data Processing: If necessary, perform a baseline correction and label the significant peaks. Export the data in a suitable format (e.g., CSV) for further analysis and reporting.
Mass Spectrometry: Unraveling the Molecular Framework
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.[7] When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.[8]
For this compound (molar mass: 205.25 g/mol ), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 205, confirming its molecular weight.[9] The fragmentation pattern is dictated by the relative stabilities of the resulting carbocations and neutral losses.
Predicted Fragmentation Pattern of this compound:
| m/z | Proposed Fragment |
| 205 | [M]⁺ |
| 159 | [M - NO₂]⁺ |
| 122 | [M - C₆H₁₁]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Data synthesized from publicly available spectral databases and general fragmentation principles.
The fragmentation is expected to proceed through several key pathways. A primary fragmentation is the loss of the nitro group (NO₂) as a radical, resulting in a fragment at m/z 159. Another significant fragmentation pathway involves the cleavage of the bond between the cyclohexyl ring and the benzene ring, leading to a fragment at m/z 122, corresponding to the nitrophenyl cation. Further fragmentation of this ion can lead to the formation of the phenoxy cation at m/z 93 and the phenyl cation at m/z 77.
Visualizing the Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of a semi-volatile compound like this compound is as follows:[10][11]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC: Use a standard nonpolar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Program the oven temperature to start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database for confirmation.
A Comparative Look at Alternative Analytical Techniques
While IR and MS are powerful tools, a comprehensive characterization often involves complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, would provide the most detailed structural information.[7] It would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclohexyl and nitrophenyl moieties. For instance, the ¹H NMR spectrum of nitrobenzene shows distinct signals for the ortho, meta, and para protons, and similar patterns would be expected for this compound, albeit with the signals from the cyclohexyl group.[12] While more time-consuming and requiring a larger sample amount than IR or MS, NMR is unparalleled for complete structural elucidation.[13]
-
UV-Vis Spectroscopy: Due to the presence of the nitroaromatic chromophore, this compound is expected to exhibit strong absorption in the UV-Vis region. This technique is particularly useful for quantitative analysis due to its high sensitivity.[1] However, it provides limited structural information compared to IR, MS, or NMR. The UV-Vis spectra of nitroaromatic compounds typically show a blue shift with the addition of multiple nitro groups.[14]
Conclusion: A Synergistic Approach to a Definitive Identification
The characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. Infrared spectroscopy offers a rapid and non-destructive method for the confirmation of key functional groups, particularly the prominent nitro group. Mass spectrometry provides the definitive molecular weight and a detailed fragmentation pattern that allows for the reconstruction of the molecular framework. For an exhaustive structural confirmation, Nuclear Magnetic Resonance spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical workflow for the unambiguous identification and characterization of novel compounds in drug development and beyond.
References
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A Comparative Analysis of Reactivity: 1-Cyclohexyl-4-nitrobenzene vs. 4-tert-butylnitrobenzene
Introduction
In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted aromatic compounds is of paramount importance. The ability to predictably control reaction pathways dictates the success of complex syntheses. This guide provides an in-depth comparison of the chemical reactivity of two structurally similar yet distinct molecules: 1-cyclohexyl-4-nitrobenzene and 4-tert-butylnitrobenzene. Both molecules feature a nitrobenzene core, a powerful electron-withdrawing moiety, appended with a bulky, non-polar alkyl group at the para-position. The central question we address is how the seemingly subtle difference between a cyclohexyl and a tert-butyl group—both saturated hydrocarbons—translates into tangible differences in chemical behavior.
This analysis moves beyond simple analogy, delving into the foundational principles of steric and electronic effects. We will explore how these factors govern the outcomes of key aromatic reactions, including electrophilic substitution, nucleophilic substitution, and the reduction of the nitro group. The insights provided are supported by established chemical principles and analogous experimental data, offering a predictive framework for researchers designing synthetic routes involving these or related structures.
The Decisive Factors: Unpacking Steric and Electronic Effects
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of two major factors: the electronic effect of the substituent, which modulates the electron density of the ring, and the steric effect, which dictates the spatial accessibility of the ring's reaction sites.
Electronic Effects: A Tale of Two Donors
Both the cyclohexyl and the tert-butyl groups are classified as alkyl groups. From an electronic standpoint, they are weakly electron-donating towards the aromatic ring through an inductive effect (+I). This arises from the higher s-character of the aromatic sp²-hybridized carbons compared to the sp³-hybridized carbons of the alkyl groups, leading to a slight polarization of the sigma bond and a net push of electron density into the ring.[1][2]
This electron donation slightly activates the ring towards electrophilic attack compared to unsubstituted benzene, but this effect is largely overshadowed by the powerful deactivating nature of the para-nitro group. For the purposes of this comparison, the inductive effects of the cyclohexyl and tert-butyl groups are considered to be of similar magnitude. Therefore, electronic effects alone are insufficient to explain any significant differences in their reactivity.
Steric Effects: The Conformationally Flexible vs. The Rigid Bulwark
The most significant divergence between the two molecules lies in their steric profiles. The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding group.[3] Its three methyl groups are locked in a tetrahedral arrangement, creating a rigid, umbrella-like shield over the adjacent ortho positions of the benzene ring.
The cyclohexyl group, in contrast, is a conformationally flexible six-membered ring. While it is also bulky, it can adopt a chair conformation where its connection to the benzene ring is equatorial, minimizing steric clash. This flexibility means its steric footprint is less imposing than the unyielding bulk of the tert-butyl group.
A quantitative measure of steric bulk is the "A-value," which represents the conformational energy difference when a substituent on a cyclohexane ring is in an axial versus an equatorial position. A larger A-value signifies a greater steric demand.[3][4]
| Substituent | A-value (kcal/mol) | Steric Profile |
| tert-Butyl | ~4.9 | Highly rigid and bulky |
| Cyclohexyl | ~2.15 | Bulky but conformationally flexible |
| Methyl | ~1.75 | Reference for a small alkyl group |
The data clearly illustrates that the tert-butyl group has a much greater steric requirement than the cyclohexyl group. This difference is the primary driver behind their divergent reactivity, particularly in reactions involving the ortho positions.
Comparative Reactivity in Key Aromatic Transformations
We will now examine three classes of reactions to illustrate the practical consequences of these steric differences.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In our target molecules, the reaction is directed by two competing influences: the alkyl groups are ortho, para-directors, while the powerful nitro group is a meta-director.[5][6] As the alkyl and nitro groups are para to each other, the positions ortho to the alkyl group are simultaneously meta to the nitro group. These positions are therefore the only activated sites for electrophilic attack.
dot
Caption: Workflow for Electrophilic Aromatic Substitution.
Prediction and Analysis:
The rate-determining step in EAS is the attack of the electrophile on the aromatic ring to form a positively charged intermediate (the arenium ion).[7] The steric bulk of the substituent directly adjacent to the site of attack will influence the energy of the transition state leading to this intermediate.
-
For 4-tert-butylnitrobenzene: The immense steric hindrance from the tert-butyl group severely impedes the approach of an electrophile to the ortho positions. This raises the activation energy of the reaction, leading to a significantly slower reaction rate. The nitration of tert-butylbenzene, for instance, yields predominantly the para product (75%) over the ortho product (16%) precisely because of this steric blocking.[7]
-
For this compound: The cyclohexyl group, being less sterically demanding, presents a smaller barrier to the incoming electrophile. Consequently, electrophilic substitution is expected to proceed at a faster rate compared to its tert-butyl counterpart.
Anticipated Experimental Data:
| Compound | Relative Rate of EAS | Major Product | Rationale |
| This compound | Faster | 2-Cyclohexyl-1,5-dinitrobenzene | Lower steric hindrance at the reaction site. |
| 4-tert-Butylnitrobenzene | Slower | 1-tert-Butyl-2,4-dinitrobenzene | Significant steric hindrance from the t-butyl group impedes attack. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is possible when an aromatic ring is substituted with at least one powerful electron-withdrawing group and has a good leaving group (typically a halide).[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10]
To compare our substrates, we must consider derivatives such as 2-chloro-1-cyclohexyl-4-nitrobenzene and 2-chloro-5-tert-butyl-1-nitrobenzene, where the nucleophile attacks the carbon bearing the chlorine.
sub [label=<
Substrate (with leaving group) e.g., 2-Chloro-1-alkyl-4-nitrobenzene
];
reagents [label=<
Reagents Nu- (Nucleophile) (e.g., CH3O-)
];
intermediate [label=<
Meisenheimer Complex Less Hindered (Cyclohexyl)More Hindered (tert-Butyl) Stabilized AnionSteric Strain Destabilizes
];
product [label=<
Product Substitution Product
];
sub -> reagents [label="Nucleophilic Attack", fontsize=10, fontcolor="#34A853"]; reagents -> intermediate [label="Addition (Slow Step)", fontsize=10, fontcolor="#EA4335"]; intermediate -> product [label="Elimination of LG", fontsize=10, fontcolor="#4285F4"]; }
Caption: General scheme for the reduction of a nitro group.
Prediction and Analysis:
Since the reaction center (-NO₂) is distant from the source of steric bulk (the alkyl group), steric effects are expected to be negligible. The minor differences in the electronic properties of the two alkyl groups are also unlikely to cause a significant change in the reduction potential of the nitro group.
-
Prediction: Both this compound and 4-tert-butylnitrobenzene are expected to undergo reduction of the nitro group at very similar rates and with comparable yields under identical reaction conditions.
Anticipated Experimental Data:
| Compound | Relative Rate of Reduction | Rationale |
| This compound | Comparable | The reaction center is remote from the sterically different group. |
| 4-tert-Butylnitrobenzene | Comparable | The reaction center is remote from the sterically different group. |
Experimental Protocols
The following protocols are representative methods for evaluating the reactivity discussed. They are designed to be self-validating, with clear endpoints and analytical procedures.
Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)
Objective: To compare the rate of nitration of this compound and 4-tert-butylnitrobenzene.
-
Preparation: In two separate, identical, oven-dried flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-tert-butylnitrobenzene, each in 10 mL of dichloromethane. Add an internal standard (e.g., 0.5 mmol of 1,3,5-trichlorobenzene) to each flask. Cool both flasks to 0°C in an ice bath.
-
Reagent Addition: Prepare a nitrating mixture by slowly adding 1.1 mmol of fuming nitric acid to a cooled flask containing 1.2 mmol of concentrated sulfuric acid.
-
Reaction Initiation: Simultaneously, add 0.5 mL of the cold nitrating mixture to each of the substrate flasks. Start timers for both reactions.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the rate of disappearance of the starting material relative to the internal standard for both reactions.
-
Work-up: After 4 hours, or once the reaction has reached completion, quench the entire reaction mixture by pouring it over ice water. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product distribution by GC-MS or ¹H NMR.
Protocol 2: Catalytic Reduction of the Nitro Group
Objective: To compare the rate of reduction of the two substrates to their corresponding anilines.
-
Setup: To two parallel hydrogenation vessels, add 1.0 mmol of the respective nitro compound and 20 mg of 10% Palladium on carbon (Pd/C) catalyst.
-
Solvent Addition: Add 15 mL of ethanol to each vessel.
-
Hydrogenation: Seal the vessels, purge with nitrogen, and then purge with hydrogen gas. Pressurize both vessels to the same hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the reactions vigorously at room temperature. Monitor the uptake of hydrogen using a pressure gauge. Alternatively, monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC by periodically withdrawing aliquots.
-
Analysis: Record the time required for the complete consumption of the starting material in each case.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessels with nitrogen. Filter the reaction mixtures through a pad of celite to remove the Pd/C catalyst, washing with ethanol. Evaporate the solvent under reduced pressure to yield the crude aniline product.
Conclusion
The reactivity of this compound and 4-tert-butylnitrobenzene, while similar in reactions remote from the alkyl substituent, diverges significantly in processes governed by steric access to the aromatic ring. The primary determinant of this difference is the superior steric bulk and conformational rigidity of the tert-butyl group compared to the more flexible cyclohexyl moiety.
-
In Electrophilic Aromatic Substitution , this compound is predicted to react faster due to lower steric hindrance at the ortho positions.
-
In Nucleophilic Aromatic Substitution (on halo-derivatives), the cyclohexyl-substituted compound is also expected to be more reactive for the same reason.
-
In the Reduction of the Nitro Group , where the reaction occurs far from the alkyl group, both compounds should exhibit nearly identical reactivity.
These predictions, grounded in the fundamental principles of physical organic chemistry, provide a robust framework for chemists to select the appropriate substrate to either facilitate or sterically block reactions at specific sites on the nitrobenzene ring, enabling more precise control over synthetic outcomes.
References
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]
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ChemRxiv. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic displacement of aromatic nitro groups. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Ishmath Test Prep. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclohexylbenzene. Retrieved from [Link]
-
ResearchGate. (2024, August 10). (PDF) Reduction of Nitrobenzene to Aniline. Retrieved from [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
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Problem Solved ChemOrgChem. (2024, August 30). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]
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MDPI. (n.d.). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Retrieved from [Link]
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SciSpace. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Validation of 1-Cyclohexyl-4-nitrobenzene Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the synthesis of 1-Cyclohexyl-4-nitrobenzene. We will move beyond a simple recitation of data, delving into the rationale behind experimental choices and the interpretation of spectral data, thereby offering a robust framework for the validation of this and similar molecular structures.
The synthesis of this compound is a valuable process in medicinal chemistry and materials science, often serving as a key intermediate.[1] Its structure, characterized by a cyclohexyl group appended to a nitro-substituted benzene ring, presents a clear case for the power of multi-modal spectroscopic analysis.[1]
Synthesis Approach: Friedel-Crafts Alkylation
The most common and efficient method for synthesizing this compound is through the Friedel-Crafts alkylation of nitrobenzene with cyclohexene, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid such as sulfuric acid (H₂SO₄).[2]
Mechanism Rationale: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The catalyst facilitates the formation of a cyclohexyl carbocation from cyclohexene. This electrophile is then attacked by the electron-rich π-system of the benzene ring. However, the nitro group is a strong electron-withdrawing and deactivating group, which makes the reaction more challenging than with unsubstituted benzene.[3] Consequently, forcing conditions such as higher temperatures or more potent catalytic systems may be necessary. It is crucial to control the reaction conditions to prevent polysubstitution, where more than one cyclohexyl group is added to the nitrobenzene ring.[3][4]
An alternative approach involves the alkylation of benzene with cyclohexene to form cyclohexylbenzene, followed by nitration.[2][5] This can be a more facile route as the initial Friedel-Crafts alkylation occurs on an activated benzene ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add nitrobenzene and a chosen solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise, maintaining a low temperature.
-
Substrate Addition: Add cyclohexene dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Quench the reaction by carefully pouring the mixture over crushed ice. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound as a solid.[1]
Spectroscopic Validation: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) is essential for unambiguous validation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is the first line of analysis, providing a quick and effective way to confirm the presence of the key functional groups: the nitro group and the aromatic and aliphatic C-H bonds.
Expected Absorptions for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comparison |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | The strong electron-withdrawing nature of the nitro group attached to an aromatic ring causes this characteristic strong absorption.[6][7] This is a key indicator of successful nitration if that route is chosen, or the preservation of the nitro group during alkylation. |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | This second strong band, also characteristic of the nitro group, further confirms its presence.[6][7] |
| Aromatic C-H | Stretch | 3100-3000 | These absorptions are typically weaker than aliphatic C-H stretches and confirm the presence of the benzene ring.[8] |
| Aliphatic C-H | Stretch | 3000-2850 | Strong absorptions in this region are indicative of the C-H bonds within the cyclohexyl ring.[8] |
| Aromatic C=C | Stretch | 1600-1585 & 1500-1400 | These bands, of varying intensity, are characteristic of the benzene ring vibrations. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Place a small amount of the purified solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparison |
| Aromatic Protons (ortho to NO₂) | ~8.2 | Doublet | 2H | The strong deshielding effect of the electron-withdrawing nitro group shifts these protons significantly downfield.[9] Their coupling to the meta protons results in a doublet. |
| Aromatic Protons (meta to NO₂) | ~7.4 | Doublet | 2H | These protons are less deshielded than the ortho protons and appear as a doublet due to coupling with the ortho protons. |
| Cyclohexyl Methine Proton (CH attached to benzene) | ~2.6 | Multiplet | 1H | This proton is deshielded by the adjacent aromatic ring and will appear as a complex multiplet due to coupling with the adjacent methylene protons on the cyclohexyl ring. |
| Cyclohexyl Methylene Protons (CH₂) | ~1.2-1.9 | Multiplets | 10H | The ten protons of the five methylene groups in the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.[10] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Environment | Chemical Shift (δ, ppm) | Rationale & Comparison |
| Aromatic Carbon (ipso to NO₂) | ~147 | The carbon directly attached to the highly electronegative nitro group is significantly deshielded.[9] |
| Aromatic Carbon (ipso to Cyclohexyl) | ~153 | The attachment to the cyclohexyl group also results in a downfield shift for this quaternary carbon. |
| Aromatic Carbons (ortho to NO₂) | ~124 | These carbons are deshielded by the nitro group.[9] |
| Aromatic Carbons (meta to NO₂) | ~129 | These carbons are less affected by the nitro group's deshielding effect.[9] |
| Cyclohexyl Methine Carbon (CH attached to benzene) | ~44 | This carbon is deshielded due to its attachment to the aromatic ring.[11] |
| Cyclohexyl Methylene Carbons (CH₂) | ~26-34 | The methylene carbons of the cyclohexyl ring appear in the typical aliphatic region.[11][12] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Processing is similar to that for ¹H NMR.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of validation data. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (mass-to-charge ratio) | Rationale & Comparison |
| Molecular Ion [M]⁺ | 205.11 | This corresponds to the molecular weight of C₁₂H₁₅NO₂.[13] The observation of this peak is strong evidence for the formation of the desired product. |
| [M-NO₂]⁺ | 159 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [C₆H₁₁]⁺ | 83 | Fragmentation of the bond between the cyclohexyl group and the benzene ring can lead to the formation of a cyclohexyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are separated based on their mass-to-charge ratio and detected.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Comparative Summary and Conclusion
The validation of this compound synthesis is a clear demonstration of the synergistic power of modern spectroscopic techniques. While IR provides a rapid confirmation of the key functional moieties, NMR offers an unparalleled level of detail regarding the atomic connectivity and chemical environment. Finally, mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation patterns.
By employing this multi-technique approach, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds, which is a non-negotiable prerequisite for any further research or development activities. This guide has provided not only the expected data but also the underlying scientific principles, empowering researchers to apply these validation strategies to a wide range of synthetic targets.
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SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]
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Reductive Amination: A Direct and Atom-Economical Approach
##Forging the Path to a Key Synthetic Intermediate: A Comparative Guide to the Synthesis of 4-Cyclohexylaniline
An In-Depth Analysis of Alternative Synthetic Routes for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-cyclohexylaniline stands as a pivotal building block, its unique lipophilic cyclohexyl moiety coupled with the reactive aniline core rendering it a valuable precursor in the synthesis of a diverse array of bioactive molecules and functional materials. The efficient and scalable synthesis of this intermediate is, therefore, a subject of considerable interest. This guide provides a comprehensive comparison of alternative synthetic routes to 4-cyclohexylaniline, offering an objective analysis of their performance based on established experimental data. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most suitable method for their specific needs.
Reductive amination represents one of the most straightforward and atom-economical methods for the synthesis of 4-cyclohexylaniline. This approach typically involves the reaction of a ketone with an amine in the presence of a reducing agent. Two primary variations are considered here: the reaction of cyclohexanone with aniline and the reaction of 4-phenylcyclohexanone with an ammonia source.
Reductive Amination of Cyclohexanone with Aniline
This pathway involves the direct reaction of commercially available cyclohexanone and aniline. The initial formation of an enamine or imine intermediate is followed by in-situ reduction to yield the target secondary amine, 4-cyclohexylaniline.
Experimental Protocol:
A representative procedure for the reductive amination of cyclohexanone with aniline is as follows:
To a solution of aniline (1.0 equivalent) and cyclohexanone (1.1 to 1.5 equivalents) in a suitable solvent such as dichloroethane (DCE) or dimethylformamide (DMF), a reducing agent is added portion-wise at 0 °C.[1] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or borane-tetrahydrofuran complex (BH3·THF).[1] The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few hours to overnight. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Performance and Considerations:
This method is attractive due to the ready availability and low cost of the starting materials. The use of milder reducing agents like STAB offers good functional group tolerance. However, the reaction can sometimes be sluggish, and optimization of the reducing agent, solvent, and temperature may be necessary to achieve high yields.[1] Biocatalytic approaches using imine reductases (IREDs) have also been explored for the reductive amination of cyclohexanone with aniline, offering a greener alternative with high conversion rates under mild conditions.[2]
Caption: Reductive amination of cyclohexanone with aniline.
Catalytic Hydrogenation of 4-Aminobiphenyl
A classical approach involves the catalytic hydrogenation of 4-aminobiphenyl. In this reaction, the phenyl ring of the biphenyl system is selectively reduced to a cyclohexyl ring in the presence of a suitable catalyst and a hydrogen source.
Experimental Protocol:
A typical procedure involves dissolving 4-aminobiphenyl in a suitable solvent, such as ethanol or acetic acid, and adding a heterogeneous catalyst, most commonly a noble metal catalyst like rhodium on alumina (Rh/Al2O3) or palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure and temperature, in a high-pressure reactor. The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like GC or HPLC. After the reaction is complete, the catalyst is filtered off, and the product is isolated by removal of the solvent and subsequent purification.
Performance and Considerations:
This method can provide high yields of the desired product. However, it requires specialized high-pressure hydrogenation equipment. The cost and availability of the starting material, 4-aminobiphenyl, and the noble metal catalysts are also important considerations. Furthermore, controlling the selectivity to avoid over-reduction of the second aromatic ring can sometimes be challenging.
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds.[3][4][5][6] This palladium-catalyzed cross-coupling reaction can be employed to synthesize 4-cyclohexylaniline from a suitable precursor, such as 4-bromocyclohexylbenzene, and an ammonia surrogate.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination would involve the following steps:
An oven-dried reaction vessel is charged with 4-bromocyclohexylbenzene (1.0 equivalent), a palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide - LiHMDS).[5] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent, typically an anhydrous ether like dioxane or toluene, is added, followed by the ammonia source. Aqueous ammonia has been successfully used as a convenient and inexpensive source of ammonia in some Buchwald-Hartwig reactions.[7] The reaction mixture is then heated to a specified temperature, typically between 80-120 °C, and stirred for several hours until completion. The product is then isolated through a standard aqueous workup and purified by chromatography.
Performance and Considerations:
The Buchwald-Hartwig amination offers excellent functional group tolerance and can be applied to a wide range of substrates.[3] The development of sophisticated ligands has enabled these reactions to proceed under milder conditions with high efficiency. However, the cost of the palladium catalyst and the specialized ligands can be a significant factor, particularly for large-scale synthesis. Catalyst poisoning by certain functional groups can also be a challenge.[5]
Caption: Buchwald-Hartwig amination for 4-cyclohexylaniline synthesis.
Copper-Catalyzed C-N Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds.[8][9][10][11][12] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern variations have been developed that proceed under milder conditions with catalytic amounts of copper.[4]
Experimental Protocol:
A modified Ullmann-type reaction for the synthesis of 4-cyclohexylaniline could be performed as follows:
A mixture of 4-iodocyclohexylbenzene (1.0 equivalent), an amine source (e.g., an aqueous solution of ammonia or an amine derivative), a copper(I) salt (e.g., CuI) as the catalyst, a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K2CO3 or Cs2CO3) in a suitable high-boiling solvent (e.g., DMF, NMP, or DMSO) is heated at elevated temperatures (typically >100 °C) for an extended period. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Performance and Considerations:
The main advantage of the Ullmann condensation is the use of a less expensive and more abundant metal catalyst (copper) compared to palladium. However, the reaction often requires higher temperatures and longer reaction times than the Buchwald-Hartwig amination. The substrate scope can also be more limited, and the removal of copper residues from the final product can sometimes be challenging.
Rearrangement Reactions: A Pathway via Functional Group Transformation
Several classical name reactions involving molecular rearrangements can be adapted to synthesize 4-cyclohexylaniline from appropriately substituted precursors. These methods often involve the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom using a halogen, a strong base, and water.[13][14] The key intermediate in this reaction is an isocyanate.[13][14]
Synthetic Pathway:
The synthesis of 4-cyclohexylaniline via the Hofmann rearrangement would start from 4-cyclohexylbenzamide. This amide can be prepared from 4-cyclohexylbenzoic acid, which in turn can be synthesized from commercially available starting materials.
Experimental Protocol (Hypothetical):
-
Synthesis of 4-cyclohexylbenzamide: 4-cyclohexylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then treated with aqueous ammonia to afford 4-cyclohexylbenzamide.
-
Hofmann Rearrangement: The 4-cyclohexylbenzamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite. The reaction mixture is heated, leading to the rearrangement of the amide to an isocyanate, which is then hydrolyzed in the aqueous basic medium to 4-cyclohexylaniline.
Performance and Considerations:
The Hofmann rearrangement is a well-established and reliable method for the synthesis of primary amines. The reagents are relatively inexpensive. However, the use of bromine requires careful handling due to its corrosive and toxic nature. The reaction conditions are typically strongly basic, which may not be compatible with all functional groups.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[15][16][17]
Synthetic Pathway:
This route would begin with 4-cyclohexylbenzoic acid, which is converted to 4-cyclohexylbenzoyl azide.
Experimental Protocol (Hypothetical):
-
Synthesis of 4-cyclohexylbenzoyl azide: 4-cyclohexylbenzoic acid is first converted to its acid chloride. The acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to yield 4-cyclohexylbenzoyl azide. Alternatively, the acyl azide can be prepared directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[18]
-
Curtius Rearrangement: The isolated 4-cyclohexylbenzoyl azide is then heated in an inert solvent (e.g., toluene or benzene). The rearrangement produces 4-cyclohexylphenyl isocyanate with the evolution of nitrogen gas. This isocyanate can be isolated or, more commonly, hydrolyzed in situ by adding acidic or basic water to the reaction mixture to afford 4-cyclohexylaniline.
Performance and Considerations:
The Curtius rearrangement offers a milder alternative to the Hofmann rearrangement as it does not require a strong base.[15] The acyl azide intermediates can be isolated, but they are potentially explosive and must be handled with care. The use of DPPA provides a one-pot procedure from the carboxylic acid, which is more convenient.[18][19]
The Lossen Rearrangement
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate upon heating or treatment with a base.[20][21][22][23][24]
Synthetic Pathway:
The starting material for this route would be 4-cyclohexylbenzohydroxamic acid.
Experimental Protocol (Hypothetical):
-
Synthesis of 4-cyclohexylbenzohydroxamic acid: This can be prepared from 4-cyclohexylbenzoyl chloride by reaction with hydroxylamine.
-
Lossen Rearrangement: The hydroxamic acid is first activated, for example, by acylation of the hydroxyl group. Treatment of the activated hydroxamic acid with a base then induces the rearrangement to 4-cyclohexylphenyl isocyanate, which is subsequently hydrolyzed to 4-cyclohexylaniline.
Performance and Considerations:
The Lossen rearrangement is less commonly used than the Hofmann or Curtius rearrangements for the synthesis of primary amines. The preparation and activation of the hydroxamic acid adds extra steps to the synthesis.[20][24]
The Schmidt Reaction
The Schmidt reaction allows for the conversion of carboxylic acids directly to primary amines with one less carbon atom using hydrazoic acid (HN3) in the presence of a strong acid.[25][26][27][28][29]
Synthetic Pathway:
This is a one-step conversion of 4-cyclohexylbenzoic acid to 4-cyclohexylaniline.
Experimental Protocol (Hypothetical):
4-cyclohexylbenzoic acid is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled in an ice bath. A solution of sodium azide in the same acid is then added dropwise. The reaction is highly exothermic and evolves nitrogen gas. After the addition is complete, the reaction mixture is carefully poured onto ice and neutralized with a base to precipitate the 4-cyclohexylaniline.
Performance and Considerations:
The Schmidt reaction offers a very direct route from a carboxylic acid to an amine. However, the use of hydrazoic acid, which is highly toxic and explosive, is a major drawback and requires extreme caution and specialized handling procedures.[29]
The Beckmann Rearrangement
The Beckmann rearrangement transforms an oxime into an amide in the presence of an acid catalyst.[30][31] The resulting amide can then be hydrolyzed to the corresponding amine.
Synthetic Pathway:
This route would start from 4-cyclohexylacetophenone, which is converted to its oxime. The oxime then undergoes the Beckmann rearrangement to N-(4-cyclohexylphenyl)acetamide, followed by hydrolysis.
Experimental Protocol:
-
Synthesis of 4-cyclohexylacetophenone oxime: 4-cyclohexylacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.
-
Beckmann Rearrangement: The oxime is treated with a strong acid such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid (TFA).[32][33][34] This induces the rearrangement to N-(4-cyclohexylphenyl)acetamide.
-
Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to yield 4-cyclohexylaniline.
Performance and Considerations:
The Beckmann rearrangement is a well-established and high-yielding reaction. The starting materials are generally accessible. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group migrating. For acetophenone oximes, this typically leads to the desired N-aryl acetamide. The strongly acidic conditions of the classical Beckmann rearrangement can be a limitation for substrates with acid-sensitive functional groups.[31]
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A Comparative Guide to Chiral Separation of 4-Cyclohexylaniline Derivatives by HPLC
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical analysis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. 4-Cyclohexylaniline derivatives, a class of compounds with significant potential in medicinal chemistry, often possess a chiral center, making their enantiomeric resolution a critical step in development and quality control.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of compounds structurally analogous to 4-cyclohexylaniline. While direct experimental data for 4-cyclohexylaniline derivatives is not extensively available in published literature, this guide leverages data from closely related chiral primary amines and aniline derivatives to provide a strong foundation for method development. We will explore the performance of various chiral stationary phases (CSPs), delve into the rationale behind mobile phase selection, and provide detailed experimental protocols.
The Challenge of Chiral Amine Separation
The primary amino group in 4-cyclohexylaniline and its analogs presents a specific challenge in chiral chromatography. This basic functional group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape, tailing, and reduced resolution.[1][2] Therefore, method development often involves the use of mobile phase additives to mitigate these undesirable interactions and enhance enantioselectivity.
Comparing Chiral Stationary Phases for Analogous Compounds
The success of a chiral separation is predominantly dictated by the choice of the chiral stationary phase. For chiral primary amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad utility.[1][2]
Polysaccharide-Based CSPs
Derived from cellulose and amylose, these are the most widely used CSPs for a vast range of chiral compounds.[3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider array of organic solvents, offering greater flexibility in method development.[1]
Cyclofructan-Based CSPs
Cyclofructan-based CSPs have emerged as a powerful tool for the separation of primary amines, often demonstrating high success rates in polar organic mode.[1]
The following table summarizes exemplary chromatographic conditions for the enantiomeric separation of various chiral primary amines, serving as a starting point for the development of a method for 4-cyclohexylaniline derivatives.
| Analyte (Analogue) | Chiral Stationary Phase (CSP) | Mobile Phase | Additive(s) | Resolution (Rs) | Citation |
| 1-Phenylethylamine | CHIRALPAK® IA (Amylose derivative) | n-Hexane/Ethanol (90/10, v/v) | 0.1% Diethylamine (DEA) | > 2.0 | [1][2] |
| 1-(1-Naphthyl)ethylamine | Larihc® CF6-P (Cyclofructan derivative) | Acetonitrile/Methanol (90/10, v/v) | 0.2% Triethylamine (TEA) + 0.3% Trifluoroacetic acid (TFA) | > 2.5 | [1] |
| Tröger's Base | Astec® Cellulose DMP | n-Hexane/2-Propanol (90/10, v/v) | 0.1% DEA | > 3.0 | |
| Phenylglycinol | CHIRALPAK® IB (Cellulose derivative) | n-Hexane/2-Propanol (80/20, v/v) | 0.1% DEA | > 1.8 | [1][2] |
| Amphetamine | Larihc® CF6-P (Cyclofructan derivative) | Acetonitrile/Methanol (80/20, v/v) | 0.2% TEA + 0.3% TFA | > 2.2 | [1] |
Data synthesized from multiple sources for illustrative purposes.
The Causality Behind Experimental Choices: A Deeper Dive
The selection of the CSP and mobile phase is not arbitrary but is guided by the physicochemical properties of the analyte. For a 4-cyclohexylaniline derivative, the presence of the basic amine and the bulky cyclohexyl and phenyl groups are key considerations.
-
Choice of CSP: Polysaccharide-based CSPs are a logical starting point due to their broad applicability. The aromatic phenyl group of the analyte can engage in π-π interactions with the phenylcarbamate derivatives on the cellulose or amylose backbone of the CSP, a crucial component of the chiral recognition mechanism.[5] The cyclohexyl group introduces a significant steric element that can also contribute to differential fitting into the chiral grooves of the stationary phase.
-
Mobile Phase Selection: Normal phase (e.g., hexane/alcohol) and polar organic (e.g., acetonitrile/alcohol) modes are typically employed for these types of compounds. The choice between them can significantly impact selectivity.
-
The Critical Role of Additives: As previously mentioned, the basicity of the aniline moiety necessitates the use of a mobile phase additive.
-
Basic Additives (DEA, TEA): These amines compete with the analyte for active sites (silanols) on the stationary phase, effectively masking them and leading to improved peak symmetry.[2] An excess of a basic additive can sometimes reduce retention time and, in some cases, selectivity.
-
Acidic Additives (TFA): In polar organic or reversed-phase modes, an acidic additive can protonate the analyte, leading to the formation of an ion-pair with a counter-ion from the acid. This can sometimes enhance interaction with the CSP and improve resolution.[6]
-
Experimental Protocol: A Representative Method for a Chiral Primary Amine
This protocol provides a robust starting point for developing a chiral separation method for a 4-cyclohexylaniline derivative.
1. Sample Preparation:
- Dissolve the racemic standard of the 4-cyclohexylaniline derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
- Chiral Stationary Phase: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm (or a wavelength appropriate for the specific derivative).
- Injection Volume: 10 µL.
3. Method Optimization Strategy:
- If the initial conditions do not provide adequate separation (Resolution, Rs < 1.5), systematically adjust the mobile phase composition.
- Vary the Alcohol Content: Increase or decrease the percentage of 2-propanol. A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
- Change the Alcohol: Substitute 2-propanol with ethanol or isopropanol, as the nature of the alcohol can influence the chiral recognition.
- Adjust the Additive Concentration: Vary the concentration of DEA. In some cases, switching to a different basic additive like TEA may be beneficial.
- Screen Other CSPs: If a satisfactory separation is not achieved on the initial CSP, screen other polysaccharide-based (e.g., CHIRALPAK® IB, IC) and cyclofructan-based columns.
Visualizing the Process
To better understand the underlying principles and the practical workflow, the following diagrams are provided.
Caption: Mechanism of Chiral Recognition on a Polysaccharide-Based CSP.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Conclusion
The chiral separation of 4-cyclohexylaniline derivatives by HPLC is a readily achievable, albeit nuanced, task that relies on the systematic selection and optimization of the chiral stationary phase and mobile phase. While direct, published methods for this specific class of compounds are sparse, a robust method development strategy can be formulated based on the extensive data available for structurally analogous chiral primary amines. Polysaccharide-based and cyclofructan-based CSPs, in conjunction with appropriate mobile phase additives to ensure good peak shape, represent the most promising avenues for achieving successful enantioseparation. By following the comparative data and the systematic approach outlined in this guide, researchers can efficiently develop and validate reliable HPLC methods for the chiral analysis of 4-cyclohexylaniline derivatives, a critical step in advancing their potential as pharmaceutical agents.
References
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex.
- Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Labor
- Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. (2021, January 18). PubMed.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011, February). PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
- Enantioseparation characteristics of chiral stationary phases based on the derivatives of cellulose and chitin. (n.d.). Analytical Methods (RSC Publishing).
- Chiral Technologies Amino Acid D
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- Amino Acid and Peptide Chiral Separ
- Chiral HPLC Separ
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. (n.d.). Benchchem.
- Chiral Liquid Chromatography: Recent Applications with Special Emphasis on the Enantioseparation of Amino Compounds. (n.d.).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.
- HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Cyclohexyl-4-nitrobenzene
In the landscape of chemical synthesis, particularly within the demanding fields of drug development and materials science, the purity of a synthesized compound transcends being a mere quality metric. It stands as a critical determinant of a substance's efficacy, safety, and ultimate reliability. This guide presents an in-depth, comparative analysis of various analytical techniques for rigorously assessing the purity of synthesized 1-Cyclohexyl-4-nitrobenzene, a pivotal intermediate in numerous organic syntheses. Drawing upon established methodologies and insights gleaned from extensive field experience, this document will not only detail the "how" but, more importantly, explore the fundamental "why" behind the chosen analytical strategies, thereby empowering researchers to make judicious, application-specific decisions.
The Imperative of Purity in this compound
This compound is a key building block in the synthesis of a range of pharmaceuticals and functional molecules. The presence of impurities—such as unreacted starting materials (e.g., nitrobenzene, cyclohexene), byproducts (including isomers or oxidation products), and residual solvents—can lead to profound and often detrimental consequences. For instance, even minute quantities of a structurally analogous but biologically active impurity could induce unforeseen off-target effects in a drug candidate. Consequently, a comprehensive and multi-faceted approach to purity determination is not just recommended, but essential.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon several factors, including the nature of the expected impurities, the requisite level of sensitivity, and the instrumentation available. Herein, we compare the most prevalent and effective methods for the purity assessment of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Throughput | Cost | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase.[1][2] | Qualitative assessment of the number of components. | High | Low | Simple, rapid, and cost-effective for initial screening.[1] | Non-quantitative; resolution may be limited.[1] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; impurities typically depress and broaden the melting range.[3] | High | Low | Fast and inexpensive; a good preliminary check.[3][4] | Insensitive to small amounts of impurities; not definitive.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase under high pressure.[1][5] | Quantitative determination of purity and impurity profile.[1][5] | Medium | High | High resolution and sensitivity; quantitative capabilities.[1][5] | More complex and expensive than TLC or melting point analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1][5] | Quantitative analysis of volatile impurities. | Medium | High | Excellent for volatile starting materials and solvents.[1][5] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[3][5] | Structural elucidation and quantification of the main component and impurities.[5] | Low | Very High | Provides detailed structural information; can be quantitative.[5] | Requires expensive instrumentation and specialized expertise. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations.[5] | Identification of functional groups present in the sample.[5] | High | Medium | Confirms the presence of desired functional groups. | Not ideal for quantification or detecting minor impurities. |
Experimental Protocols & Data Interpretation
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an invaluable and widely used technique for the rapid, qualitative monitoring of reaction progress and for assessing the purity of an isolated product.[1] Its inherent simplicity and low cost establish it as the initial method of choice in the majority of synthetic chemistry laboratories.
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
A pure sample of this compound should ideally present as a single spot on the developed TLC plate. The appearance of additional spots is indicative of the presence of impurities. By co-spotting the plate with the starting materials (e.g., nitrobenzene), it is possible to tentatively identify if these materials persist in the final product. The Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and serves as a valuable parameter for comparison.[1]
Melting Point Analysis: A Classic Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice structure, which results in a depression and broadening of the melting range.[3]
-
Sample Preparation: A small quantity of the dry, crystalline this compound is carefully packed into a capillary tube.
-
Measurement: The capillary tube is placed within a melting point apparatus.
-
Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquefied are meticulously recorded.
Table 2: Melting Point Data for this compound Batches
| Sample | Observed Melting Range (°C) | Literature Melting Point (°C) | Purity Indication |
| Batch A | 58 - 59 | 58.5[6] | Likely pure |
| Batch B | 53 - 57 | 58.5[6] | Impure |
| Reference Standard | 58 - 59 | 58.5[6] | High Purity |
A narrow melting range that is in close agreement with the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting range, as exemplified by Batch B, strongly suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a powerful analytical technique that affords high-resolution separation and quantitative analysis of the components within a mixture.[1][5] For non-volatile compounds such as this compound, HPLC is the preferred chromatographic method.[7]
Caption: Workflow for High-Performance Liquid Chromatography (HPLC) analysis.
The area under each peak in the resulting chromatogram is directly proportional to the concentration of the corresponding component. The purity of the this compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: HPLC Purity Analysis of Synthesized this compound
| Sample | Retention Time of Main Peak (min) | Area of Main Peak (%) | Number of Impurity Peaks | Purity (%) |
| Batch A | 6.8 | 99.7 | 2 | 99.7 |
| Batch B | 6.8 | 94.2 | 4 | 94.2 |
| Reference Standard | 6.8 | >99.9 | 0 | >99.9 |
The data presented in Table 3 clearly demonstrates that Batch A is of high purity, whereas Batch B contains a significant level of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H NMR spectroscopy provides a wealth of information regarding the chemical environment of hydrogen atoms within a molecule.[5] It is an indispensable tool for confirming the structure of the synthesized compound and for identifying impurities that possess distinct proton signals.
For this compound, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons on the nitrobenzene ring and the aliphatic protons of the cyclohexyl group. The integration of these signals should be proportional to the number of protons in each respective environment. The presence of any unexpected peaks would be indicative of impurities. For a quantitative assessment, a known amount of an internal standard can be added to the NMR sample.
A Self-Validating Approach to Purity Assessment
A trustworthy and robust purity assessment is predicated on a multi-technique, self-validating system. No single analytical method is infallible. For instance, an impurity that co-elutes with the main component in an HPLC analysis might be readily detectable by NMR spectroscopy. Similarly, a non-UV active impurity that is missed by HPLC could potentially be identified by other methods such as mass spectrometry. By judiciously combining these techniques, a comprehensive and reliable purity profile can be established.
Caption: A logical workflow for a comprehensive and self-validating purity assessment.
Conclusion
The rigorous and meticulous assessment of purity is a cornerstone of reliable and reproducible chemical research and development. For this compound, a synergistic combination of rapid screening methods such as TLC and melting point analysis, followed by high-resolution quantitative techniques like HPLC and definitive structural confirmation by NMR, provides a robust and trustworthy evaluation of its purity. This multi-faceted approach ensures that the synthesized material meets the stringent quality requirements for its intended application, thereby contributing to the overall success and integrity of scientific endeavors.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Echemi. (2024, August 24). 5458-48-0 this compound.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography.
- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- PubChem. (n.d.). This compound | C12H15NO2 | CID 79564.
- Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Scribd. (n.d.). TLC Separation of Nitroanilines | PDF | Chromatography.
- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- Guidechem. (n.d.). 4-CYCLOHEXYL-1-NITROBENZENE 98 5458-48-0 wiki.
- BenchChem. (2025). 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Related Structures.
- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
- CymitQuimica. (n.d.). This compound.
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A Senior Application Scientist's Guide to the Characterization of 4-Cyclohexylaniline and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the 4-cyclohexylaniline scaffold is a cornerstone of modern synthetic chemistry. Its unique combination of a rigid cyclohexyl group and a nucleophilic aniline ring makes it a versatile building block for a diverse range of biologically active molecules and advanced materials. This guide provides an in-depth comparative analysis of the synthesis and characterization of 4-cyclohexylaniline and its key derivatives, grounded in practical, field-proven insights and supported by experimental data.
Introduction: The Significance of the 4-Cyclohexylaniline Moiety
The 4-cyclohexylaniline core is a privileged structure in drug discovery. The cyclohexyl group, a bioisostere of a phenyl ring, offers a three-dimensional structural element that can enhance binding to biological targets while improving physicochemical properties such as solubility and metabolic stability. The aniline moiety provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities. This adaptability has led to the incorporation of the 4-cyclohexylaniline scaffold into compounds targeting a range of diseases, from cancer to infectious agents.
This guide will first detail the synthesis and comprehensive characterization of the parent 4-cyclohexylaniline molecule. Subsequently, we will delve into a comparative analysis of its amide, urea, and sulfonamide derivatives, providing detailed experimental protocols and highlighting the key spectroscopic and physicochemical differences that arise from these structural modifications.
Synthesis and Characterization of 4-Cyclohexylaniline
The most common and industrially scalable method for the synthesis of 4-cyclohexylaniline is the Friedel-Crafts alkylation of aniline with cyclohexene or cyclohexanol, typically catalyzed by a strong acid.
Causality Behind Experimental Choices in Synthesis
The choice of a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is critical for activating the cyclohexene or cyclohexanol for electrophilic attack on the electron-rich aniline ring. The reaction temperature and time are carefully controlled to favor the formation of the para-substituted product and minimize side reactions such as polyalkylation. An excess of aniline is often used to reduce the formation of dialkylated products. The workup procedure involving neutralization is essential to remove the acid catalyst and isolate the free amine.
Experimental Protocol: Synthesis of 4-Cyclohexylaniline
Materials:
-
Aniline
-
Cyclohexene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of aniline (3 equivalents) and cyclohexene (1 equivalent) is prepared.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid (1.1 equivalents) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.
-
The acidic solution is carefully neutralized by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-cyclohexylaniline is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.
Physicochemical and Spectroscopic Characterization of 4-Cyclohexylaniline
The successful synthesis of 4-cyclohexylaniline is confirmed through a combination of physicochemical and spectroscopic techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | 166 °C | [1] |
| Water Solubility | Insoluble | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.00 (d, 2H), 6.63 (d, 2H), 3.55 (s, 2H, -NH₂), 2.40 (m, 1H), 1.15-1.90 (m, 10H) | [2] |
| ¹³C NMR (CDCl₃, ppm) | δ 145.2, 138.0, 127.8, 115.1, 44.5, 34.8, 26.9, 26.1 | [2] |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920-2850 (aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (aromatic C=C stretch) | [2] |
| Mass Spectrum (m/z) | 175 (M⁺) | [2] |
Comparative Analysis of 4-Cyclohexylaniline Derivatives
The true utility of 4-cyclohexylaniline lies in its derivatization. The primary amine functionality serves as a versatile nucleophile for the synthesis of amides, ureas, and sulfonamides, each with distinct physicochemical and spectroscopic properties.
Diagram: General Synthetic Workflows for 4-Cyclohexylaniline Derivatives```dot
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the synthesis and characterization of 4-cyclohexylaniline and its key amide, urea, and sulfonamide derivatives. The detailed protocols and comparative data serve as a valuable resource for researchers in the field. The structure-activity relationships of these derivatives are a rich area for further exploration, with potential applications in the development of novel therapeutics and functional materials. As synthetic methodologies continue to advance, the 4-cyclohexylaniline scaffold is poised to remain a central component in the design of next-generation molecules.
References
-
4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. ResearchGate. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo. [Link]
-
Synthesis and Characterization of Some New Schiff Base Derivatives from 4-Nitro-o-Phenylene diamine. Journal of Applicable Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor - PubMed. National Center for Biotechnology Information. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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A Comparative Analysis of Reducing Agents for the Synthesis of 1-Cyclohexyl-4-aniline from 1-Cyclohexyl-4-nitrobenzene
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to anilines, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced polymers. 1-Cyclohexyl-4-aniline, the product derived from the reduction of 1-Cyclohexyl-4-nitrobenzene, is a valuable building block, particularly in the synthesis of liquid crystals and biologically active molecules. The selection of an appropriate reducing agent and methodology is paramount, directly influencing reaction efficiency, yield, purity, and, most critically, chemoselectivity in the presence of other sensitive functional groups.
This guide provides a comprehensive comparative analysis of various prevalent reduction systems for the conversion of this compound to 1-Cyclohexyl-4-aniline. We will delve into the mechanistic underpinnings of these transformations, present a comparative data summary, and provide detailed, validated experimental protocols for the most effective methods. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their specific synthetic challenges.
Mechanistic Overview: The Six-Electron Journey from Nitro to Amine
The transformation of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. While the specific pathway can be influenced by the reducing agent and reaction conditions, the most widely accepted mechanism, particularly in catalytic hydrogenation, is the Haber-Lukashevich pathway. This process involves a stepwise reduction through key intermediates.
The reaction initiates with the two-electron reduction of the nitroarene to a nitroso intermediate, which is then further reduced to a hydroxylamine. A final two-electron reduction of the hydroxylamine yields the desired aniline. Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species. Therefore, careful control over the reaction parameters is essential to ensure the selective formation of the primary amine.
Caption: The direct hydrogenation pathway for nitroarene reduction.
Comparative Analysis of Key Reduction Methodologies
The choice of reducing agent is a critical decision driven by factors such as substrate compatibility, required chemoselectivity, equipment availability, scale, cost, and safety considerations. We will compare four major classes of reducing systems.
Catalytic Hydrogenation
This is often the preferred method for industrial-scale synthesis due to its high efficiency and atom economy, with water being the only stoichiometric byproduct.
-
System: Molecular hydrogen (H₂) gas with a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.
-
Expertise & Causality: The catalyst surface adsorbs both the nitro compound and dissociates molecular hydrogen, facilitating the stepwise transfer of hydrogen atoms to the nitro group. Pd/C is a highly active and common choice. Raney Nickel may be preferred if the substrate contains halogen substituents that are prone to hydrogenolysis (dehalogenation) with palladium catalysts.
-
Trustworthiness: This method consistently provides high yields and clean conversions for simple substrates. However, its broad reactivity can be a drawback, as it may also reduce other functional groups like alkenes, alkynes, or carbonyls. For this compound, the risk of over-reduction of the phenyl ring is low under standard conditions, as arene hydrogenation typically requires more forcing conditions (higher pressure/temperature) and specific catalysts like Rhodium or Ruthenium.
-
Limitations: The primary barrier to entry is the requirement for specialized high-pressure reactors (autoclaves) to handle flammable hydrogen gas safely.
Catalytic Transfer Hydrogenation (CTH)
CTH has emerged as a powerful and practical alternative, circumventing the need for high-pressure gaseous hydrogen.
-
System: A hydrogen donor molecule in conjunction with a metal catalyst. Common donors include formic acid, ammonium formate, hydrazine, and isopropanol, typically with a Pd/C or a non-precious metal catalyst (e.g., iron, nickel).
-
Expertise & Causality: The catalyst facilitates the decomposition of the hydrogen donor to generate active hydrogen species in situ, which then reduce the nitro group. Formic acid is an excellent choice as it decomposes to H₂ and CO₂, with the gaseous byproduct easily removed. Iron-based CTH systems are particularly advantageous due to iron's low cost, low toxicity, and high chemoselectivity.
-
Trustworthiness: CTH methods are renowned for their excellent chemoselectivity, often leaving reducible groups like halogens, carbonyls, and esters untouched. This makes CTH a robust choice for complex molecules. The reactions are typically run in standard laboratory glassware at atmospheric pressure.
-
Limitations: Reactions may require heating and can sometimes be slower than direct hydrogenation. The workup involves removing the byproducts of the hydrogen donor.
Stoichiometric Metal Reductions
These are classical, robust, and highly reliable methods that remain widely used, especially in academic and small-scale settings.
-
System: A metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) or with an ammonium salt (e.g., NH₄Cl in aqueous ethanol).
-
Expertise & Causality: The reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the solvent or acid. The Fe/NH₄Cl system is a milder, near-neutral condition that is often preferred for substrates sensitive to strong acids.
-
Trustworthiness: These methods exhibit excellent functional group tolerance and are procedurally simple. They are a go-to choice when chemoselectivity is the primary concern and other methods fail.
-
Limitations: The primary drawback is the lack of atom economy. The reaction generates a large volume of metallic salt waste, which can complicate product isolation and purification (often requiring filtration of fine metal oxides) and presents environmental concerns.
Hydride-Based Reductions
While powerful, common hydride reagents must be used with caution for this specific transformation.
-
System: Sodium borohydride (NaBH₄) in the presence of a catalyst; Lithium aluminum hydride (LiAlH₄).
-
Expertise & Causality: NaBH₄ alone is generally not potent enough to reduce an aromatic nitro group. However, its reducing power can be unlocked in the presence of transition metal catalysts like NiS, Co₃S₄, or Pd/C.
-
Trustworthiness & Critical Insight: Lithium aluminum hydride (LiAlH₄) is not a suitable reagent for reducing aromatic nitro compounds to the corresponding anilines. It typically leads to the formation of azo compounds (Ar-N=N-Ar) as the major product. This is a critical piece of field-proven knowledge that prevents a common synthetic pitfall.
Data Summary: Performance at a Glance
| Reducing System | Typical Conditions | Est. Yield | Chemoselectivity | Safety & Equipment | Workup & Waste |
| H₂ / Pd/C | 1-50 atm H₂, RT-80°C, 1-12h | >95% | Moderate | High-pressure autoclave required | Minimal (catalyst filtration) |
| HCOOH / Pd/C | Reflux, 2-8h | >90% | Excellent | Standard glassware | Neutralization, extraction |
| Fe / NH₄Cl | Reflux in EtOH/H₂O, 1-4h | >90% | Excellent | Standard glassware | High volume of iron sludge |
| SnCl₂ / HCl | 0°C to RT, 1-3h | >85% | Excellent | Standard glassware, corrosive | High volume of tin salts, acidic |
| NaBH₄ / NiS | RT in Methanol, 0.5-2h | >90% | Good | Standard glassware, H₂ evolution | Filtration of catalyst |
| LiAlH₄ | THF, 0°C to Reflux | ~0% (Aniline) | Poor | Not Recommended . Forms azo compounds. | Complex, hazardous quench |
Table denotes typical outcomes. Reactivity and yields can be influenced by specific reaction parameters and substrate purity.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, designed for reliability and reproducibility.
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This protocol is recommended for its high selectivity, operational simplicity, and avoidance of high-pressure hydrogen.
Caption: Experimental workflow for transfer hydrogenation.
Methodology:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 48.7 mmol), 10% Palladium on carbon (50% wet, ~1.0 g), and methanol (100 mL).
-
Reagent Addition: While stirring, carefully add formic acid (9.2 mL, 243.5 mmol, 5.0 equiv) dropwise to the suspension. An initial effervescence (CO₂ evolution) will be observed.
-
Reaction: Heat the mixture to a gentle reflux (~65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to neutralize any remaining formic acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Cyclohexyl-4-aniline can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to afford a white to off-white solid. The final product's identity and purity should be confirmed by NMR, IR, and MS analysis.
Protocol 2: Stoichiometric Reduction using Iron and Ammonium Chloride
This protocol is a robust and highly chemoselective classical method suitable for nearly any laboratory setting.
Methodology:
-
Reactor Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (10.0 g, 48.7 mmol), ethanol (150 mL), and water (50 mL).
-
Reagent Addition: To this solution, add ammonium chloride (NH₄Cl) (13.0 g, 243.5 mmol, 5.0 equiv) and iron powder (<325 mesh) (13.6 g, 243.5 mmol, 5.0 equiv).
-
Reaction: Heat the vigorously stirred suspension to reflux (~80°C). The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Catalyst Removal: Cool the mixture to room temperature and filter it hot through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).
-
Solvent Removal: Combine the filtrates and remove the ethanol and water under reduced pressure.
-
Aqueous Workup: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and then brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to give the crude product.
-
Purification: Purify the crude 1-Cyclohexyl-4-aniline as described in Protocol 1.
Conclusion and Recommendations
The reduction of this compound to 1-Cyclohexyl-4-aniline can be accomplished effectively by several methods. The optimal choice is dictated by the specific needs of the researcher and the context of the synthesis.
-
For maximum chemoselectivity, operational simplicity, and safety in a standard laboratory setting, Catalytic Transfer Hydrogenation (CTH) with formic acid and Pd/C is the highly recommended method. It provides a clean, high-yielding, and "green" alternative to other systems.
-
For robustness, low cost, and tolerance of a wide array of functional groups , the classical Fe/NH₄Cl reduction remains an excellent and reliable choice, provided the challenges of a stoichiometric metal workup are acceptable.
-
For large-scale industrial production where efficiency and atom economy are paramount, Catalytic Hydrogenation with H₂ gas is the undisputed standard, assuming the necessary high-pressure equipment is available.
By understanding the causality behind each method, researchers can confidently select and execute the most appropriate protocol, ensuring the successful and efficient synthesis of this valuable chemical intermediate.
References
-
Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
-
Mohammadi, Z., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. SciSpace. [Link]
-
Werkmeister, S., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. [Link]
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Bala, M., et al. (2015). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]
-
Akri, M., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]
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Wang, T., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry. [Link]
-
Yaka, H. (2014). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Morressier. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Yaka, H., et al. (2015). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. ResearchGate. [Link]
-
Xu, C., et al. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
-
Sassykova, L. R., et al. (2019). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. [Link]
-
PW Solutions. (2021). nitrobenzene on reduction with LiAlH4 in the presence of ether yields. YouTube. [Link]
-
Linden, M. G., et al. (2023). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]
-
Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]
-
Sharma, U., et al. (2011). Chemoselective reduction of aromatic nitro and azo compounds in ionic liquids using zinc and ammonium salts. Semantic Scholar. [Link]
-
PW Solutions. (2022). Nitrobenzene on reduction with LiAlH4 produces azobenzene. YouTube. [Link]
-
Organic Spectroscopy International. (2016). p-(4-Cyclohexylphenyl)aniline. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Wang, Z., et al. (2022). Reaction mechanism of the nitrobenzene reduction. ResearchGate. [Link]
-
PrepChem. Synthesis of 1-cyclohexylmethyl-4-aminopiperidine. PrepChem.com. [Link]
-
ResearchGate. (2018). Nitrobenzene reduction with different solvents. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2018). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange. [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
-
ResearchGate. (2019). Reduction of nitrobenzene in acidic media in presence of a reducing agent. ResearchGate. [Link]
-
Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of STEM Education. [Link]
-
Reddit. (2016). Mechanism for reduction of Nitrobenzene using HCl/Tin. r/chemhelp. [Link]
-
The Organic Chemistry Tutor. (2018). Reduction of nitrobenzene. YouTube. [Link]
-
PubChem. This compound. PubChem. [Link]
- Google Patents. (2016). The method of the direct synthesizing cyclohexanone of aniline hydrogenation.
-
OC T. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
laspHub. (2023). In Situ Selective Site-Blocking Dictates Benzene Partial Hydrogenation to Cyclohexene on Zn-Promoted Ru-Based Catalysts. laspHub. [Link]
- Google Patents. (2019). The method of aniline hydrogenation synthesis cyclohexylamine.
-
Li, H., et al. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]
- Filo. (2024). Mass spectral analysis of
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 1-Cyclohexyl-4-nitrobenzene
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-Cyclohexyl-4-nitrobenzene (CAS No. 5458-48-0). The procedures outlined below are designed to ensure maximum protection by establishing a self-validating system of safety, grounded in authoritative standards. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is synthesized from the known hazards of the nitrobenzene chemical class, which is characterized by significant toxicity.
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is the critical first step in establishing a robust safety protocol. The primary driver of its toxicity is the nitroaromatic functional group. Compounds in this class are known for their rapid absorption through the skin and their ability to cause severe systemic effects.[1] The operational directive is to treat this compound with the highest level of precaution, assuming it shares the hazardous properties of its chemical analogues, such as Nitrobenzene.[2]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Classification | Description & Potential Effects | Authoritative Source Analogue |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] Rapid absorption through the skin is a primary exposure route.[1] | Nitrobenzene (CAS 98-95-3) |
| Organ Toxicity | Causes damage to organs, particularly the blood (methemoglobin formation), through prolonged or repeated exposure.[2] | Nitrobenzene (CAS 98-95-3) |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation upon contact.[3] | 1-Iodo-4-nitrobenzene, 1-Ethynyl-4-nitrobenzene |
| Long-Term Health Risks | Suspected of causing cancer and may damage fertility.[2][4] | Nitrobenzene (CAS 98-95-3) |
This assessment mandates that all handling procedures prevent skin and eye contact, avoid inhalation of dust or vapors, and eliminate any possibility of ingestion.
The Core PPE Ensemble: A Multi-Barrier System
A multi-barrier PPE strategy is non-negotiable. Each component is selected to address the specific hazards identified above. All PPE must be selected and used in compliance with OSHA standards (29 CFR 1910 Subpart I).[5][6]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification & Rationale |
| Hand Protection | Double Gloving Required: - Inner Glove: Nitrile examination gloves.- Outer Glove: Butyl rubber gloves.[7]Rationale: Nitrile provides a snug fit and splash protection, while Butyl rubber offers superior resistance to nitro compounds, preventing permeation.[7] This dual-barrier is critical given the high dermal toxicity. |
| Body Protection | Disposable, low-permeability laboratory gown with a solid front and tight-fitting cuffs.[8]Rationale: A standard cotton lab coat is insufficient. A chemical-resistant gown prevents penetration from splashes of the solid or solutions. The cuffs should be tucked into the outer gloves. For handling larger quantities or where significant splash risk exists, a chemical-resistant apron should be worn over the gown.[9] |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield .[10]Rationale: Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection for the entire face from accidental splashes during transfers or solution handling. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. For spill cleanup or when a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[5][10] A fit test is required before first use.[9] |
Operational Plan: Step-by-Step Handling Protocols
Procedural discipline is as crucial as the PPE itself. The following protocols provide a self-validating workflow that minimizes exposure risk at every stage.
Protocol 3.1: PPE Donning and Doffing Sequence
The order of donning and doffing is designed to prevent the cross-contamination of clean surfaces and your skin.
Donning (Putting On) Sequence:
-
Gown: Don the disposable lab gown, ensuring complete back closure.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of Butyl rubber gloves, ensuring the cuffs of the gown are tucked inside.
-
Face Shield & Goggles: Don chemical safety goggles first, followed by the full-face shield.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer (most contaminated) gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from your body and turning the gloves inside out as it is peeled off. This technique contains the contamination within the bundle.
-
Face Shield & Goggles: Remove the face shield and goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Protocol 3.2: Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Designate a specific work area within the hood and cover it with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatula, weigh paper/boat, container) inside the hood before introducing the chemical.
-
-
Don PPE: Follow the donning sequence described in Protocol 3.1.
-
Chemical Handling:
-
Carefully open the container of this compound inside the fume hood. Avoid any movements that could generate dust.
-
Use a dedicated spatula to transfer the desired amount of solid to the weigh paper or boat.
-
Securely close the primary container.
-
-
Post-Transfer:
-
Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) inside the hood, collecting the waste solvent in a designated hazardous waste container.
-
Wipe down the work surface within the hood.
-
-
Doff PPE: Follow the doffing sequence described in Protocol 3.1.
Spill and Disposal Logistics
Emergency Spill Response:
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Report: Inform your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup: Only personnel trained in hazardous spill response and equipped with the proper PPE (including respiratory protection) should perform cleanup.[2] Cover the spill with an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[11]
Disposal Plan:
-
Chemical Waste: All waste this compound and solutions containing it must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, absorbent paper) used while handling the chemical must be considered hazardous waste.[2] Place it in a designated, sealed waste container immediately after use. Do not place it in regular trash receptacles.
Visualization of the Safety Workflow
The following diagram outlines the critical decision-making and procedural flow for safely handling this compound.
Sources
- 1. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
